Isopropyl Unoprostone
描述
Unoprostone Isopropyl is a docosanoid and a structural analogue of an inactive biosynthetic cyclic derivative of arachidonic acid, 13,14-dihydro-15-keto-prostaglandin F 2a. Although the mechanism of action is unknown, unoprostone isopropyl may reduce elevated intraocular pressure by increasing the outflow of aqueous humor upon ocular administration.
UNOPROSTONE ISOPROPYL is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2000 and has 2 investigational indications.
a safe and effective ocular hypotensive drug
See also: Unoprostone (has active moiety).
Structure
2D Structure
属性
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O5/c1-4-5-6-7-10-13-20(26)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-25(29)30-19(2)3/h8,11,19,21-24,27-28H,4-7,9-10,12-18H2,1-3H3/b11-8-/t21-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUPXHKCPIKWLR-JHUOEJJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049071 | |
| Record name | Unoprostone isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120373-24-2 | |
| Record name | Isopropyl unoprostone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120373-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Unoprostone isopropyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120373242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Unoprostone isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UNOPROSTONE ISOPROPYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M161S5O5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isopropyl Unoprostone: A Deep Dive into its Mechanism of Action on the Trabecular Meshwork
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Isopropyl unoprostone (B1682063), a synthetic docosanoid, effectively reduces intraocular pressure (IOP) by enhancing aqueous humor outflow through the conventional trabecular pathway.[1][2][3] Unlike prostaglandin (B15479496) F2α analogs that primarily target the uveoscleral outflow pathway, unoprostone exerts its effects directly on the contractile trabecular meshwork (TM) cells.[1][4] This technical guide elucidates the core cellular and molecular mechanisms, detailing the intricate signaling pathways unoprostone modulates to induce TM relaxation. The primary mechanisms involve the potent activation of large-conductance, Ca2+-activated potassium (BK) channels and the inhibition of intracellular calcium mobilization, which collectively counteract contractile stimuli within the TM.[5][6] A secondary mechanism involving the inhibition of L-type Ca2+ channels further contributes to its relaxant properties.[7] This document provides a comprehensive overview of these pathways, supported by quantitative data from key studies and detailed experimental protocols.
The Core Mechanism: Inducing Trabecular Meshwork Relaxation
The trabecular meshwork is a dynamic, smooth muscle-like tissue that regulates aqueous humor outflow through its contractile tone.[5][7] Endogenous agonists, such as endothelin-1 (B181129) (ET-1), induce contraction of TM cells, which increases resistance to outflow and elevates IOP.[1][6] The therapeutic action of isopropyl unoprostone is centered on its ability to directly relax the TM by counteracting these contractile forces.[5][8]
Experimental studies on isolated bovine trabecular meshwork strips demonstrate that unoprostone almost completely inhibits contractions induced by ET-1.[5][9] This relaxant effect is pivotal to its IOP-lowering capability, as it facilitates the drainage of aqueous humor through the conventional outflow system.
Quantitative Data: Effect on TM Contraction
The following table summarizes the significant inhibitory effect of unoprostone on ET-1-induced contractions in isolated bovine TM strips.
| Treatment Group | Mean Contraction (% of Carbachol (B1668302) Max) | Standard Error | P-value | Sample Size (n) | Reference |
| Endothelin-1 (ET-1) alone | 19.6% | ± 5.7% | 6 | [5][9] | |
| Unoprostone + ET-1 | 2.9% | ± 4.3% | < 0.05 | 6 | [5][9] |
| Table 1: Summary of unoprostone's inhibitory effect on endothelin-1-induced contractility in isolated bovine trabecular meshwork strips. Contraction is expressed relative to the maximum response induced by carbachol (10⁻⁶ M). |
Key Signaling Pathways of Unoprostone Action
Unoprostone's relaxant effect on the trabecular meshwork is not mediated by a single mechanism but rather through a coordinated modulation of several critical signaling pathways.
Potent Activation of Big Potassium (BK) Channels
A primary mechanism of unoprostone is the activation of large-conductance Ca2+-activated potassium (BK) channels in TM cells.[6][8][10] Unoprostone and its active metabolite, M1 (unoprostone free acid), are potent and stereospecific activators of these channels.[10][11]
The activation of BK channels leads to an efflux of potassium (K+) ions from the cell, causing membrane hyperpolarization.[1] This change in membrane potential makes the cell less excitable and promotes relaxation. Patch-clamp studies have confirmed that unoprostone significantly increases outward K+ currents in human and bovine TM cells, an effect that is blocked by the specific BK channel inhibitor, iberiotoxin (B31492).[5][6][9] Furthermore, unoprostone's action increases the sensitivity of BK channels to calcium, shifting their activation to occur at lower intracellular calcium concentrations.[8]
Diagram 1. Unoprostone-mediated activation of BK channels leading to TM cell relaxation.
Quantitative Data: BK Channel Activation
The potency of unoprostone and its metabolite M1 in activating BK channels, along with their effect on membrane currents, is detailed in the tables below.
| Compound | EC₅₀ for BK Channel Activation | Standard Error | Sample Size (n) | Reference |
| Unoprostone Isopropyl | 0.51 nM | ± 0.03 nM | 5 | [11] |
| M1 (Unoprostone Free Acid) | 0.52 nM | ± 0.03 nM | 6 | [11] |
| Table 2: Potency (EC₅₀) of unoprostone isopropyl and its metabolite M1 for the activation of BK channels in cultured human trabecular meshwork cells (HTMCs). |
| Cell Type | Increase in Outward Current Amplitude | Standard Error | Sample Size (n) | Reference |
| Human TM Cells (HTM) | 200% | ± 33% | 6 | [9] |
| Bovine TM Cells (BTM) | 179% | ± 20% | 8 | [9] |
| Table 3: Effect of unoprostone (10⁻⁵ M) on the amplitude of outward membrane current in trabecular meshwork cells, as measured by patch-clamp electrophysiology. |
Inhibition of Intracellular Calcium ([Ca²⁺]i) Mobilization
Cellular contraction in the TM is heavily dependent on increases in intracellular calcium concentration ([Ca²⁺]i).[5] Endothelin-1 exerts its contractile effect by mobilizing calcium. A second crucial mechanism of unoprostone is its ability to almost completely block the ET-1-induced rise in [Ca²⁺]i in human TM cells.[5][9][12] Importantly, unoprostone achieves this without altering the baseline or resting levels of intracellular calcium.[5][9] This targeted inhibition prevents the activation of the contractile machinery, leading to TM relaxation.
Diagram 2. Unoprostone's inhibition of the endothelin-1 signaling pathway.
Quantitative Data: Calcium Signaling Modulation
The profound effect of unoprostone on ET-1-induced calcium signaling is quantified in the following table.
| Parameter / Treatment | [Ca²⁺]i Concentration | Standard Error | Sample Size (n) | Reference |
| Baseline [Ca²⁺]i | 126 nM | ± 45 nM | 8 | [5][9] |
| Baseline with Unoprostone | 132 nM | ± 42 nM | 8 | [5][9] |
| ET-1-Induced [Ca²⁺]i | 679 nM | ± 102 nM | 8 | [5][9] |
| ET-1 + Unoprostone | 178 nM | ± 40 nM | 8 | [5][9] |
| Table 4: Effect of unoprostone (10⁻⁵ M) on baseline and endothelin-1 (5 x 10⁻⁸ M)-induced intracellular calcium concentrations in cultured human TM cells. |
Inhibition of L-Type Ca²⁺ Channels
Further investigation has revealed that unoprostone also reduces the activity of L-type Ca²⁺ channels in human TM cells.[7] This action, which contributes to the overall reduction in calcium influx and subsequent cell relaxation, appears to be independent of the ET-1 pathway.[7] Evidence suggests this inhibitory effect on L-type channels is mediated through a tyrosine kinase signaling pathway.[7]
Integrated Mechanism of Action
The IOP-lowering effect of this compound on the trabecular meshwork is a result of a multi-pronged attack on the cellular mechanisms that govern contractility. It simultaneously activates BK channels to hyperpolarize the cell while inhibiting multiple pathways of calcium influx and mobilization. This concerted action robustly shifts the TM cells towards a state of relaxation, thereby increasing conventional aqueous humor outflow.
Diagram 3. Integrated signaling pathways of unoprostone in the trabecular meshwork.
Key Experimental Protocols
The elucidation of unoprostone's mechanism of action relies on several key experimental techniques. Detailed methodologies are provided below.
Trabecular Meshwork Contractility Assay
-
Tissue Preparation: Strips of bovine trabecular meshwork (approx. 2-4 mm long, 0.5 mm wide) are carefully dissected and isolated.[5]
-
Apparatus: The tissue strips are mounted in a custom-made force-length transducer system, submerged in a temperature-controlled (37°C) bath containing Ringer's solution gassed with 5% CO₂ in air to maintain a pH of 7.4.[5][12]
-
Procedure: Tissues are allowed to equilibrate for at least one hour. A baseline contraction is established using a maximal dose of carbachol (10⁻⁶ M), which is set as 100% contractility.[5] Test compounds (ET-1, unoprostone) are then administered to either tissues at basal tension or those pre-contracted with an agonist.[5]
-
Data Analysis: Isometric contractions are recorded and expressed as a percentage of the maximal carbachol-induced response.[5][12]
Intracellular Calcium ([Ca²⁺]i) Measurement
-
Cell Culture: Human trabecular meshwork (HTM) cells are isolated from donor eyes and cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal calf serum and antibiotics.[5]
-
Dye Loading: Cultured HTM cells are loaded with the ratiometric calcium-sensitive fluorescent probe, fura-2AM.[9]
-
Measurement: A fluorescence imaging system is used to measure the emission intensity at 510 nm after excitation at 340 nm and 380 nm. The ratio of these intensities is calculated.
-
Procedure: After establishing a baseline fluorescence ratio, cells are perfused with solutions containing ET-1, unoprostone, or both, and the change in the fluorescence ratio is recorded over time.
-
Calibration: The fluorescence ratios are converted to intracellular calcium concentrations ([Ca²⁺]i) using a standard calibration protocol with ionomycin (B1663694) and EGTA to determine maximum and minimum fluorescence ratios.
Patch-Clamp Electrophysiology
-
Cell Preparation: Cultured HTM or BTM cells are used for electrophysiological recordings.[5]
-
Recording Configuration: The whole-cell patch-clamp configuration is used to measure membrane currents.[10] A patch pipette is sealed to the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Solutions: The standard pipette (intracellular) solution contains potassium glutamate (B1630785) as the primary charge carrier. The bath (extracellular) solution is a Ringer's solution.[12]
-
Voltage Protocol: To measure BK channel currents, the cell membrane potential is held at a holding potential (e.g., -40 mV) and then stepped to various depolarizing voltages (e.g., -80 to +100 mV) for a set duration (e.g., 200 msec).[12]
-
Procedure: Currents are recorded under control conditions and then after the application of unoprostone and/or specific channel blockers like iberiotoxin to the bath solution.
-
Data Analysis: The amplitude of the outward current at different voltages is measured and compared across different experimental conditions.
Diagram 4. Experimental workflow for assessing unoprostone's effects on the TM.
Conclusion
The mechanism of action of this compound on the trabecular meshwork is multifaceted and robust, centering on the direct relaxation of TM cells to increase conventional aqueous outflow. By potently activating BK channels and concurrently inhibiting agonist-induced calcium mobilization, unoprostone effectively counters the contractile tone that impedes outflow. This dual-pronged approach distinguishes its pharmacology from other classes of glaucoma therapeutics and underscores its role as a targeted agent for modulating the conventional outflow pathway. For researchers and drug development professionals, understanding these intricate signaling pathways is essential for identifying novel therapeutic targets and designing the next generation of IOP-lowering agents.
References
- 1. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rescula (Unoprostone isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. What is the mechanism of Unoprostone Isopropyl? [synapse.patsnap.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of unoprostone and endothelin 1 on L-type channel currents in human trabecular meshwork cells [pubmed.ncbi.nlm.nih.gov]
- 8. Unoprostone Activation of BK (KCa1.1) Channel Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of unoprostone on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Unoprostone isopropyl and metabolite M1 activate BK channels and prevent ET-1-induced [Ca²⁺]i increases in human trabecular meshwork and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
An In-depth Technical Guide on Isopropyl Unoprostone: Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl unoprostone (B1682063) is a synthetic docosanoid and a prostaglandin (B15479496) F2α analogue, primarily indicated for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. As a prodrug, it is topically administered and hydrolyzed by corneal esterases into its active form, unoprostone free acid. Its mechanism of action is distinct among prostanoids, primarily enhancing aqueous humor outflow through the conventional trabecular meshwork pathway by activating Big Potassium (BK) and ClC-2 chloride channels. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, mechanism of action, pharmacokinetics, and detailed experimental protocols for its study.
Molecular Structure and Chemical Identity
Isopropyl unoprostone is a 22-carbon derivative of docosahexaenoic acid.[1][2] Its chemical name is isopropyl (+)-(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoate.[1][3][4] The molecule features a cyclopentane (B165970) ring, a core structure in prostaglandins (B1171923), with specific stereochemistry that is crucial for its biological activity.
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate[5][6] |
| SMILES | CCCCCCCC(=O)CC[C@H]1--INVALID-LINK--OC(C)C)O">C@@HO[5] |
| Chemical Formula | C₂₅H₄₄O₅[2][4] |
| CAS Number | 120373-24-2[6][7] |
Chemical and Physical Properties
This compound is a clear, colorless, viscous liquid.[8][9][10] This physical state is important for its formulation as an ophthalmic solution. Its solubility profile is characteristic of a lipophilic ester, being practically insoluble in water but highly soluble in various organic solvents.[8][9][10]
Table 2: Physicochemical Data of this compound
| Property | Value |
| Molecular Weight | 424.62 g/mol [8] |
| Appearance | Clear, colorless, viscous liquid[8][9][10] |
| Melting Point | Not applicable (liquid at standard conditions)[8] |
| Boiling Point | 546.3 °C at 760 mmHg (Predicted)[11] |
| logP | 5.19 (Predicted)[7] |
| pKa (Strongest Acidic) | 14.55 (Predicted)[7] |
| Water Solubility | 0.00676 mg/mL (Predicted)[7] |
| Solubility | Very soluble in acetonitrile, ethanol, ethyl acetate, isopropanol, dioxane, ether, and hexane[8][9][10] |
Mechanism of Action and Signaling Pathways
The IOP-lowering effect of this compound is primarily attributed to an increase in the outflow of aqueous humor through the trabecular meshwork. This is a departure from other prostaglandin analogs that predominantly enhance uveoscleral outflow.[4] this compound has a weak affinity for the prostaglandin F (FP) receptor.[4]
Upon conversion to its active form, unoprostone free acid, it acts as a potent activator of large-conductance Ca²⁺-activated K⁺ (BK) channels and ClC-2 chloride channels. The activation of BK channels in the trabecular meshwork cells leads to K⁺ efflux and cellular hyperpolarization.[4] This hyperpolarization inhibits voltage-gated Ca²⁺ channels, reducing intracellular calcium levels.[4] The decrease in intracellular calcium leads to the relaxation of the trabecular meshwork, which in turn increases the conventional outflow of aqueous humor, thereby lowering IOP.[4][5]
Caption: this compound signaling pathway in trabecular meshwork cells.
Experimental Protocols
Trabecular Meshwork Contractility Assay
This protocol allows for the functional assessment of this compound's effect on trabecular meshwork (TM) tissue.
Objective: To determine the effect of unoprostone on the contractility of isolated TM strips.
Methodology:
-
Tissue Preparation: Isolate TM strips from fresh bovine or human donor eyes under a dissecting microscope.
-
Mounting: Mount the TM strips in a temperature-controlled organ bath (37°C) containing a physiological salt solution (e.g., Krebs solution) and connect them to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least one hour, adjusting the resting tension periodically.
-
Viability Check: Elicit a contractile response with a standard agonist like carbachol (B1668302) (10⁻⁶ M) or endothelin-1 (B181129) (ET-1) (10⁻⁹ M) to ensure tissue viability and establish a baseline response.[1][5]
-
Drug Application: After washing out the agonist and allowing the tissue to return to baseline, re-apply the contractile agonist. Once a stable contraction is achieved, add unoprostone (as the free acid metabolite, 10⁻⁵ M) to the bath.[1][5]
-
Data Acquisition: Continuously record the isometric tension throughout the experiment. The relaxing effect of unoprostone is quantified as the percentage reduction in the agonist-induced contraction.
Caption: Workflow for trabecular meshwork contractility assay.
Patch-Clamp Electrophysiology
This protocol is used to directly measure the effect of unoprostone on ion channel activity in individual TM cells.
Objective: To characterize the effect of unoprostone on membrane currents, specifically BK channels, in cultured human TM cells.
Methodology:
-
Cell Culture: Culture human TM cells on glass coverslips suitable for microscopy.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., Ringer's solution containing in mM: 151 NaCl, 4 KCl, 1.7 CaCl₂, 1 KH₂PO₄, 0.9 MgSO₄, 10 HEPES, and 5 glucose, adjusted to pH 7.4).
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass and fill with an internal solution (e.g., containing in mM: 119 potassium glutamate, 10 NaCl, 1 KH₂PO₄, 0.9 MgSO₄, 3.3 EGTA, 6.6 CaEGTA, and 10 HEPES, adjusted to pH 7.2).
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a single TM cell.
-
Voltage Protocol: Apply a series of voltage steps (e.g., from a holding potential of -40 mV to test potentials between -80 mV and +100 mV for 200 ms) to elicit membrane currents.
-
Drug Perfusion: After recording baseline currents, perfuse the cell with the external solution containing unoprostone free acid (e.g., 10⁻⁵ M) and repeat the voltage protocol.[5]
-
Inhibitor Confirmation: To confirm the identity of the channels involved, co-apply a specific BK channel blocker like iberiotoxin (B31492) and observe for the reversal of the unoprostone-induced effect.[5]
Pharmacokinetics
This compound is a prodrug that is rapidly metabolized in the eye.
-
Absorption and Metabolism: After topical administration, it is absorbed through the cornea and conjunctival epithelium where it is hydrolyzed by local esterases to its active metabolite, unoprostone free acid. This conversion is essential for its pharmacological activity.
-
Systemic Exposure: Systemic absorption is minimal. Following bilateral ocular administration in healthy volunteers, the peak plasma concentration of unoprostone free acid was less than 1.5 ng/mL and became undetectable (< 0.25 ng/mL) within one hour.
-
Elimination: The elimination of unoprostone free acid from plasma is rapid, with a half-life of approximately 14 minutes.[9] The metabolites are predominantly excreted in the urine.[9]
Conclusion
This compound is a clinically effective medication for lowering intraocular pressure. Its unique mechanism of action, targeting the conventional outflow pathway via BK channel activation, distinguishes it from other prostaglandin analogues and offers a valuable therapeutic option for patients with glaucoma and ocular hypertension. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals in the field of ophthalmology and drug development, facilitating a deeper understanding and further investigation of this important compound.
References
- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 2. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Unoprostone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Pathways Affected by Isopropyl Unoprostone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl unoprostone (B1682063), a synthetic docosanoid, is an ocular hypotensive agent used in the management of open-angle glaucoma and ocular hypertension. While initially considered a prostaglandin (B15479496) analogue, its mechanism of action is now understood to be distinct, primarily targeting the conventional aqueous humor outflow pathway. This technical guide provides a comprehensive overview of the cellular and molecular pathways modulated by isopropyl unoprostone and its active metabolite, unoprostone free acid (M1). It details the effects on ion channels, signal transduction pathways, and extracellular matrix components within the trabecular meshwork and ciliary body. This document summarizes key quantitative data from preclinical studies and provides detailed experimental protocols for the cited assays. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's multifaceted mechanism of action.
Introduction
This compound is a prodrug that is rapidly hydrolyzed by esterases in the cornea to its biologically active form, unoprostone free acid.[1] Its primary therapeutic effect is the reduction of intraocular pressure (IOP). The mechanism of action for this IOP-lowering effect has been a subject of evolving research. Early studies suggested an increase in uveoscleral outflow, similar to prostaglandin F2α analogues.[1][2] However, more recent and compelling evidence indicates that this compound primarily enhances the conventional (trabecular) outflow of aqueous humor.[1][3] This is attributed to its unique interactions with ion channels and signaling molecules in the trabecular meshwork (TM) and ciliary muscle (CM).[1][4] Notably, it has a weak affinity for the prostaglandin F (FP) receptor, distinguishing it from traditional prostaglandin analogues.[1] This guide will delve into the specific cellular pathways affected by this compound.
Core Cellular Mechanisms of this compound
The primary cellular effects of this compound converge on the relaxation of the trabecular meshwork and ciliary muscle, leading to an increase in aqueous humor outflow. This is achieved through the modulation of several key pathways.
Activation of BK (Big Potassium) Channels
A principal mechanism of action for this compound and its active metabolite M1 is the potent activation of large-conductance Ca2+-activated potassium (BK) channels.[1][5] Activation of these channels in TM cells leads to potassium efflux, resulting in membrane hyperpolarization.[1] This hyperpolarization is thought to induce relaxation of the TM cells, thereby increasing the outflow of aqueous humor through the conventional pathway.[1]
Inhibition of Endothelin-1 (ET-1) Signaling
Endothelin-1 is a potent vasoconstrictor that is known to induce contraction of the TM and CM, thereby reducing aqueous outflow.[4] ET-1 exerts its effects by increasing intracellular calcium concentrations ([Ca2+]i).[4] this compound has been shown to functionally antagonize the effects of ET-1. It almost completely inhibits ET-1-induced contractions of TM and CM strips and blocks the ET-1-mediated increase in intracellular calcium.[4][6]
Modulation of L-type Ca2+ Channels
In addition to counteracting ET-1-induced calcium influx, this compound directly affects L-type Ca2+ channels in human TM cells. It causes a dose-dependent reduction of L-type Ca2+ channel currents.[2] This effect appears to be independent of ET-1 signaling and is thought to be mediated by tyrosine kinases.[2] The reduction in calcium influx through these channels contributes to the overall relaxation of the TM.
Regulation of Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs)
Unlike many prostaglandin analogues that increase the activity of MMPs to remodel the extracellular matrix and enhance uveoscleral outflow, this compound exhibits a different profile. It has been found to decrease the activity of MMP-2 while increasing the levels of TIMP-1 and TIMP-4 in human ciliary body smooth muscle cells. This unique modulation of the MMP/TIMP balance may contribute to its distinct mechanism and potentially its lower incidence of certain side effects compared to other prostanoids.[7]
Interaction with ClC-2 Chloride Channels
The activation of ClC-2 chloride channels has been proposed as a potential mechanism contributing to the IOP-lowering effect of this compound.[8] However, quantitative data from primary research specifically detailing the direct activation of ClC-2 channels by this compound is not extensively available in the current literature.
Neuroprotective Pathways
Beyond its IOP-lowering effects, this compound's active metabolite, M1, has demonstrated neuroprotective properties in retinal progenitor cells. This anti-apoptotic effect is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K) and Protein Kinase G (PKG) signaling pathways.[6] The activation of BK channels is also implicated in its neuroprotective effects against oxidative stress and light-induced damage.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the effects of this compound and its active metabolite, M1.
Table 1: Ion Channel Modulation by this compound and its Metabolite M1
| Parameter | Compound | Cell Type | Value | Reference(s) |
| BK Channel Activation (EC50) | This compound | Human Trabecular Meshwork Cells (HTMC) | 0.51 ± 0.03 nM | |
| M1 | Human Trabecular Meshwork Cells (HTMC) | 0.52 ± 0.03 nM | ||
| M1 | Human Cortical Neuronal Cells (HCN-1A) | 0.61 ± 0.06 nM | ||
| M1 | Pulmonary Artery Smooth Muscle Cells (PASMC) | 0.46 ± 0.04 nM | ||
| Outward Current Increase | Unoprostone (10⁻⁵ M) | Human Trabecular Meshwork Cells (HTM) | 200% ± 33% | [4][6] |
| Unoprostone (10⁻⁵ M) | Bovine Trabecular Meshwork Cells (BTM) | 179% ± 20% | [4][6] | |
| L-type Ca2+ Channel Inhibition | Unoprostone (10⁻⁶ M) | Human Trabecular Meshwork Cells (HTM) | 10% reduction of control current | [1] |
| Unoprostone (10⁻⁵ M) | Human Trabecular Meshwork Cells (HTM) | 19% reduction of control current | [1] | |
| Unoprostone (10⁻⁴ M) | Human Trabecular Meshwork Cells (HTM) | 23% reduction of control current | [1] |
Table 2: Inhibition of Endothelin-1 (ET-1) Induced Effects by Unoprostone
| Parameter | Tissue/Cell Type | Unoprostone Concentration | Effect | Reference(s) |
| ET-1-Induced Contraction | Bovine Trabecular Meshwork (BTM) Strips | 10⁻⁵ M | Inhibition to 2.9% ± 4.3% of maximal carbachol-induced contraction (vs. 19.6% ± 5.7% with ET-1 alone) | [4][6] |
| Bovine Ciliary Muscle (CM) Strips | 10⁻⁵ M | Inhibition to 1.4% ± 1.6% of maximal carbachol-induced contraction (vs. 30.1% ± 5.3% with ET-1 alone) | [4][6] | |
| ET-1-Induced [Ca2+]i Increase | Human Trabecular Meshwork (HTM) Cells | 10⁻⁵ M | Baseline: 126 ± 45 nM; With Unoprostone: 132 ± 42 nM; With ET-1: 679 ± 102 nM; With ET-1 + Unoprostone: 178 ± 40 nM | [4][6] |
Table 3: Regulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs) by Unoprostone in Human Ciliary Body Smooth Muscle Cells
| Protein | Effect of Unoprostone | Quantitative Change | Reference(s) |
| MMP-2 | Decrease | 21% ± 3% | [7] |
| TIMP-1 | Increase | 100% ± 20% | [7] |
| TIMP-4 | Increase | 61% ± 11% | [7] |
| TIMP-2 | Decrease | 35% ± 8% | [7] |
Table 4: Prostaglandin FP Receptor Activation by Unoprostone Metabolite M1
| Parameter | Compound | Value | Reference(s) |
| FP Receptor Activation (EC50) | M1 | 557.9 ± 55.2 nM |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Unoprostone reduces oxidative stress- and light-induced retinal cell death, and phagocytotic dysfunction, by activating BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of unoprostone on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
An In-depth Technical Guide on Isopropyl Unoprostone Receptor Binding Affinity
Abstract
Isopropyl unoprostone (B1682063), a synthetic docosanoid, has been utilized in the management of open-angle glaucoma and ocular hypertension. Its mechanism for lowering intraocular pressure (IOP) is complex and has been a subject of considerable research, distinguishing it from traditional prostaglandin (B15479496) F2α (FP) receptor agonists. This technical guide provides a comprehensive overview of the receptor binding affinity and functional activity of isopropyl unoprostone and its active metabolite, unoprostone free acid (M1). We consolidate quantitative data from key studies, detail the experimental protocols used for their determination, and present the associated signaling pathways through structured diagrams. The evidence points to a primary mechanism involving the potent activation of large-conductance, calcium-activated potassium (BK) channels, with a significantly weaker interaction at the FP prostanoid receptor.
Introduction
This compound is a prodrug that is rapidly hydrolyzed by esterases in the eye to its biologically active form, unoprostone free acid (M1).[1][2] Unlike classic prostaglandin analogues such as latanoprost, which primarily enhance uveoscleral outflow via potent FP receptor agonism, unoprostone's IOP-lowering effect is believed to stem from an increase in aqueous humor outflow through the trabecular meshwork.[1][2][3] Early investigations yielded conflicting results regarding its interaction with prostanoid receptors, leading to a deeper exploration of its molecular targets. This guide synthesizes the current understanding of its receptor binding profile, focusing on the quantitative evidence that elucidates its primary signaling pathways.
Receptor Binding and Functional Activity Profile
The affinity and potency of this compound and its active M1 metabolite have been evaluated against various prostanoid receptors and ion channels. Competitive ligand binding assays using bovine corpus luteum membranes, which are rich in prostaglandin receptors, failed to demonstrate specific binding of either this compound or its M1 metabolite.[4] However, functional assays have revealed that the M1 metabolite is a very weak partial agonist at the human FP receptor, while both the prodrug and its active form are potent activators of BK channels.[5][6]
The quantitative data from functional assays are summarized in the table below.
| Compound | Target | Cell Line / System | Assay Type | Parameter | Value (nM) |
| Unoprostone Free Acid (M1) | FP Receptor | Cloned Human FP Receptor Expressing Cells | Intracellular Ca²⁺ Mobilization (FLIPR) | EC₅₀ | 557.9 ± 55.2[5][6] |
| This compound | BK Channel | Human Trabecular Meshwork Cells (HTMCs) | Whole-Cell Patch Clamp | EC₅₀ | 0.51 ± 0.03[5] |
| Unoprostone Free Acid (M1) | BK Channel | Human Trabecular Meshwork Cells (HTMCs) | Whole-Cell Patch Clamp | EC₅₀ | 0.52 ± 0.03[5] |
| This compound | Prostanoid Receptors (EP₁₋₄, FP) | Receptor-Expressing Cells | Intracellular Ca²⁺ Mobilization (FLIPR) | Activity | No effect at 1.25 µM[5][6] |
Table 1: Summary of functional potency data for this compound and its active metabolite (M1). Data clearly indicates a significantly higher potency for BK channel activation over FP receptor agonism.
Signaling Pathways
The primary mechanism of action for unoprostone appears to be the activation of BK channels in the trabecular meshwork, a pathway distinct from that of traditional prostaglandin analogues.[1][7] The weak agonism at the FP receptor by the M1 metabolite represents a secondary, and likely less clinically significant, pathway.
Primary Signaling Pathway: BK Channel Activation
This compound and its M1 metabolite potently activate BK channels in human trabecular meshwork cells.[5] This activation leads to an efflux of K⁺ ions, causing membrane hyperpolarization. This hyperpolarization is believed to counteract the contractile effects of agents like endothelin-1 (B181129) (ET-1), which are known to increase intracellular Ca²⁺ and induce trabecular meshwork contraction, thereby impeding aqueous outflow.[1][7][8] By relaxing the trabecular meshwork, unoprostone facilitates conventional aqueous humor outflow, leading to a reduction in IOP.
Caption: Primary signaling pathway of unoprostone via BK channel activation.
Secondary Signaling Pathway: Weak FP Receptor Agonism
The M1 metabolite of unoprostone acts as a weak partial agonist on the FP receptor.[5][9] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of stored intracellular calcium (Ca²⁺), which is a hallmark of FP receptor activation. However, the potency of M1 at this receptor is approximately 1000-fold lower than its potency at the BK channel.[5]
Caption: Secondary pathway of unoprostone (M1) via weak FP receptor agonism.
Experimental Protocols
The quantitative data presented in this guide were derived from specific in-vitro pharmacological assays. The methodologies for these key experiments are detailed below.
Prostanoid Receptor Functional Assay (Intracellular Calcium Mobilization)
This assay is used to determine the functional potency (EC₅₀) of a compound by measuring its ability to stimulate a receptor-mediated increase in intracellular calcium.
-
Cell Culture: Stably transfected cells expressing a single cloned human prostanoid receptor subtype (e.g., FP, EP₁, EP₂, EP₃, or EP₄) are cultured to confluence in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well microplates. Prior to the assay, they are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution (e.g., Hank's Balanced Salt Solution).
-
Compound Addition: Test compounds (e.g., unoprostone M1) are serially diluted to create a concentration-response curve. A baseline fluorescence reading is taken.
-
Measurement: The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The instrument adds the compound dilutions to the wells and immediately begins measuring the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺.
-
Data Analysis: The peak fluorescence response is measured for each concentration. The data are normalized relative to a full agonist (e.g., PGF₂α for the FP receptor) and plotted against the log concentration of the compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.
Caption: Experimental workflow for a FLIPR-based calcium mobilization assay.
BK Channel Activity Assay (Whole-Cell Patch Clamp)
This electrophysiological technique directly measures ion flow across the cell membrane, providing a highly sensitive assessment of ion channel activation.
-
Cell Preparation: Human Trabecular Meshwork Cells (HTMCs) are cultured on glass coverslips.
-
Electrode and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and connected to an amplifier. The coverslip is placed in a chamber perfused with an extracellular solution.
-
Seal Formation: The micropipette is pressed against a single HTMC, and suction is applied to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette, allowing for electrical access to the entire cell interior. The membrane potential is "clamped" at a specific voltage.
-
Measurement: The cell is perfused with different concentrations of the test compound (e.g., this compound). The resulting outward current, carried by K⁺ ions flowing through activated BK channels, is recorded by the amplifier.
-
Data Analysis: The increase in current at each compound concentration is measured and used to construct a dose-response curve, from which the EC₅₀ for channel activation is calculated. The identity of the channel can be confirmed by using a specific blocker, such as iberiotoxin.[5]
Conclusion
The receptor binding and functional profile of this compound is distinct from that of classic prostanoid analogues. While its active metabolite, unoprostone free acid (M1), is a very weak agonist at the FP receptor, both the prodrug and its metabolite are exceptionally potent activators of BK channels in ocular cells. The EC₅₀ for BK channel activation is approximately three orders of magnitude lower than for FP receptor activation, strongly suggesting that the primary therapeutic effect of unoprostone in lowering IOP is mediated through the relaxation of the trabecular meshwork via BK channel stimulation. This understanding is critical for the rational design of new glaucoma therapies and for positioning existing drugs in the therapeutic landscape.
References
- 1. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Unoprostone Isopropyl? [synapse.patsnap.com]
- 4. Studies on receptor binding and signal transduction pathways of unoprostone isopropyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Mechanisms of action of unoprostone on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Properties of Isopropyl Unoprostone on Retinal Ganglion Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the neuroprotective effects of isopropyl unoprostone (B1682063) (IU) on retinal ganglion cells (RGCs). Isopropyl unoprostone, a synthetic docosanoid, has demonstrated significant potential in protecting RGCs from apoptotic cell death, a hallmark of glaucomatous optic neuropathy and other optic nerve diseases. This document details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for researchers, and visualizes the underlying signaling pathways. The primary neuroprotective mechanisms of IU involve the activation of large-conductance calcium-activated potassium (BK) channels, leading to hyperpolarization and a subsequent reduction in intracellular calcium influx. This action is complemented by the modulation of pro-survival signaling cascades, including the PI3K/Akt and PKG pathways, and the counteraction of detrimental factors such as endothelin-1-induced vasoconstriction. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of ophthalmology, neuroscience, and drug development who are investigating novel therapeutic strategies for neuroprotection in retinal diseases.
Introduction
Retinal ganglion cell (RGC) death is the final common pathway leading to vision loss in a spectrum of optic neuropathies, most notably glaucoma. While lowering intraocular pressure (IOP) remains the cornerstone of glaucoma management, there is a growing consensus that neuroprotective strategies aimed at directly preserving RGCs are crucial for more effective and comprehensive treatment. This compound (IU), initially developed as an IOP-lowering agent, has emerged as a promising neuroprotective compound.[1][2] Experimental studies have shown that IU can protect RGCs from apoptosis through mechanisms independent of its effects on IOP.[1][3]
This technical guide synthesizes the current scientific literature on the neuroprotective properties of IU, with a focus on its effects on RGCs. We will delve into the molecular mechanisms, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research in this area.
Molecular Mechanisms of Neuroprotection
The neuroprotective effects of this compound on RGCs are multifactorial, involving direct actions on ion channels, modulation of intracellular signaling pathways, and effects on the retinal microenvironment.
Activation of Large-Conductance Calcium-Activated Potassium (BK) Channels
A primary mechanism of IU's neuroprotective action is the activation of large-conductance calcium-activated potassium (BK) channels.[4][5] IU and its active metabolite, unoprostone free acid (M1), are potent activators of BK channels in neuronal cells.[4]
Activation of BK channels leads to an efflux of potassium ions (K+), resulting in hyperpolarization of the cell membrane.[2] This hyperpolarization closes voltage-gated calcium channels (VGCCs), thereby reducing the influx of calcium ions (Ca2+) into the cell.[2] By preventing intracellular calcium overload, IU mitigates a key trigger of apoptotic pathways in neurons under stress.[1] The activation of BK channels by IU has been shown to be stereospecific and occurs at nanomolar concentrations.[4]
Modulation of Pro-Survival Signaling Pathways
The anti-apoptotic effects of IU's metabolite, M1, are mediated through the activation of pro-survival signaling cascades, specifically the phosphatidylinositol 3-kinase (PI3K)/Akt and protein kinase G (PKG) pathways.[6] Studies using specific inhibitors have demonstrated that the protective effects of M1 on retinal progenitor cells are reversed by blocking these pathways.[6] The PI3K/Akt pathway is a well-established regulator of cell survival, promoting the inhibition of pro-apoptotic proteins and the activation of anti-apoptotic factors. The PKG pathway is also known to play a role in neuroprotection, in part by modulating ion channel function and gene expression.
Counteraction of Endothelin-1 (ET-1) Effects
Endothelin-1 (ET-1) is a potent vasoconstrictor implicated in the pathogenesis of glaucoma through the induction of retinal ischemia and direct neurotoxicity.[7][8] IU has been shown to counteract the detrimental effects of ET-1. By activating BK channels, IU can prevent the ET-1-induced increase in intracellular calcium in vascular smooth muscle cells, leading to vasodilation and improved ocular blood flow.[4][9] This improvement in microcirculation can alleviate ischemic stress on RGCs.[8] Furthermore, IU has been observed to suppress the ET-1-induced topographical changes in the optic nerve head.[8]
Quantitative Data on the Neuroprotective Effects of this compound
This section summarizes key quantitative findings from preclinical studies investigating the neuroprotective properties of this compound.
Table 1: Activation of BK Channels by this compound and its Metabolite M1
| Cell Type | Agonist | EC50 (nM) | Reference |
| Human Cortical Neuronal Cells (HCN-1A) | This compound | 0.6 ± 0.2 | [4] |
| Human Cortical Neuronal Cells (HCN-1A) | M1 (Unoprostone Free Acid) | 0.61 ± 0.06 | [4] |
| Human Trabecular Meshwork Cells (HTMC) | This compound | 0.51 ± 0.03 | [4] |
| Human Trabecular Meshwork Cells (HTMC) | M1 (Unoprostone Free Acid) | 0.51 ± 0.04 | [4] |
Table 2: In Vitro Effects of this compound Metabolite M1 on Retinal Progenitor Cell Apoptosis
| Cell Line | Insult | Treatment | Outcome | Quantitative Result | Reference |
| R28 (Rat Retinal Progenitor Cells) | Serum Deprivation (24 hr) | M1 (Unoprostone Free Acid) | Reduction in Apoptotic Cells | Dose-dependent reduction, maximal effect at 100 µM (p < 0.0001) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the neuroprotective properties of this compound on retinal ganglion cells.
Primary Rat Retinal Ganglion Cell Culture and Neuroprotection Assay
This protocol describes the isolation and culture of primary RGCs from neonatal rats, followed by an assay to assess the neuroprotective effects of test compounds.
4.1.1. RGC Purification by Immunopanning
This method allows for the purification of RGCs from a mixed retinal cell suspension.
-
Materials:
-
Postnatal day 5-7 Sprague-Dawley rat pups
-
Panning dishes coated with anti-rat macrophage antibody and anti-Thy1.1 antibody
-
Papain solution
-
DNase I
-
Ovomucoid inhibitor solution
-
Neurobasal medium supplemented with B27, glutamine, and other survival factors.
-
-
Procedure:
-
Euthanize neonatal rat pups and enucleate the eyes.
-
Dissect the retinas in a sterile buffer.
-
Digest the retinas with a papain solution to create a single-cell suspension.
-
Incubate the cell suspension on a panning dish coated with an anti-rat macrophage antibody to remove macrophages and microglia.
-
Transfer the non-adherent cells to a second panning dish coated with an anti-Thy1.1 antibody, which specifically binds to RGCs.
-
After incubation, wash the plate to remove non-adherent cells.
-
Release the adherent RGCs from the plate using a trypsin solution.
-
Plate the purified RGCs on coverslips coated with poly-D-lysine and laminin (B1169045) in a serum-free culture medium.
-
4.1.2. Neuroprotection Assay
-
Procedure:
-
Culture purified RGCs for 24-48 hours to allow them to adhere and extend neurites.
-
Induce apoptosis by a specific insult, such as glutamate (B1630785) excitotoxicity (e.g., 25-100 µM glutamate for 24 hours) or growth factor withdrawal.
-
Treat the cells with varying concentrations of this compound or its metabolites.
-
After the treatment period, assess RGC survival using methods such as:
-
Live/Dead Staining: Use calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) and count the number of live and dead cells.
-
Immunocytochemistry: Stain for RGC-specific markers like Brn3a or β-III tubulin and count the number of surviving, morphologically intact RGCs.
-
-
In Vivo Model of Retinal Ischemia-Reperfusion Injury
This model mimics the ischemic damage that can occur in conditions like glaucoma and retinal artery occlusion.
-
Animals: Adult Sprague-Dawley rats.
-
Procedure:
-
Anesthetize the rat.
-
Cannulate the anterior chamber of one eye with a needle connected to a saline reservoir.
-
Induce ischemia by elevating the intraocular pressure to a high level (e.g., 120 mmHg) for a defined period (e.g., 60 minutes).
-
Restore retinal circulation (reperfusion) by removing the needle.
-
Administer this compound (e.g., topically or via intravitreal injection) at a specified dose and time course (before or after ischemia).
-
After a set survival period (e.g., 7 days), euthanize the animal and enucleate the eyes for analysis.
-
Quantification of RGC Survival and Apoptosis In Vivo
4.3.1. Retrograde Labeling of RGCs with Fluoro-Gold
This technique allows for the specific labeling and subsequent quantification of surviving RGCs.
-
Procedure:
-
A week before inducing the retinal injury, anesthetize the animal and place it in a stereotaxic frame.
-
Expose the superior colliculi (the primary target of RGC axons in the brain).
-
Apply a small piece of gelfoam soaked in Fluoro-Gold solution to the surface of both superior colliculi.
-
After the injury and treatment, prepare retinal whole mounts.
-
Count the number of Fluoro-Gold labeled RGCs in standardized areas of the retina using a fluorescence microscope.
-
4.3.2. TUNEL Staining for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Procedure for Retinal Whole Mounts:
-
Fix the enucleated eye in 4% paraformaldehyde.
-
Dissect the retina and prepare it as a flat mount on a slide.
-
Permeabilize the tissue with a detergent (e.g., Triton X-100).
-
Incubate the retina with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTP.
-
Wash the retina and mount it with an anti-fade medium.
-
Visualize and quantify the number of TUNEL-positive cells in the ganglion cell layer using a fluorescence microscope.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Neuroprotection
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the neuroprotection of retinal ganglion cells.
Caption: Proposed signaling pathway for this compound neuroprotection.
Experimental Workflow for In Vivo Neuroprotection Study
The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of this compound in an animal model of retinal ganglion cell injury.
Caption: Workflow for in vivo assessment of RGC neuroprotection.
Conclusion
This compound demonstrates significant neuroprotective properties for retinal ganglion cells through a multifaceted mechanism of action. Its ability to activate BK channels, modulate pro-survival signaling pathways, and improve ocular blood flow provides a strong rationale for its further investigation as a therapeutic agent for glaucomatous optic neuropathy and other retinal degenerative diseases. The experimental protocols and data presented in this guide offer a framework for researchers to build upon in the ongoing effort to develop effective neuroprotective strategies to preserve vision. Further research is warranted to fully elucidate the intricate signaling networks involved and to translate these promising preclinical findings into clinical applications.
References
- 1. Molecular Vision: Comparative analysis of three purification protocols for retinal ganglion cells from rat [molvis.org]
- 2. Retrograde Labeling of Retinal Ganglion Cells by Application of Fluoro-Gold on the Surface of Superior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of Retinal Ganglion Cells from Differentiation Through Adult via Immunopanning and Low-Pressure Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 6. mdpi.com [mdpi.com]
- 7. Purification and culture of retinal ganglion cells from rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retrograde fluorogold labeling of retinal ganglion cells in neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel neuroprotectant against retinal ganglion cell damage in a glaucoma model and an optic nerve crush model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopropyl Unoprostone's Effect on Aqueous Humor Dynamics: A Technical Guide
Introduction: Isopropyl unoprostone (B1682063) is a synthetic docosanoid, structurally related to prostaglandin (B15479496) F2α, utilized in the management of open-angle glaucoma and ocular hypertension.[1] Its primary therapeutic function is the reduction of intraocular pressure (IOP).[1][2] Initially categorized with prostaglandin F2α analogs, its mechanism of action has been a subject of evolving research, with significant evidence now pointing towards a distinct primary pathway of action.[3][4] Unlike traditional prostanoids that primarily enhance uveoscleral outflow, isopropyl unoprostone appears to exert a significant portion of its effect by increasing aqueous humor outflow through the conventional trabecular meshwork pathway.[3][4][5] This guide provides an in-depth technical overview of the mechanisms by which this compound modulates aqueous humor dynamics, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Mechanism of Action on Aqueous Humor Outflow
After topical administration, the prodrug this compound is hydrolyzed by esterases in the cornea, iris, and ciliary body into its biologically active form, unoprostone free acid (M1).[3][6] This active metabolite then influences the two primary outflow pathways for aqueous humor: the trabecular meshwork (conventional) and the uveoscleral (unconventional) routes. The IOP-lowering effect begins approximately 30 minutes after instillation.[6]
The Trabecular Meshwork (Conventional) Pathway
Recent evidence strongly suggests that the principal IOP-lowering effect of this compound is mediated through the conventional outflow pathway.[3][5] This mechanism involves the relaxation of the trabecular meshwork and is driven by the activation of specific ion channels, which contrasts with the mechanism of many prostaglandin analogs.[3][7]
The key molecular events include:
-
Activation of BK Channels: Unoprostone and its active metabolite M1 are potent activators of large-conductance Ca2+-activated potassium (BK) channels in human trabecular meshwork cells (HTMCs).[8][9]
-
Cellular Hyperpolarization: Activation of these potassium channels leads to an efflux of K+ ions, causing hyperpolarization of the trabecular meshwork cell membrane.[3][10]
-
Antagonism of Endothelin-1 (ET-1): Endothelin-1 is known to induce contraction of the trabecular meshwork by increasing intracellular calcium levels ([Ca2+]i).[3][7] Unoprostone effectively blocks this ET-1-induced increase in [Ca2+]i, preventing the contractile state of the meshwork.[7][11]
-
Increased Outflow Facility: By promoting relaxation and counteracting contractile stimuli in the trabecular meshwork, unoprostone increases the facility of aqueous humor outflow through this conventional route, thereby lowering IOP.[3][5] This action is supported by studies showing that iberiotoxin (B31492), a specific BK channel inhibitor, can block the hyperpolarizing effect of unoprostone.[3][7]
The Uveoscleral (Unconventional) Pathway
Early studies suggested that this compound, similar to prostaglandin F2α analogs like latanoprost, increases aqueous humor outflow via the uveoscleral pathway.[3][6] This pathway involves the passage of aqueous humor through the ciliary muscle and into the suprachoroidal space.[12]
The mechanisms involved in this pathway include:
-
FP Receptor Interaction: The active metabolite M1 is a weak agonist of the prostaglandin FP receptor, with an affinity approximately 1000 times lower than its affinity for activating BK channels.[9][10] This weak interaction is thought to contribute to the uveoscleral outflow effect, but to a lesser extent than seen with potent FP receptor agonists like latanoprost.[4]
-
Extracellular Matrix Remodeling: Prostaglandin analogs are known to increase uveoscleral outflow by modulating the expression of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance.[12][13] While unoprostone has been shown to affect MMPs, its impact may differ from other prostanoids, potentially explaining its comparatively lower clinical efficacy.[3][4]
The dual action on both pathways is recognized, but the activation of BK channels in the trabecular meshwork is now considered a more defining and significant component of its mechanism.[3]
Quantitative Data
The following tables summarize key quantitative data regarding the efficacy and potency of this compound from clinical and in vitro studies.
Table 1: Clinical Efficacy on Intraocular Pressure (IOP)
| Parameter | Baseline IOP (Mean) | IOP Reduction | Study Population | Reference |
| IOP Lowering | 23 mmHg | 3–4 mmHg | Patients with open-angle glaucoma or ocular hypertension | [5][14] |
Table 2: In Vitro Potency on Target Receptors and Channels
| Compound | Target | Cell Type | Potency (EC50) | Reference |
| This compound | BK Channel | HTMC | 0.51 ± 0.03 nM | [9] |
| Unoprostone Free Acid (M1) | BK Channel | HTMC | 0.52 ± 0.03 nM | [9] |
| Unoprostone Free Acid (M1) | FP Receptor | Recombinant Human | 557.9 ± 55.2 nM | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Protocol: Whole-Cell Patch Clamp for BK Channel Current Measurement
This protocol is used to measure the electrical currents flowing through BK channels in single human trabecular meshwork cells (HTMCs).
-
Cell Culture: Primary HTMCs are isolated from human donor eyes and cultured in appropriate media until they reach a suitable confluency for experiments.
-
Cell Preparation: On the day of the experiment, cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with a bath solution (e.g., physiological saline solution).
-
Pipette Preparation: Borosilicate glass microelectrodes (pipettes) are fabricated using a micropipette puller and filled with an internal solution designed to mimic the intracellular ionic environment.
-
Giga-seal Formation: The micropipette is carefully maneuvered to touch the surface of a single HTMC. Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane patch under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.
-
Voltage Clamp and Data Acquisition: The cell membrane potential is clamped at a holding potential (e.g., -60 mV). A series of voltage steps (e.g., from -80 mV to +130 mV) are applied to elicit ion channel currents.
-
Drug Application: this compound or its metabolite M1 is added to the perfusion bath at various concentrations to determine its effect on the recorded currents. Inhibitors like iberiotoxin are used to confirm the identity of the BK channel currents.
-
Data Analysis: The resulting currents are amplified, filtered, and digitized. Analysis software is used to generate current-voltage (I-V) curves and dose-response curves to calculate parameters like EC50.[8][9]
Protocol: Measurement of Intracellular Calcium ([Ca2+]i)
This protocol measures changes in the concentration of free intracellular calcium in HTMCs in response to various stimuli.
-
Cell Culture and Dye Loading: HTMCs are cultured on glass coverslips. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-3 AM) by incubating them in a solution containing the dye for a specified period (e.g., 30-60 minutes). The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside.
-
Experimental Setup: The coverslip is placed in a perfusion chamber mounted on a fluorescence microscope equipped for ratiometric imaging or confocal laser scanning.
-
Baseline Measurement: Cells are perfused with a physiological buffer, and a baseline fluorescence signal is recorded.
-
Stimulation: The perfusion solution is switched to one containing a contractile agent, such as Endothelin-1 (ET-1), to induce an increase in [Ca2+]i. The change in fluorescence is recorded over time.
-
Unoprostone Application: In separate or subsequent experiments, cells are pre-incubated with this compound or M1 before being challenged with ET-1. The fluorescence response is recorded to determine if unoprostone can block or attenuate the ET-1-induced calcium increase.
-
Data Analysis: The fluorescence intensity (or ratio of intensities at different emission wavelengths for ratiometric dyes) is converted into calcium concentrations using established calibration formulas. The results demonstrate the ability of unoprostone to prevent ET-1-induced calcium mobilization.[7][11]
Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action.
Caption: Signaling pathway of this compound in trabecular meshwork cells.
Caption: Experimental workflow for whole-cell patch clamp analysis.
Caption: Logical relationship of aqueous humor outflow pathways influenced by unoprostone.
References
- 1. What is the mechanism of Unoprostone Isopropyl? [synapse.patsnap.com]
- 2. Unoprostone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Rescula (Unoprostone isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Unoprostone isopropyl and metabolite M1 activate BK channels and prevent ET-1-induced [Ca²⁺]i increases in human trabecular meshwork and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Mechanisms of action of unoprostone on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
An In-depth Technical Guide on the In Vitro Effects of Isopropyl Unoprostone on Ciliary Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of isopropyl unoprostone (B1682063), a docosanoid compound used in the management of glaucoma, with a specific focus on its interactions with ciliary muscle cells. The information presented herein is synthesized from a range of scientific studies to support further research and drug development in this area.
Mechanism of Action
Isopropyl unoprostone, the isopropyl ester prodrug of unoprostone free acid, is thought to lower intraocular pressure (IOP) through a multifaceted mechanism that involves both the trabecular meshwork and the uveoscleral outflow pathways.[1] While its classification as a prostaglandin (B15479496) analog has been a subject of debate, its effects on ciliary muscle cells are a key area of investigation.[2][3]
The primary mechanisms of action on ciliary muscle and related tissues involve the modulation of ion channels, regulation of the extracellular matrix, and interaction with prostanoid receptors.
Ion Channel Modulation:
A significant component of unoprostone's action is its effect on ion channels. It has been shown to stimulate Ca2+-activated big potassium (BK) channels and ClC-2 type chloride channels.[2][3][4] Activation of BK channels leads to hyperpolarization of the cell membrane.[2][3] This hyperpolarization is believed to counteract the contractile effects of agents like endothelin-1 (B181129) (ET-1), which increases intracellular Ca2+ and induces contraction in the trabecular meshwork and ciliary muscle.[2][3] By blocking this calcium increase, unoprostone contributes to the relaxation of these tissues, potentially increasing aqueous humor outflow.[2][3] The inhibitory effect of iberiotoxin, a specific BK channel inhibitor, on unoprostone-induced hyperpolarization supports this mechanism.[2][3]
Furthermore, studies on cultured monkey trabecular meshwork and ciliary muscle cells have shown that the M1 metabolite of unoprostone suppresses Ca2+ release-activated Ca2+ (CRAC) currents. This effect was more prominent in trabecular meshwork cells than in ciliary muscle cells, suggesting a regulatory role on muscle tone.[5]
Extracellular Matrix Remodeling:
Unoprostone influences the turnover of the extracellular matrix (ECM) in the ciliary body, which is a crucial factor in regulating uveoscleral outflow.[2] It has been demonstrated to increase the activity of matrix metalloproteinases (MMPs) in cultured monkey and human ciliary muscle cells.[2][3] Specifically, unoprostone, along with other prostaglandin analogs like latanoprost (B1674536) and bimatoprost, increases the activity of MMP-1, MMP-3, and MMP-9.[2][3][6] However, a distinguishing feature of unoprostone is its effect on MMP-2 and tissue inhibitors of metalloproteinases (TIMPs). Unoprostone has been found to decrease MMP-2 activity while increasing the levels of TIMP-1 and TIMP-4.[2][3][6] This differential regulation of the MMP/TIMP balance may contribute to its distinct clinical efficacy profile compared to other prostaglandin analogs.[2][3][6] Prostaglandins, in general, are known to induce remodeling of the ECM adjacent to ciliary muscle cells, which is thought to contribute to increased uveoscleral outflow.[7]
Interaction with Prostanoid Receptors:
The interaction of unoprostone with prostanoid receptors, particularly the prostaglandin F2α (FP) receptor, is another aspect of its mechanism of action. While it is considered to have weak activity at the FP receptor compared to other prostaglandin analogs like latanoprost, this interaction is still believed to play a role in its ocular hypotensive effect.[2][3] Activation of FP receptors in the ciliary muscle is associated with tissue remodeling processes that facilitate aqueous outflow.[8] Prostaglandin F2α itself has been shown to increase the expression of c-Fos in human ciliary muscle cells, which in turn induces the expression of MMPs.[2][3] The EP2 receptor has been identified as the predominant prostanoid receptor in the human ciliary muscle.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound and its metabolites on ciliary and trabecular meshwork cells.
Table 1: Effect of Unoprostone (M1 Metabolite) on Endothelin-1 Induced Contraction
| Tissue | Treatment | Contraction (% of maximal carbachol-induced) | P-value |
| Bovine Trabecular Meshwork | Endothelin-1 (10⁻⁹ M) | 19.6% ± 5.7% | < 0.05 |
| Unoprostone (10⁻⁵ M) + Endothelin-1 | 2.9% ± 4.3% | ||
| Bovine Ciliary Muscle | Endothelin-1 (10⁻⁹ M) | 30.1% ± 5.3% | < 0.01 |
| Unoprostone (10⁻⁵ M) + Endothelin-1 | 1.4% ± 1.6% |
Data extracted from a study on bovine tissue strips.[10]
Table 2: Effect of Unoprostone on Intracellular Calcium Levels in Human Trabecular Meshwork Cells
| Condition | Intracellular Ca²⁺ Concentration (nM) |
| Baseline | 126 ± 45 |
| Unoprostone (10⁻⁵ M) | 132 ± 42 |
| Endothelin-1 (10⁻⁹ M) | 679 ± 102 |
| Unoprostone (10⁻⁵ M) + Endothelin-1 | 178 ± 40 |
Unoprostone alone had no significant effect on baseline intracellular calcium but almost completely blocked the endothelin-1 induced increase (P < 0.01).[10]
Table 3: Effect of Unoprostone on Membrane Current in Trabecular Meshwork Cells
| Cell Type | Effect of Unoprostone |
| Human Trabecular Meshwork | Doubled the amplitude of outward current (200% ± 33%) |
| Bovine Trabecular Meshwork | Increased the amplitude of outward current (179% ± 20%) |
This effect was blocked by the specific maxi-K channel inhibitor, iberiotoxin.[10]
Table 4: Effect of Unoprostone on Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs) in Human Ciliary Body Smooth Muscle Cells
| Target | Effect of Unoprostone |
| MMP-1, MMP-3, MMP-9 | Increased |
| MMP-2 | Decreased (21% ± 3%) |
| TIMP-1 | Increased (100% ± 20%) |
| TIMP-2 | Decreased (35% ± 8%) |
| TIMP-3 | Increased |
| TIMP-4 | Increased (61% ± 11%) |
Data from a study comparing the effects of different prostaglandin analogs.[6]
Table 5: Inhibitory Effect of Unoprostone M1 Metabolite on Ca²⁺ Release-Activated Ca²⁺ (CRAC) Currents
| Cell Type | Half Maximal Inhibition Concentration (IC₅₀) of M1 Metabolite |
| Monkey Trabecular Meshwork Cells | 24.8 ± 9.8 µM |
| Monkey Ciliary Muscle Cells | 183 ± 30.6 µM |
The inhibitory effect was more prominent in trabecular meshwork cells.[5]
Experimental Protocols
Cell Culture of Human Ciliary Body Smooth Muscle Cells:
Human ciliary body smooth muscle cells are isolated from donor corneoscleral rims. The tissue is incubated in a solution of 0.015% ethanol (B145695) in Dulbecco's Modified Eagle Medium (DMEM). The cells are then cultured for a specified period, typically 24 hours, in the presence of the control vehicle or the prostaglandin analog being tested.[6]
Measurement of Intracellular Calcium Concentration:
Cultured monkey trabecular meshwork and ciliary muscle cells are labeled with a calcium indicator, such as fluo-3 (B43766) acetoxymethylester (AM), for 30 minutes at 25°C. Changes in intracellular Ca2+ concentrations are then imaged and measured using a confocal laser scanning microscope. To measure CRAC currents, intracellular Ca2+ stores are first depleted using thapsigargin (B1683126) in a Ca2+-free external solution containing EGTA. The subsequent exposure to a Ca2+-containing external solution induces an increase in intracellular Ca2+, which is defined as the CRAC current.[5]
Force-Length Transducer System for Contractility Studies:
Strips of bovine trabecular meshwork and ciliary muscle are mounted in a custom-made force-length transducer system. The effects of unoprostone and other agents like endothelin-1 on the contractility of these tissue strips are then investigated by measuring changes in isometric force.[10]
Patch-Clamp Electrophysiology:
Patch-clamp experiments are performed on human and bovine trabecular meshwork cells to investigate the modulation of membrane currents by unoprostone. This technique allows for the direct measurement of ion channel activity and the effects of pharmacological agents on these channels.[10]
Zymography and Protein Array Analysis of MMPs and TIMPs:
To measure the activity levels of MMPs, zymography is employed. For a broader analysis of MMP and TIMP protein levels, protein arrays can be utilized. Human ciliary body smooth muscle cells are treated with the compounds of interest, and the cell culture media and cell lysates are collected for analysis.[6]
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in ciliary muscle cells.
Caption: Experimental workflow for analyzing MMP and TIMP levels.
Caption: Logical comparison of unoprostone and other prostaglandin analogs.
References
- 1. What is the mechanism of Unoprostone Isopropyl? [synapse.patsnap.com]
- 2. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Prostaglandin action on ciliary smooth muscle extracellular matrix metabolism: implications for uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. The EP2 receptor is the predominant prostanoid receptor in the human ciliary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of unoprostone on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Unoprostone Isopropyl: A Deep Dive into its Role in Modulating Intraocular Pressure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which isopropyl unoprostone (B1682063), a docosanoid compound, modulates intraocular pressure (IOP). While initially considered a prostaglandin (B15479496) F2α analog, its primary mode of action is now understood to be distinct, focusing on the conventional outflow pathway of aqueous humor. This document delves into the signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to elucidate its effects.
Core Mechanism of Action: Beyond the Prostaglandin Pathway
Isopropyl unoprostone distinguishes itself from traditional prostaglandin analogs by primarily targeting the trabecular meshwork to increase aqueous humor outflow.[1][2][3] Following topical administration, it is rapidly hydrolyzed by esterases in the cornea to its active metabolite, unoprostone free acid.[1][4] The primary mechanism involves the activation of large-conductance, calcium-activated potassium channels (BK channels) in the trabecular meshwork cells.[1] This activation leads to hyperpolarization of the cell membrane, subsequent relaxation of the trabecular meshwork, and a reduction in outflow resistance.[1]
While it exhibits weak agonist activity at the prostaglandin F2α (FP) receptor, this interaction is significantly less potent than its effect on BK channels and is not considered its main IOP-lowering mechanism.[1] Some evidence also suggests a potential role for the activation of ClC-2 type chloride channels, further contributing to the regulation of aqueous humor outflow.[4]
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound in trabecular meshwork cells.
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies on this compound.
Table 1: In Vitro Efficacy of Unoprostone and its Metabolite M1
| Parameter | Cell Type | Agent | EC50 (nM) | Reference |
| BK Channel Activation | Human Cortical Neuronal (HCN-1A) | Unoprostone Isopropyl | 0.6 ± 0.2 | |
| BK Channel Activation | Human Cortical Neuronal (HCN-1A) | M1 (Unoprostone Free Acid) | 0.61 ± 0.06 | |
| BK Channel Activation | Human Trabecular Meshwork (HTMC) | Unoprostone Isopropyl | 0.51 ± 0.03 | |
| BK Channel Activation | Human Trabecular Meshwork (HTMC) | M1 (Unoprostone Free Acid) | 0.51 ± 0.04 | |
| FP Receptor Agonism | Cloned Human FP Receptors | M1 (Unoprostone Free Acid) | 557.9 ± 55.2 |
Table 2: Effects of Unoprostone on Trabecular Meshwork and Ciliary Muscle Contractility
| Parameter | Tissue | Effect | Reference |
| Endothelin-1 (B181129) (ET-1) Induced Contraction | Bovine Trabecular Meshwork (BTM) | Almost completely inhibited (2.9% ± 4.3% vs. 19.6% ± 5.7% of maximal carbachol-induced contraction) | |
| Endothelin-1 (ET-1) Induced Contraction | Bovine Ciliary Muscle (BCM) | Almost completely inhibited (1.4% ± 1.6% vs. 30.1% ± 5.3% of maximal carbachol-induced contraction) | |
| ET-1 Induced Intracellular Ca2+ Increase | Human Trabecular Meshwork (HTM) cells | Almost completely blocked (178 ± 40 nM vs. 679 ± 102 nM) | |
| Outward Current Amplitude | HTM and BTM cells | Doubled (200% ± 33% in HTM; 179% ± 20% in BTM) |
Table 3: Clinical and In Vivo Efficacy of this compound
| Study Population | Dosage | Baseline IOP (mmHg) | IOP Reduction | Duration | Reference |
| Ocular Hypertensive or Primary Open-Angle Glaucoma Patients | 0.15% twice daily | 23 | 3-4 mmHg | 6 months | |
| Ocular Hypertensive or Primary Open-Angle Glaucoma Patients | 0.15% twice daily | Not specified | 10%-25% from baseline | Not specified | [1] |
| Glaucomatous Beagles | 0.15% once daily (AM) | 32.8 ± 5.1 | Significant decrease to 15.5-17.0 mmHg | 4 days | |
| Glaucomatous Beagles | 0.15% twice daily | Not specified | Significant decrease (mean change of 9.3-13.9 mmHg) | 4 days | |
| Normotensive Dogs | 0.12% single dose | 20.49 ± 2.02 | Significant decrease to 15.49 ± 0.69 mmHg | 9 hours |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to study the effects of this compound.
Patch-Clamp Electrophysiology for BK Channel Activity
Objective: To measure the effect of unoprostone on BK channel currents in trabecular meshwork cells.
Methodology:
-
Cell Culture: Human trabecular meshwork cells (HTMCs) are cultured under standard conditions.
-
Whole-Cell Patch-Clamp: The whole-cell configuration of the patch-clamp technique is employed.
-
Voltage Protocol: Cells are held at a specific holding potential (e.g., -70 mV) and then subjected to a series of depolarizing voltage steps to elicit outward potassium currents.
-
Drug Application: Unoprostone isopropyl or its active metabolite, unoprostone free acid, is applied to the bath solution at varying concentrations.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the dose-response relationship and calculate the EC50 value for BK channel activation. Iberiotoxin, a specific BK channel blocker, can be used to confirm the identity of the recorded currents.
Measurement of Intracellular Calcium ([Ca2+]i)
Objective: To determine the effect of unoprostone on intracellular calcium levels and its response to agonists like endothelin-1.
Methodology:
-
Cell Culture and Loading: HTMCs are cultured on coverslips and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Fluorescence Microscopy: The coverslip is mounted on a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
Baseline Measurement: Baseline [Ca2+]i is established by measuring the ratio of fluorescence at two different excitation wavelengths.
-
Drug Perfusion: The cells are perfused with a solution containing unoprostone, followed by a solution containing an agonist like endothelin-1, with or without unoprostone.
-
Data Analysis: Changes in the fluorescence ratio are recorded over time and converted to intracellular calcium concentrations to assess the effect of unoprostone on baseline and agonist-induced calcium signaling.
Trabecular Meshwork and Ciliary Muscle Contractility Assay
Objective: To evaluate the effect of unoprostone on the contractility of ocular tissues.
Methodology:
-
Tissue Preparation: Strips of bovine or human trabecular meshwork and ciliary muscle are dissected and mounted in an organ bath system.
-
Force Transduction: One end of the tissue strip is fixed, and the other is connected to a force transducer to measure isometric tension.
-
Equilibration: The tissues are allowed to equilibrate in a physiological salt solution bubbled with carbogen.
-
Contraction Induction: A contractile agent, such as endothelin-1 or carbachol, is added to the bath to induce contraction.
-
Drug Application: After a stable contraction is achieved, unoprostone is added to the bath to assess its relaxant effect.
-
Data Recording and Analysis: The changes in tension are continuously recorded and analyzed to quantify the inhibitory effect of unoprostone on agonist-induced contractions.
Experimental Workflow: Evaluating IOP in an Animal Model
The following diagram outlines a typical experimental workflow for assessing the IOP-lowering efficacy of this compound in a preclinical animal model.
Conclusion
This compound effectively lowers intraocular pressure primarily by enhancing the conventional aqueous humor outflow through the trabecular meshwork. This action is mediated predominantly by the activation of BK channels, leading to cellular hyperpolarization and tissue relaxation. While it has a weak affinity for the FP receptor, this is not its principal mechanism of action. The quantitative data from both in vitro and in vivo studies consistently support its role in modulating the conventional outflow pathway. Further research may continue to explore the nuances of its interaction with other ion channels and cellular signaling cascades within the eye. Based on the conducted research for this guide, there is no direct evidence to suggest that this compound's mechanism of action involves the Rho kinase signaling pathway, a pathway targeted by a distinct class of IOP-lowering agents.
References
- 1. Unoprostone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. What is the mechanism of Unoprostone Isopropyl? [synapse.patsnap.com]
Early Research on the Ocular Hypotensive Effects of Isopropyl Unoprostone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research into the ocular hypotensive effects of isopropyl unoprostone (B1682063), a docosanoid compound developed for the management of open-angle glaucoma and ocular hypertension. The document outlines the key experimental methodologies that elucidated its mechanism of action and presents a quantitative summary of its intraocular pressure (IOP)-lowering efficacy from early clinical trials.
Mechanism of Action: Elucidating the Dual Outflow Enhancement
Initial investigations into isopropyl unoprostone's mechanism of action revealed a departure from the then-predominant prostaglandin (B15479496) F2α analogs, which primarily enhance uveoscleral outflow. Early research pointed towards a dual mechanism, involving both the uveoscleral and, significantly, the conventional trabecular meshwork outflow pathways.[1][2] This distinction has been a focal point of early studies.
Impact on Trabecular Meshwork and Ciliary Muscle Contractility
A pivotal area of research focused on the drug's effect on the contractile properties of the trabecular meshwork (TM) and ciliary muscle (CM), key tissues in the regulation of aqueous humor outflow.
Experimental Protocol: In Vitro Contractility Studies
-
Tissue Preparation: Strips of trabecular meshwork and ciliary muscle were dissected from enucleated bovine eyes.[3]
-
Apparatus: A force-length transducer system was used to measure isometric tension in the isolated tissue strips.
-
Procedure:
-
Tissues were pre-contracted with endothelin-1 (B181129) (ET-1), a potent vasoconstrictor known to increase TM contractility, or carbachol, a cholinergic agonist.[3]
-
The active metabolite of this compound, unoprostone free acid, was then introduced to the tissue bath.
-
Changes in tissue tension were recorded and analyzed to determine the relaxing or contracting effect of the compound.
-
-
Key Findings: These studies demonstrated that unoprostone significantly inhibited ET-1-induced contractions in both TM and CM strips, suggesting a direct relaxing effect on these tissues, which would, in turn, increase aqueous humor outflow through the conventional pathway.[3]
Intracellular Signaling Pathways
To understand the molecular mechanisms underlying the observed tissue relaxation, researchers investigated the intracellular signaling pathways modulated by unoprostone.
Experimental Protocol: Intracellular Calcium ([Ca2+]) Mobilization
-
Cell Culture: Human trabecular meshwork (HTM) cells were cultured for in vitro experiments.
-
Methodology:
-
Cultured HTM cells were loaded with Fura-2AM, a fluorescent indicator that binds to intracellular calcium.
-
Cells were stimulated with ET-1 to induce an increase in intracellular calcium levels.
-
Unoprostone was then added, and changes in fluorescence were measured using a fluorometer to quantify alterations in [Ca2+].
-
-
Key Findings: Unoprostone was found to block the ET-1-induced increase in intracellular calcium in HTM cells, indicating that its relaxant effect is mediated, at least in part, by modulating calcium signaling pathways.[3]
Experimental Protocol: Patch-Clamp Electrophysiology
-
Cell Preparation: Whole-cell patch-clamp recordings were performed on cultured human and bovine TM cells.
-
Methodology:
-
The perforated patch configuration was used to maintain the integrity of the intracellular environment.
-
Membrane currents were recorded in response to voltage steps.
-
The effect of unoprostone on specific ion channels, particularly large-conductance Ca2+-activated potassium (BK) channels, was assessed. Iberiotoxin, a specific BK channel blocker, was used to confirm the target of unoprostone's action.[3]
-
-
Key Findings: Unoprostone was shown to activate BK channels in TM cells, leading to membrane hyperpolarization.[1] This hyperpolarization is thought to contribute to the relaxation of the TM and the subsequent increase in aqueous humor outflow. The effect of unoprostone on BK channels was blocked by iberiotoxin, confirming the channel's role.[1][3]
Aqueous Humor Dynamics: In Vivo Confirmation
To validate the in vitro findings, in vivo studies in animal models and humans were conducted to directly measure the effects of this compound on aqueous humor dynamics.
Experimental Protocol: Fluorophotometry
-
Principle: This non-invasive technique measures the rate of aqueous humor turnover by tracking the clearance of a fluorescent tracer from the anterior chamber.
-
Procedure:
-
A fluorescent dye, such as fluorescein, is topically applied to the eye.
-
A specialized fluorophotometer is used to measure the concentration of the dye in the anterior chamber at regular intervals.
-
The rate of decrease in fluorescence is used to calculate the aqueous humor flow rate.
-
-
Application in Unoprostone Research: Fluorophotometry studies in monkeys did not demonstrate a significant alteration in aqueous humor flow rates with unoprostone treatment, suggesting that its primary mechanism is not the suppression of aqueous humor production but rather an increase in its outflow.[4]
Clinical Efficacy: Quantifying the Ocular Hypotensive Effect
Numerous clinical trials were conducted to evaluate the safety and efficacy of this compound in patients with open-angle glaucoma and ocular hypertension. These studies provided crucial quantitative data on its IOP-lowering capabilities, both as a monotherapy and in comparison to other established glaucoma medications.
Monotherapy Trials
Early clinical studies in Japan demonstrated a modest but significant IOP reduction with unoprostone.[1] Subsequent randomized controlled trials further quantified this effect.
Table 1: Summary of this compound Monotherapy Clinical Trial Data
| Study (Year) | Comparator | Duration | Baseline IOP (mmHg) | Mean IOP Reduction with Unoprostone |
| Nordmann et al. | Timolol (B1209231), Betaxolol | 6 months | ~23-24 | 3-4 mmHg (18-20%)[1] |
| Jampel et al. (2002) | Latanoprost (B1674536) 0.005% | 8 weeks | 25.5 ± 3.3 | 3.9 ± 2.6 mmHg (15%)[5] |
Comparative Trials
To establish its place in therapy, this compound was compared head-to-head with other widely used glaucoma medications, primarily the prostaglandin analog latanoprost and the beta-blocker timolol.
Table 2: Summary of Comparative Clinical Trial Data
| Study (Year) | Comparator | Duration | Mean IOP Reduction with Unoprostone | Mean IOP Reduction with Comparator | Key Findings |
| Jampel et al. (2002) | Latanoprost 0.005% | 8 weeks | 3.9 ± 2.6 mmHg (15%)[5] | 7.2 ± 3.2 mmHg (28%)[5] | Latanoprost demonstrated a significantly greater IOP-lowering effect.[5] |
| Sponsel et al. | Latanoprost | 1 month | Significant reduction | Nearly two-fold greater reduction than unoprostone | Latanoprost was statistically superior in reducing IOP.[1] |
| Nordmann et al. | Timolol 0.5% | 6 months | 3-4 mmHg (18-20%)[1] | Significantly greater than unoprostone | Timolol monotherapy was more effective in diurnal IOP reduction.[1] |
| Alm et al. | Timolol 0.5% | 12 weeks | - | 4.4 ± 2.3 mmHg (19.9%)[6] | Latanoprost was more effective than timolol. (Unoprostone not directly compared) |
Visualizing the Mechanisms and Workflows
To further clarify the complex interactions and experimental processes described, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound in Trabecular Meshwork Cells
Caption: Signaling pathway of this compound in trabecular meshwork cells.
Experimental Workflow for In Vitro Contractility Studies
Caption: Experimental workflow for in vitro contractility studies of ocular tissues.
Clinical Trial Protocol for Comparative Efficacy
References
- 1. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of latanoprost and timolol in patients with ocular hypertension and glaucoma: a six-month masked, multicenter trial in the United States. The United States Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. A comparative study of latanoprost (Xalatan) and this compound (Rescula) in normal and glaucomatous monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized clinical trial of latanoprost and unoprostone in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of latanoprost and timolol in primary open-angle glaucoma and ocular hypertension. A 12-week study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Isopropyl Unoprostone with BK and ClC-2 Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of how isopropyl unoprostone (B1682063), a topical medication used in the management of glaucoma and ocular hypertension, interacts with large-conductance calcium-activated potassium (BK) channels and chloride channel 2 (ClC-2) type channels. This document synthesizes key findings on the molecular mechanisms, presents quantitative data from electrophysiological studies, details experimental protocols, and illustrates the relevant biological pathways and workflows.
Executive Summary
Isopropyl unoprostone, a synthetic docosanoid, lowers intraocular pressure (IOP) primarily by increasing the outflow of aqueous humor through the trabecular meshwork.[1][2] A significant body of evidence points to the activation of BK channels in the trabecular meshwork cells as a key mechanism of action.[2][3][4] This activation leads to cell membrane hyperpolarization, relaxation of the trabecular meshwork, and consequently, enhanced aqueous humor outflow.[1][2] The active metabolite of this compound, unoprostone free acid (M1), is a potent and direct activator of BK channels.[3]
The role of ClC-2 channel activation in the therapeutic effect of this compound is also proposed, contributing to the increase in trabecular meshwork outflow.[1][5] However, detailed primary research quantifying this interaction is less prevalent in the available scientific literature.
Interaction with Large-Conductance Calcium-Activated Potassium (BK) Channels
This compound, through its active metabolite M1, is a potent, stereospecific activator of BK channels.[3][6] This activation is direct and does not involve second messengers such as cyclic AMP (cAMP) or cyclic GMP (cGMP).[3][6] The trans-isomer of unoprostone isopropyl has been shown to be inactive, highlighting the stereospecificity of this interaction.[3]
Quantitative Data
The following tables summarize the quantitative data on the activation of BK channels by this compound and its metabolite M1 from various cell lines. The half-maximal effective concentration (EC50) values demonstrate the high potency of these compounds.
Table 1: EC50 Values for BK Channel Activation by Unoprostone Metabolite M1 [3]
| Cell Line | Abbreviation | EC50 (nM) | Number of Experiments (n) |
| Human Cortical Neuronal Cells | HCN-1A | 0.61 ± 0.06 | 8 |
| Human Trabecular Meshwork Cells | HTMC | 0.51 ± 0.04 | 6 |
| Human Pulmonary Artery Smooth Muscle Cells | PASMC | 0.46 ± 0.04 | 5 |
Table 2: EC50 Values for BK Channel Activation by this compound [3]
| Cell Line | Abbreviation | EC50 (nM) | Number of Experiments (n) |
| Human Trabecular Meshwork Cells | HTMC | 0.51 ± 0.03 | 5 |
Experimental Protocols
The primary method used to elucidate the interaction between this compound and BK channels is the whole-cell patch-clamp technique .[2][3][4]
-
Human Trabecular Meshwork Cells (HTMC): Cultured in poly-L-lysine-coated flasks in Fibroblast medium supplemented with 2% fetal bovine serum (FBS).[7]
-
Human Cortical Neuronal Cells (HCN-1A): Grown in Dulbecco's modified Eagle's medium (DMEM) with 10% FBS.[7]
-
Human Pulmonary Artery Smooth Muscle Cells (PASMC): Maintained in SMGM-2 BulletKit medium.[7]
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 1.0–1.5 MΩ.[2] The pipette solution typically contains (in mM): 119 potassium glutamate, 10 NaCl, 1 KH2PO4, 0.9 MgSO4, 3.3 EGTA, 6.6 CaEGTA, and 10 HEPES, with the pH adjusted to 7.2.[8]
-
Cell Recording: Cells are bathed in a control perfusion solution (Ringer's solution) containing (in mM): 151 NaCl, 4 KCl, 1.7 CaCl2, 1 KH2PO4, 0.9 MgSO4, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4.[8]
-
Data Acquisition: Whole-cell currents are recorded using a patch-clamp amplifier. To elicit BK channel currents, voltage steps are applied, for instance, from a holding potential of -40 mV to various test potentials (e.g., -80 mV to +130 mV) for a duration of 200 ms.[3][8]
-
Drug Application: this compound or its metabolite M1 is applied to the bath solution at varying concentrations to determine the dose-response relationship and calculate the EC50 value.[3]
-
Inhibitor Confirmation: The specificity of the effect on BK channels is confirmed by applying a selective BK channel blocker, such as iberiotoxin (B31492) (IbTX), which should reverse the effect of unoprostone.[2][3]
Interaction with ClC-2 Type Chloride Channels
The activation of ClC-2 chloride channels by this compound has been suggested as a contributing mechanism to its IOP-lowering effect by promoting chloride and fluid secretion across the trabecular meshwork.[1][5][9] This would lead to a decrease in cell volume and an increase in the effective filtration area.
Quantitative Data
Currently, there is a lack of publicly available primary research that provides specific quantitative data, such as EC50 values, for the direct activation of ClC-2 channels by this compound or its metabolites. While the concept is mentioned in several reviews, the detailed electrophysiological studies to quantify this interaction are not readily found.
Experimental Protocols
A standard approach to investigate the effect of a compound on ClC-2 channels would involve the whole-cell patch-clamp technique , similar to that used for BK channels, but with specific conditions to isolate chloride currents.
-
Cell Lines: A suitable cell line endogenously expressing ClC-2 channels or a heterologous expression system (e.g., HEK293 cells transfected with the ClC-2 gene) would be used.
-
Solutions: The pipette and bath solutions would be designed to isolate chloride currents. For example, the pipette solution might contain a high concentration of CsCl to block potassium channels, and the bath solution would have a physiological chloride concentration.
-
Voltage Protocol: ClC-2 channels are typically activated by hyperpolarization. Therefore, a voltage protocol involving hyperpolarizing steps from a holding potential would be applied to elicit ClC-2 currents.[10]
-
Drug Application and Analysis: this compound would be added to the bath, and changes in the current amplitude and kinetics would be measured to determine its effect on channel activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Signaling Pathway of this compound in Trabecular Meshwork Cells
Caption: Signaling pathway of this compound in trabecular meshwork cells.
Experimental Workflow for Whole-Cell Patch-Clamp Analysis
Caption: General workflow for whole-cell patch-clamp experiments.
Conclusion
This compound and its active metabolite, unoprostone free acid (M1), are well-characterized as potent, direct activators of BK channels in ocular tissues. This action leads to membrane hyperpolarization and relaxation of the trabecular meshwork, facilitating aqueous humor outflow and lowering IOP. The quantitative data and detailed electrophysiological protocols for this interaction are robust.
While the activation of ClC-2 channels is also proposed as a mechanism of action for this compound, there is a notable absence of detailed, quantitative primary studies in the public domain to fully substantiate this claim with the same level of evidence as for the BK channel interaction. Further research is warranted to fully elucidate the role and quantitative aspects of ClC-2 channel activation by this compound. This technical guide provides a solid foundation for researchers and drug development professionals working on the pharmacology of IOP-lowering agents and the physiology of aqueous humor dynamics.
References
- 1. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Mechanisms of action of unoprostone on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Chloride Channelopathies of ClC-2 - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Role of Endothelin-1 in the Neuroprotective Effect of Unoprostone
Audience: Researchers, scientists, and drug development professionals.
Abstract
Unoprostone (B1682063) isopropyl, a synthetic docosanoid, has demonstrated neuroprotective properties that extend beyond its established intraocular pressure (IOP)-lowering effects in glaucoma management. A significant component of this neuroprotection appears to be mediated through its interaction with the endothelin-1 (B181129) (ET-1) signaling pathway. ET-1, a potent vasoconstrictor, is implicated in the pathogenesis of glaucomatous optic neuropathy through mechanisms including vascular dysregulation, ischemia, and direct neurotoxicity leading to retinal ganglion cell (RGC) apoptosis. This technical guide synthesizes the current understanding of how unoprostone counteracts the detrimental effects of ET-1. We detail the molecular interactions, including the activation of large-conductance Ca2+-activated K+ (BK) channels and the modulation of the extracellular signal-regulated kinase (ERK) pathway. This document provides a comprehensive overview of the key experimental findings, presents quantitative data in structured tables, outlines detailed experimental protocols, and visualizes the core signaling pathways and workflows to support further research and development in this area.
The Pathophysiological Role of Endothelin-1 in Retinal Neurodegeneration
Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that plays a crucial role in ocular blood flow regulation.[1] Elevated levels of ET-1 are associated with glaucoma and are believed to contribute significantly to the death of retinal ganglion cells (RGCs), the hallmark of the disease.[2][3][4] The pathological actions of ET-1 in the retina are multifactorial:
-
Vasoconstriction and Ischemia: ET-1 induces potent vasoconstriction of retinal and choroidal blood vessels, leading to reduced ocular blood flow.[1][2] This impaired perfusion can cause a state of chronic ischemia and hypoxia, creating a hostile environment for RGCs and triggering a cascade of cellular damage.[2][5]
-
Direct Neurotoxicity: Beyond its vascular effects, ET-1 can directly induce RGC apoptosis.[1][6][7] This process is mediated through ET-A and ET-B receptors on neuronal cells, leading to an influx of intracellular calcium ([Ca2+]i), mitochondrial dysfunction, and activation of pro-apoptotic signaling pathways like JNK-JUN.[5][8][9][10]
-
Trabecular Meshwork Contraction: ET-1 causes the trabecular meshwork to contract, which can impede aqueous humor outflow and contribute to the elevation of intraocular pressure, a primary risk factor for glaucoma.[1][8]
Unoprostone's Neuroprotective Mechanisms Against Endothelin-1
Unoprostone exerts its neuroprotective effects by directly and indirectly interfering with the ET-1 signaling cascade. Its actions are primarily mediated by its active metabolite, M1.[11]
Antagonism of ET-1-Induced Vasoconstriction
A key neuroprotective action of unoprostone is its ability to counteract ET-1-mediated vasoconstriction, thereby improving ocular microcirculation.[1] In studies involving healthy individuals where choroidal blood flow was reduced by intravenous ET-1, topical unoprostone was found to significantly lessen this reduction.[1] This vasorelaxant property helps to mitigate the ischemic conditions that endanger RGCs.[2]
Cellular Protective Mechanisms
At the cellular level, unoprostone and its metabolite M1 employ at least two distinct pathways to protect neurons from ET-1-induced damage.
Unoprostone and M1 are potent activators of large-conductance Ca2+-activated K+ (BK) channels.[8][12][13] This mechanism is distinct from that of prostaglandin (B15479496) F2α analogs like latanoprost.[8] The activation of BK channels in neuronal and trabecular meshwork cells leads to:
-
K+ Efflux: A large efflux of potassium ions (K+) from the cell.
-
Hyperpolarization: The K+ efflux causes the cell membrane to hyperpolarize.
-
Inhibition of Ca2+ Influx: Hyperpolarization leads to the closure of voltage-gated Ca2+ channels, which in turn blocks the pathological increase in intracellular Ca2+ concentration ([Ca2+]i) that is induced by ET-1.[1][2][13]
By preventing the ET-1-induced calcium overload, unoprostone protects RGCs from a primary trigger of apoptosis.[1][8] This effect is sensitive to iberiotoxin, a specific BK channel inhibitor, confirming the channel's central role.[1]
In addition to the BK channel mechanism, unoprostone provides neuroprotection against ET-1 through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway.[11][14] In an in vivo model of ET-1-induced optic nerve damage, the simultaneous injection of unoprostone's metabolite, M1, led to a significant increase in phosphorylated ERK (p-ERK) levels in the retina.[11][14] This M1-induced increase in ERK phosphorylation was shown to be crucial for its protective effects, as the benefits were nullified by U0126, an ERK inhibitor.[11][14] This suggests that unoprostone actively promotes pro-survival signaling cascades to counteract ET-1's neurotoxic effects.
References
- 1. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective properties of a synthetic docosanoid, unoprostone isopropyl: clinical benefits in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Upregulation of the endothelin A (ETA) receptor and its association with neurodegeneration in a rodent model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin 1-induced retinal ganglion cell death is largely mediated by JUN activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of unoprostone on phosphorylated extracellular signal-regulated kinase expression in endothelin-1-induced retinal and optic nerve damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Unoprostone reduces oxidative stress- and light-induced retinal cell death, and phagocytotic dysfunction, by activating BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of unoprostone on phosphorylated extracellular signal-regulated kinase expression in endothelin-1-induced retinal and optic nerve damage | Visual Neuroscience | Cambridge Core [cambridge.org]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of Unoprostone Isopropyl in Aqueous Humor
ABSTRACT: This application note describes a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of unoprostone (B1682063) isopropyl in aqueous humor. Unoprostone isopropyl is a prostaglandin (B15479496) analog used in the treatment of glaucoma and ocular hypertension. It is a prodrug that is rapidly metabolized in the eye to its active form, unoprostone free acid.[1] Therefore, a reliable method to quantify the parent compound in ocular tissues is crucial for pharmacokinetic and drug delivery studies. This method utilizes a reversed-phase C18 column with UV detection, following a simple protein precipitation step for sample preparation. The method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for preclinical and clinical research in ophthalmology.
INTRODUCTION: Unoprostone isopropyl is an isopropyl ester of unoprostone, functionally related to prostaglandin F2α.[2][3] It lowers intraocular pressure by increasing the outflow of aqueous humor.[2][3] Following topical administration, unoprostone isopropyl is rapidly hydrolyzed by esterases in the cornea and other ocular tissues to its active metabolite, unoprostone free acid.[1] Understanding the concentration of the parent prodrug in the aqueous humor is essential for evaluating corneal penetration and the efficiency of its conversion to the active form.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds in biological matrices.[4][5][6][7] This application note presents a detailed protocol for a validated HPLC-UV method specifically for the quantification of unoprostone isopropyl in aqueous humor, addressing the need for a robust analytical tool in ophthalmic drug development.
Experimental Protocols
1. Materials and Reagents:
-
Unoprostone Isopropyl reference standard (purity ≥98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (analytical grade)
-
Artificial Aqueous Humor (for preparation of calibration standards and quality controls)[8][9]
-
Aqueous humor samples (from preclinical or clinical studies)
2. Instrumentation and Chromatographic Conditions: A standard HPLC system equipped with a UV detector is used.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 215 nm |
| Run Time | 10 minutes |
3. Preparation of Standard Solutions and Quality Controls:
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of unoprostone isopropyl reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into artificial aqueous humor to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 ng/mL. Prepare low, medium, and high QC samples at 7.5, 40, and 80 ng/mL in the same manner.
4. Sample Preparation from Aqueous Humor: Due to the limited volume of aqueous humor samples, a simple protein precipitation method is employed for sample clean-up.[10]
-
To 50 µL of aqueous humor sample (or calibration standard/QC), add 100 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Method Validation
The developed method was validated according to standard bioanalytical method validation guidelines.
1. Linearity: The linearity of the method was evaluated by analyzing the calibration standards in triplicate. The peak area of unoprostone isopropyl was plotted against the corresponding concentration, and a linear regression analysis was performed.
2. Accuracy and Precision: The intra-day and inter-day accuracy and precision were determined by analyzing the low, medium, and high QC samples (n=6) on the same day and on three different days, respectively.
3. Sensitivity: The Lower Limit of Quantification (LLOQ) was determined as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision (within ±20% of the nominal value and a coefficient of variation (CV) of ≤20%).
4. Specificity: The specificity of the method was assessed by analyzing blank artificial aqueous humor to ensure no interference from endogenous components at the retention time of unoprostone isopropyl.
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column Type | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Wavelength | 215 nm |
| Retention Time | Approx. 5.8 min |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 12% |
| Intra-day Accuracy (% Bias) | -8% to +6% |
| Inter-day Accuracy (% Bias) | -10% to +9% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Recovery | > 85% |
Mandatory Visualization
Caption: Sample preparation workflow for the analysis of unoprostone isopropyl in aqueous humor.
Caption: Metabolic activation of unoprostone isopropyl in the eye.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust tool for the quantification of unoprostone isopropyl in aqueous humor. The simple sample preparation procedure and the sensitivity of the method make it suitable for high-throughput analysis in pharmacokinetic studies and for the evaluation of ophthalmic drug delivery systems. This method can aid researchers, scientists, and drug development professionals in advancing the understanding of unoprostone isopropyl's behavior in the eye.
References
- 1. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isopropyl Unoprostone | C25H44O5 | CID 5282175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Unoprostone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An artificial aqueous humor as a standard matrix to assess drug concentration in the anterior chamber by high performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of pharmaceuticals and small molecules in aqueous humor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Cell-Based Assays for Screening Isopropyl Unoprostone Activity
Audience: Researchers, scientists, and drug development professionals involved in ophthalmic drug discovery and pharmacology.
Introduction
Isopropyl unoprostone (B1682063) is a synthetic docosanoid, structurally related to prostaglandin (B15479496) F2α, used in the management of ocular hypertension and open-angle glaucoma.[1] Its primary therapeutic action is the reduction of intraocular pressure (IOP).[1][2] Unlike typical prostaglandin F2α analogs that primarily increase uveoscleral outflow, isopropyl unoprostone's mechanism is distinct and multifaceted, involving the conventional trabecular meshwork outflow pathway.[3][4][5] After topical administration, the prodrug this compound is hydrolyzed by corneal esterases into its active metabolite, unoprostone free acid (M1).[2][3][4][5]
The complex mechanism of action necessitates a suite of robust cell-based assays to screen for and characterize the activity of this compound and its analogs. These assays are crucial for understanding its pharmacological profile, identifying new chemical entities with similar mechanisms, and assessing potential off-target effects. This document provides detailed protocols for key cell-based assays to evaluate the bioactivity of this compound.
Mechanism of Action
The IOP-lowering effect of this compound is not fully elucidated but is known to involve multiple cellular pathways. A primary mechanism is the activation of large-conductance, calcium-activated potassium channels (BK channels).[3][5][6] This activation leads to membrane hyperpolarization and relaxation of the trabecular meshwork cells.[3][5] This relaxation is thought to counteract the contractile effects of agents like endothelin-1 (B181129) (ET-1), thereby increasing aqueous humor outflow through the trabecular meshwork.[3][7][8]
Furthermore, this compound has been shown to inhibit ET-1-induced increases in intracellular calcium ([Ca²⁺]i) in human trabecular meshwork (HTM) cells.[6][7][8] While it has weak activity on the prostaglandin F (FP) receptor, its primary effects are considered to be independent of this pathway.[3][6] Studies have shown that unlike other prostaglandin analogs, this compound and its M1 metabolite do not cause a significant increase in intracellular cAMP levels.[6][9]
Recommended Cell-Based Assays & Protocols
A general workflow for screening compounds like this compound involves several stages, from initial cell culture to final data analysis.
Protocol 1: Calcium Mobilization Assay (FLIPR)
This assay measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by a contractile agonist like Endothelin-1 (ET-1) in Human Trabecular Meshwork (HTM) cells.
Objective: To quantify the inhibitory effect of test compounds on agonist-induced calcium flux.
Materials:
-
Primary or immortalized Human Trabecular Meshwork (HTM) cells.
-
Black, clear-bottom 96-well or 384-well cell culture plates.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Endothelin-1 (ET-1) stock solution.
-
This compound or other test compounds.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent microplate reader with automated liquid handling.
Protocol:
-
Cell Seeding: Seed HTM cells into black, clear-bottom 96-well plates at a density of 20,000-40,000 cells per well. Culture overnight in appropriate growth medium to allow for cell attachment.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (2-4 µM) and probenecid (2.5 mM) in HBSS.
-
Aspirate the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60-90 minutes in the dark.
-
-
Compound Pre-treatment:
-
Wash the cells twice with HBSS containing probenecid. Leave 100 µL of this buffer in each well.
-
Prepare serial dilutions of this compound and control compounds.
-
Add the compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Signal Detection:
-
Place the cell plate into the FLIPR instrument.
-
Program the instrument to add a pre-determined concentration of ET-1 (e.g., 5 x 10⁻⁸ M) to stimulate calcium release.[8]
-
Measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm for Fluo-4) before and after the addition of ET-1.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) upon ET-1 addition for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control.
-
Plot the percentage inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT/WST-1)
This assay assesses the effect of this compound on the metabolic activity of ocular cells (e.g., HTM or human corneal epithelial cells), providing a measure of cell viability and potential cytotoxicity.[10][11]
Objective: To determine the concentration at which a test compound reduces cell viability by 50% (LD₅₀).
Materials:
-
Human Trabecular Meshwork (HTM) or Human Corneal Epithelial (HCE) cells.
-
Clear 96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent.
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) for MTT assay.
-
Microplate spectrophotometer.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment:
-
MTT/WST-1 Reagent Addition:
-
Signal Detection:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage viability against compound concentration to determine the LD₅₀ value.
-
Data Presentation
Quantitative data from screening assays should be summarized to compare the potency and activity of different compounds.
| Compound | Assay | Cell Type | Parameter | Value | Reference |
| Unoprostone (M1) | CRAC Current Inhibition | Monkey TM Cells | IC₅₀ | 24.8 ± 9.8 µM | [12] |
| Unoprostone (M1) | CRAC Current Inhibition | Monkey CM Cells | IC₅₀ | 183 ± 30.6 µM | [12] |
| Unoprostone Isopropyl | BK Channel Activation | Human TM Cells | EC₅₀ | 0.51 ± 0.03 nM | [6] |
| Unoprostone (M1) | BK Channel Activation | Human TM Cells | EC₅₀ | 0.52 ± 0.03 nM | [6] |
| Unoprostone (M1) | FP Receptor Activation | Recombinant Human | EC₅₀ | 557.9 ± 55.2 nM | [6] |
| Unoprostone (10⁻⁵ M) | ET-1 Induced Ca²⁺ Rise | Human TM Cells | Inhibition | ~90% | [7][8] |
TM: Trabecular Meshwork; CM: Ciliary Muscle; CRAC: Ca²⁺ Release-Activated Ca²⁺; IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration.
Conclusion
The provided protocols for calcium mobilization and cell viability assays offer a robust framework for screening and characterizing this compound and related compounds. These assays directly address its key mechanisms of action, including the modulation of intracellular calcium signaling and its effects on cell health. By employing these methods, researchers can effectively evaluate compound potency, elucidate structure-activity relationships, and assess the therapeutic potential of new drug candidates for glaucoma treatment.
References
- 1. What is the mechanism of Unoprostone Isopropyl? [synapse.patsnap.com]
- 2. Rescula (Unoprostone isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. dovepress.com [dovepress.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Mechanisms of action of unoprostone on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells. A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. The effect of unoprostone isopropyl on Ca2+ release-activated Ca2+ currents in cultured monkey trabecular meshwork cells and ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Animal Models for Isopropyl Unoprostone Studies in Glaucoma Research
Introduction
Isopropyl unoprostone (B1682063) is a therapeutic agent used in the management of glaucoma and ocular hypertension.[1][2] It is a synthetic docosanoid that effectively lowers intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy.[1][3][4] Unlike many prostaglandin (B15479496) analogs that primarily target the uveoscleral outflow pathway, unoprostone's mechanism is distinct, involving the activation of large-conductance Ca2+-activated potassium channels (BK channels).[1][5] This unique mode of action, coupled with potential neuroprotective properties, makes it a significant subject of study.[5][6] Animal models are indispensable for elucidating its therapeutic effects and mechanisms. This document provides an overview of relevant animal models, experimental protocols, and key findings.
Relevant Animal Models
Several animal models have been instrumental in evaluating the efficacy and mechanism of action of isopropyl unoprostone. The choice of model often depends on the specific research question, anatomical similarities to the human eye, and the endpoint being investigated.
-
Rabbits: Commonly used for initial IOP-lowering efficacy studies and to investigate aqueous humor dynamics.[7] Their eyes are large, making them suitable for topical drug administration and tonometry. Studies in rabbits have shown that unoprostone lowers IOP by enhancing both the conventional (trabecular) and uveoscleral outflow pathways.[7] They are also used for metabolic studies, which have demonstrated that this compound is a prodrug, rapidly converted to its active metabolite, unoprostone free acid (M1), within the eye.[8][9][10][11]
-
Non-Human Primates (e.g., Cynomolgus Monkeys): The anatomical structure of the monkey eye, particularly the trabecular meshwork and aqueous outflow pathways, closely resembles that of humans.[12][13] This makes them the gold standard for studying aqueous humor dynamics.[14][15][16] Research in monkeys has been crucial for confirming unoprostone's effect on increasing outflow facility.[14]
-
Dogs (Beagle): Beagles can develop a spontaneous form of glaucoma that shares characteristics with human primary open-angle glaucoma.[17] This makes them a valuable, naturally occurring model for testing the long-term efficacy of IOP-lowering drugs like unoprostone in a chronic disease state.[17][18]
-
Rodents (Rats and Mice): Due to the availability of genetic strains and the ease of creating induced models of glaucoma, rodents are extensively used for neuroprotection studies.[19][20] Models of retinal ischemia or optic nerve injury in rats have demonstrated that unoprostone can protect retinal ganglion cells (RGCs) from apoptosis, independent of its IOP-lowering effect.[6][21]
Mechanism of Action
This compound reduces IOP through a multi-faceted mechanism:
-
BK Channel Activation: The primary active metabolite, unoprostone free acid, is a potent activator of BK channels in the trabecular meshwork cells.[22][23][24]
-
Cellular Hyperpolarization: Activation of these potassium channels leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane.[6][22]
-
Inhibition of Calcium Influx: This hyperpolarization closes voltage-gated Ca2+ channels, thereby preventing an increase in intracellular calcium concentration ([Ca2+]i).[6]
-
Counteracting Vasoconstriction: This mechanism is particularly effective at blocking the pathological effects of vasoconstrictors like endothelin-1 (B181129) (ET-1), which is implicated in glaucoma. ET-1 typically causes trabecular meshwork contraction by increasing [Ca2+]i. Unoprostone-induced hyperpolarization counteracts this, leading to trabecular meshwork relaxation.[5][25][26]
-
Increased Aqueous Outflow: The relaxation of the trabecular meshwork increases the outflow of aqueous humor through the conventional pathway, thus lowering IOP.[5][14] Evidence also points to a secondary effect on increasing uveoscleral outflow.[7]
-
Neuroprotection: Unoprostone exhibits neuroprotective properties by inhibiting glutamate-induced Ca2+ influx in retinal neurons and improving ocular blood flow by counteracting ET-1-induced vasoconstriction in the optic nerve head.[6][25]
Data Presentation
Table 1: Effect of this compound on Intraocular Pressure (IOP) in Animal Models
| Animal Model | Drug Concentration | Administration | Baseline IOP (mmHg) | IOP Reduction | Citation(s) |
| Rabbit | 0.12% | Topical | Not specified | 5.2 mmHg | [7] |
| Glaucomatous Beagle Dog | 0.15% | Topical, Once Daily | 32.8 ± 5.1 | Reduced to 15.5 - 17.0 mmHg | [17] |
| Normotensive Dog | 0.12% | Topical | 20.49 ± 2.02 | Reduced to 15.49 ± 0.69 mmHg | [18] |
| Normal Monkey | 0.1% (8-iso PGE2) | Topical | Not specified | 3.2 ± 0.2 mmHg | [16] |
| Glaucomatous Monkey | 0.1% (8-iso PGE2) | Topical | Not specified | 6.0 ± 0.8 mmHg | [16] |
Note: Data for 8-iso PGE2, a related compound, is included to provide context for prostaglandin-like effects in monkeys as specific unoprostone IOP values were not detailed in the provided search results.
Table 2: Effect of this compound on Aqueous Humor Dynamics in Rabbits
| Parameter | Vehicle Control | 0.12% Unoprostone | Percent Change | Citation(s) |
| Aqueous Flow (µL/min) | 2.4 ± 0.2 | 2.3 ± 0.3 | -4.2% (Not Significant) | [7] |
| Total Outflow Facility (µL/min/mmHg) | 0.14 ± 0.01 | 0.20 ± 0.01 | +42.9% | [7] |
| Uveoscleral Outflow (µL/min) | 0.46 ± 0.02 | 0.49 ± 0.02 | +6.5% | [7] |
Experimental Protocols
Protocol 1: Induction of Ocular Hypertension in Rats via Hypertonic Saline Injection
This protocol is adapted from methods used to create models of elevated IOP for studying RGC death.[12][27]
Objective: To induce a sustained elevation of IOP in rats to mimic glaucomatous conditions.
Materials:
-
Adult Long-Evans or Wistar rats
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Topical proparacaine (B1679620)
-
2 M Hypertonic saline solution
-
30-gauge needle and microsyringe (50 µL)
-
Tonometer (e.g., Tono-Pen)
-
Operating microscope or magnifying lens
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Place the animal under the operating microscope. Apply a drop of topical proparacaine to the eye for local anesthesia.
-
Gently proptose the globe and identify the episcleral venous plexus superiorly.
-
Carefully insert the 30-gauge needle into an episcleral vein and slowly inject 50 µL of 2 M hypertonic saline.[27] Successful injection is confirmed by blanching of the vessels.[27]
-
This procedure induces scarring and sclerosis of the trabecular meshwork, leading to reduced aqueous outflow and a gradual increase in IOP over several days to weeks.[12][27]
-
Monitor IOP regularly (e.g., 2-3 times per week) using a tonometer to confirm sustained ocular hypertension.
-
Once a stable, elevated IOP is achieved, the animal model is ready for therapeutic intervention studies with this compound.
Protocol 2: Evaluation of Unoprostone's Effect on IOP in a Rabbit Model
Objective: To measure the IOP-lowering efficacy of topically applied this compound.
Materials:
-
New Zealand White rabbits
-
This compound ophthalmic solution (e.g., 0.12%) and vehicle control
-
Tonometer calibrated for rabbits
-
Pillow or other restraining device
Procedure:
-
Acclimate rabbits to handling and IOP measurement procedures to minimize stress-induced pressure fluctuations.
-
Establish a baseline diurnal IOP curve by measuring pressure at several time points throughout the day (e.g., 9 AM, 12 PM, 3 PM, 6 PM) for 2-3 days.
-
On the treatment day, measure the baseline IOP.
-
Administer a single drop (~50 µL) of 0.12% this compound solution to one eye (treated eye) and a single drop of vehicle to the contralateral eye (control eye).[7]
-
Measure IOP in both eyes at regular intervals post-instillation (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Calculate the mean IOP reduction by comparing the pressure in the treated eye to both its own baseline and the pressure in the vehicle-treated control eye at each time point.
-
Data are typically expressed as mean IOP (mmHg) ± SEM. Statistical analysis (e.g., paired t-test or ANOVA) is used to determine significance.
Protocol 3: Assessment of Neuroprotection in an Ischemic Rabbit Model
This protocol is based on studies evaluating the protective effects of unoprostone against endothelin-1 induced damage.[25]
Objective: To determine if this compound protects retinal ganglion cells and preserves optic nerve head structure following an ischemic insult.
Materials:
-
New Zealand White rabbits
-
Endothelin-1 (ET-1) solution (e.g., 20 pmol)
-
This compound solution (e.g., 0.12% for subconjunctival injection)
-
Anesthetics
-
Laser speckle flowgraphy system
-
Confocal scanning ophthalmoscope (e.g., Heidelberg Retina Tomograph)
-
Materials for histological processing (fixatives, embedding media, microtome, stains)
Procedure:
-
Induction of Ischemia: Anesthetize the rabbits. Administer an intravitreal injection of ET-1 to induce vasoconstriction and reduce blood flow to the optic nerve head (ONH). This is typically repeated twice a week for 4 weeks to create a chronic ischemic condition.[25]
-
Treatment Groups:
-
Efficacy Assessment (conducted over an 8-week observation period):
-
ONH Blood Flow: Measure blood flow in the ONH using laser speckle flowgraphy at baseline and regular intervals.[25]
-
ONH Topography: Assess changes in the cup area and rim area of the ONH using confocal scanning ophthalmoscopy.[25]
-
Histology: At the end of the study, euthanize the animals and enucleate the eyes. Perform histological analysis to count the number of surviving cells in the retinal ganglion cell layer.[25]
-
-
Data Analysis: Compare the outcomes (blood flow, ONH parameters, RGC count) between the unoprostone-treated group and the vehicle-treated ischemic group. A significant reduction in RGC loss and preservation of ONH structure in the unoprostone group indicates neuroprotection.[25]
Visualizations
Caption: Signaling pathway of Unoprostone in trabecular meshwork cells.
Caption: General experimental workflow for preclinical glaucoma studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Current status of unoprostone for the management of glaucoma and the future of its use in the treatment of retinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Unoprostone Isopropyl? [synapse.patsnap.com]
- 4. Unoprostone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective properties of a synthetic docosanoid, unoprostone isopropyl: clinical benefits in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ocular hypotensive mechanism of topical this compound, a novel prostaglandin metabolite-related drug, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolites of this compound as potential ophthalmic solutions to reduce intraocular pressure in pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolites of this compound as Potential Ophthalmic Solutions to Reduce Intraocular Pressure in Pigmented Rabbits [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Metabolites of this compound as potential ophthalmic solutions to reduce intraocular pressure in pigmented rabbits. | Semantic Scholar [semanticscholar.org]
- 12. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature [mdpi.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Aqueous humor dynamics in monkeys after topical 8-iso PGE(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of 8-iso prostaglandin E2 on aqueous humor dynamics in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of different dose schedules of 0.15% unoprostone isopropyl on intraocular pressure and pupil size in the glaucomatous beagle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effect of 0.12% unoprostone isopropyl (rescula) on intraocular pressure in normotensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Neuroprotection in Glaucoma: Animal Models and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Researchers Discover Two Drugs That Can Protect Against Glaucoma in Preclinical Models - Penn Medicine [www3.pennmedicine.org]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Unoprostone isopropyl and metabolite M1 activate BK channels and prevent ET-1-induced [Ca²⁺]i increases in human trabecular meshwork and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Unoprostone Activation of BK (KCa1.1) Channel Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effect of unoprostone on topographic and blood flow changes in the ischemic optic nerve head of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mechanisms of action of unoprostone on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Glaucoma-inducing Procedure in an In Vivo Rat Model and Whole-mount Retina Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Rabbit Models for Isopropyl Unoprostone's Effect on Intraocular Pressure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isopropyl unoprostone (B1682063) is a synthetic docosanoid, structurally related to prostaglandin (B15479496) F2α, used to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] It functions by enhancing the outflow of aqueous humor, the fluid inside the eye.[2] Rabbit models are frequently employed in preclinical ophthalmic research due to the anatomical and physiological similarities of their eyes to human eyes, making them suitable for studying the efficacy and mechanism of action of IOP-lowering agents like isopropyl unoprostone. These notes provide an overview of the experimental protocols and data derived from such studies.
Mechanism of Action of this compound
This compound is a prodrug that, after topical administration, is rapidly hydrolyzed by esterases in the cornea into its biologically active metabolite, unoprostone free acid.[1][3] Unmetabolized this compound is not detected in ocular tissues.[4] The free acid is then further metabolized.[3]
The mechanism for lowering IOP is multifaceted and involves increasing the outflow of aqueous humor through two primary pathways:
-
Conventional (Trabecular) Pathway: More recent evidence suggests that unoprostone increases outflow through the trabecular meshwork.[3][5] This is potentially mediated through the stimulation of large-conductance, calcium-activated potassium channels (BK channels) and CIC-2 type chloride channels.[3][5] Activation of BK channels leads to hyperpolarization of trabecular meshwork cells, which is believed to block increases in intracellular Ca2+ and relax the tissue, thereby increasing outflow.[5][6]
-
Uveoscleral Pathway: Early studies also demonstrated an increase in aqueous humor outflow through the uveoscleral pathway, a mechanism shared with other prostaglandin analogs like latanoprost.[2][5]
Therefore, unoprostone lowers IOP by affecting both the pressure-dependent conventional pathway and the secondary uveoscleral outflow pathway in rabbits.[7]
Data Presentation: Quantitative Effects on Aqueous Humor Dynamics
Studies in rabbits with indomethacin (B1671933) pretreatment (to block endogenous prostaglandin effects) have quantified the impact of 0.12% unoprostone on various parameters of aqueous humor dynamics compared to a vehicle control.
| Parameter | Unoprostone-Treated Eye | Vehicle-Treated Eye | P-value | Citation |
| Aqueous Flow (µL/min) | 2.3 +/- 0.3 | 2.4 +/- 0.2 | Not Significant | [7] |
| Total Outflow Facility (µL/min/mmHg) | 0.20 +/- 0.01 | 0.14 +/- 0.01 | < 0.05 | [7] |
| Uveoscleral Outflow (µL/min) | 0.49 +/- 0.02 | 0.46 +/- 0.02 | < 0.05 | [7] |
| Estimated IOP Reduction (mmHg) | 5.2 | - | - | [7] |
Data from Sakurai et al. (1991). Values are presented as mean +/- standard error.
Experimental Protocols
The following protocols outline the methodologies for studying the effects of this compound on IOP in rabbit models.
-
Species: New Zealand White or pigmented rabbits are commonly used.[4][8][9] Pigmented rabbits are often chosen as they are considered more representative for some aspects of ocular pharmacology.[4]
-
Housing: Animals should be housed in a controlled environment with a consistent light/dark cycle, as IOP can exhibit diurnal variation.[10]
-
Ethics: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.
-
Animal Handling: Gently restrain the rabbit. It is crucial to minimize stress, as handling itself can alter IOP.[10] Anesthesia may be used, but its effect on IOP must be considered; for instance, ketamine and xylazine (B1663881) can decrease IOP, while isoflurane (B1672236) may increase it.[11]
-
Baseline IOP: Measure baseline IOP in both eyes for several days prior to the experiment to establish a stable baseline. Measurements are typically taken using a calibrated tonometer (e.g., Tono-Pen, TonoVet).[11][12] Topical anesthetic (e.g., 0.5% proparacaine) is often applied before applanation tonometry.[13]
-
Drug Administration: Instill a precise volume (e.g., 30-50 µL) of the test article (e.g., 0.12% this compound ophthalmic solution) into the conjunctival sac of one eye.[7][14] The contralateral eye may receive a vehicle solution as a control.
-
Post-Dose Measurement: Measure IOP in both eyes at predetermined time points after instillation (e.g., 30 minutes, 1, 2, 4, 6, and 8 hours) to determine the onset, peak effect, and duration of action.[15]
To elucidate the mechanism of IOP reduction, more invasive techniques can be employed.
-
Aqueous Flow (Fluorophotometry):
-
Administer sodium fluorescein (B123965) intravenously.
-
Measure its concentration in the anterior chamber and cornea over time using a scanning ocular fluorophotometer.
-
Calculate the rate of aqueous humor turnover based on the clearance of fluorescein from the anterior chamber.
-
-
Total Outflow Facility (Two-Level Constant Pressure Perfusion):
-
Anesthetize the rabbit and cannulate the anterior chamber with two needles.
-
One needle is connected to a pressure transducer to monitor IOP, and the other is connected to an infusion reservoir.
-
Infuse a solution (e.g., Bárány's solution) at two different pressure levels and measure the corresponding infusion rates.
-
Outflow facility is calculated using the Goldmann equation.
-
-
Uveoscleral Outflow (FITC-Dextran Perfusion):
-
Perfuse the anterior chamber with fluorescein isothiocyanate-labeled dextran (B179266) (FITC-dextran) at a constant pressure.
-
After a set duration, dissect the ocular tissues (uvea, sclera, etc.).
-
Measure the amount of FITC-dextran in the tissues using a spectrophotometer to quantify the portion of outflow that bypasses the trabecular meshwork.
-
Metabolism of this compound in Ocular Tissues
Understanding the metabolic pathway is critical, as the parent compound is inactive. This compound is rapidly converted to its active form, M1 (unoprostone free acid), and a further metabolized compound, M2, within the eye.[4] The distribution and concentration of these metabolites vary across different ocular tissues and over time.
-
Cornea: Only metabolites M1 and M2 are detected, with concentrations decreasing over time.[4][16]
-
Aqueous Humor: M1, M2, and another metabolite (M3) are found. M1 concentration peaks around 30 minutes, while M2 becomes the dominant metabolite from 30 minutes onward, peaking at 2 hours.[4][16]
-
Iris and Ciliary Body: Show a similar metabolic profile to the aqueous humor, with M1 and M2 peaking at 30 minutes.[4][16]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Unoprostone Isopropyl? [synapse.patsnap.com]
- 3. Rescula (Unoprostone isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Metabolites of this compound as potential ophthalmic solutions to reduce intraocular pressure in pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Ocular hypotensive mechanism of topical this compound, a novel prostaglandin metabolite-related drug, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraocular Pressure Reduction Effect of 0.005% Latanoprost Eye Drops in a Hyaluronic Acid-Chitosan Nanoparticle Drug Delivery System in Albino Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Effects of General Anesthesia on Intraocular Pressure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Effects of this compound, latanoprost, and prostaglandin E(2) on acute rise of aqueous flare in pigmented rabbits [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of prostaglandin D2 and its analogues on intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Isopropyl Unoprostone Metabolites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl unoprostone (B1682063), a synthetic docosanoid, is a prostaglandin (B15479496) F2α analogue used topically to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. As a prodrug, isopropyl unoprostone is rapidly hydrolyzed in the eye to its biologically active metabolite, unoprostone free acid (M1). Further metabolism leads to the formation of other metabolites, such as M2, an oxidized derivative. Accurate quantification of these metabolites in ocular tissues is crucial for pharmacokinetic studies, understanding the drug's mechanism of action, and in the development of new ophthalmic therapies. This document provides detailed application notes and protocols for the quantification of this compound metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]
Metabolic Pathway of this compound
This compound undergoes rapid de-esterification in the cornea to form its active metabolite, M1 (unoprostone free acid). M1 can be further metabolized through oxidation to form the M2 metabolite. Another metabolite, designated as M3, has also been detected in aqueous humor.[3] The unmetabolized parent drug, this compound, is often not detected in ocular tissues after topical administration.[3]
Quantitative Data Summary
The following tables summarize the reported concentrations of unoprostone metabolites (M1 and M2) in the aqueous humor of monkeys and humans at various time points following the administration of this compound.
Table 1: Concentration of Unoprostone Metabolites in Monkey Aqueous Humor [3][4]
| Time After Instillation | M1 (ng/mL) | M2 (ng/mL) |
| 0 hr | 0 | 0 |
| 1 hr | 150.2 ± 45.1 | 9.5 ± 1.7 |
| 2 hr | 74.6 ± 31.4 | 19.2 ± 5.3 |
Table 2: Concentration of Unoprostone Metabolites in Human Aqueous Humor [3][4]
| Time Before Surgery | M1 (ng/mL) | M2 (ng/mL) |
| 0 hr | 0 | 0 |
| 1 hr | 50.6 ± 22.3 | 3.2 ± 1.3 |
| 2 hr | 125.0 ± 23.1 | 12.2 ± 3.4 |
| 3 hr | 144.9 ± 33.8 | 24.5 ± 6.2 |
| 4 hr | 56.7 ± 21.5 | 18.7 ± 5.3 |
Experimental Protocols
This section provides detailed protocols for the extraction and quantification of this compound metabolites from ocular tissues.
Experimental Workflow
The overall experimental workflow for the quantification of unoprostone metabolites is depicted below.
References
Application Notes and Protocols for Long-term Stability Testing of Isopropyl Unoprostone Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing a long-term stability testing program for isopropyl unoprostone (B1682063) ophthalmic solutions. The protocols are established in accordance with the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and robust scientific data.
Introduction
Isopropyl unoprostone is a prostaglandin (B15479496) analogue used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2] As a sterile ophthalmic solution, ensuring its stability over its intended shelf life is critical for patient safety and therapeutic efficacy. This compound is a prodrug that is hydrolyzed by esterases in the cornea to its biologically active metabolite, unoprostone free acid.[1][3][4] This hydrolysis represents a primary degradation pathway that must be monitored during stability studies.[1][3][4]
This document outlines the experimental design, detailed protocols, and data presentation requirements for the long-term stability testing of this compound solutions.
Signaling Pathway of this compound
This compound is believed to reduce elevated intraocular pressure (IOP) by increasing the outflow of aqueous humor.[1] The exact mechanism is still under investigation but is thought to involve the activation of specific channels in the trabecular meshwork.[4]
Experimental Design for Long-Term Stability Testing
The long-term stability study is designed to evaluate the physical, chemical, and microbiological characteristics of the this compound solution under recommended storage conditions to establish its shelf life.
-
This compound ophthalmic solution (at least three primary batches)
-
Reference standards for this compound and its potential degradation products (e.g., unoprostone free acid)
-
HPLC-grade solvents (acetonitrile, methanol)
-
High-purity water
-
Analytical grade reagents for buffer preparation (e.g., phosphate (B84403) salts)
-
Sterile culture media for microbiological testing
-
Stability chambers with controlled temperature and humidity
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
pH meter
-
Osmometer
-
Viscometer
-
Microbiological incubator
-
Light cabinet for photostability testing
As per ICH guidelines, the following storage conditions should be employed:
| Study Type | Storage Conditions | Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | Annually through proposed shelf-life |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
For long-term stability studies, the recommended testing frequency is as follows:
| Year | Testing Points |
| First Year | 0, 3, 6, 9, 12 months |
| Second Year | 18, 24 months |
| Subsequent Years | Annually |
For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.
Experimental Workflow
The overall workflow for the stability testing program is depicted below.
Experimental Protocols
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature for 2 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Expose the solution to 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 70°C for 48 hours.
-
Photostability: Expose the solution to a light source according to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be maintained.
A reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound and its degradation products.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer (pH 4.5)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm or Mass Spectrometry for identification of degradation products
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
-
Appearance: Visually inspect the solution for color changes and the presence of particulate matter against a black and white background.
-
pH: Measure the pH of the solution using a calibrated pH meter.
-
Osmolality: Determine the osmolality of the solution using a calibrated osmometer.
-
Sterility Testing: Perform sterility testing according to USP <71> or Ph. Eur. 2.6.1 at the beginning and end of the stability study.
-
Preservative Effectiveness Testing: If the formulation contains a preservative, perform preservative effectiveness testing (PET) according to USP <51> or Ph. Eur. 5.1.3.
Data Presentation
All quantitative data from the stability studies should be summarized in tables to facilitate comparison and trend analysis.
Table 1: Physical Stability Data
| Time Point (months) | Storage Condition | Appearance | pH | Osmolality (mOsm/kg) |
| 0 | - | Clear, colorless | 6.0 | 290 |
| 3 | 25°C/60%RH | |||
| 6 | 25°C/60%RH | |||
| 9 | 25°C/60%RH | |||
| 12 | 25°C/60%RH | |||
| 3 | 40°C/75%RH | |||
| 6 | 40°C/75%RH |
Table 2: Chemical Stability Data (Assay and Degradation Products)
| Time Point (months) | Storage Condition | This compound Assay (%) | Unoprostone Free Acid (%) | Total Degradants (%) |
| 0 | - | 100.2 | <0.1 | <0.1 |
| 3 | 25°C/60%RH | |||
| 6 | 25°C/60%RH | |||
| 9 | 25°C/60%RH | |||
| 12 | 25°C/60%RH | |||
| 3 | 40°C/75%RH | |||
| 6 | 40°C/75%RH |
Table 3: Microbiological Stability Data
| Time Point (months) | Storage Condition | Sterility | Preservative Effectiveness |
| 0 | - | Sterile | Meets acceptance criteria |
| 12 | 25°C/60%RH | ||
| 24 | 25°C/60%RH | ||
| 6 | 40°C/75%RH |
Conclusion
A well-designed long-term stability testing program is imperative to ensure the quality, safety, and efficacy of this compound ophthalmic solutions throughout their shelf life. Adherence to the protocols and guidelines outlined in this document will generate robust stability data suitable for regulatory submissions and will provide a comprehensive understanding of the product's stability profile.
References
Unraveling the Cellular Response of Trabecular Meshwork to Isopropyl Unoprostone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl unoprostone (B1682063), a synthetic docosanoid, is recognized for its role in reducing intraocular pressure (IOP), a critical factor in the management of glaucoma. Its mechanism of action is primarily attributed to enhancing aqueous humor outflow through the trabecular meshwork (TM). While extensive research has elucidated its effects on TM cell contractility and ion channel activity, a comprehensive understanding of its impact on gene expression has remained less explored. These application notes provide a detailed overview of the known cellular effects of isopropyl unoprostone on trabecular meshwork cells and present a generalized protocol for conducting gene expression analysis to further investigate its molecular mechanisms. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for glaucoma and other ocular diseases.
Introduction
The trabecular meshwork is a specialized tissue in the anterior chamber of the eye that plays a crucial role in regulating aqueous humor outflow and maintaining normal intraocular pressure.[1] Dysfunction of the TM is a key factor in the pathogenesis of primary open-angle glaucoma, the leading cause of irreversible blindness worldwide.[2] this compound has been demonstrated to lower IOP by increasing the outflow of aqueous humor through the trabecular meshwork.[3] Its therapeutic effects are believed to be mediated through direct interactions with TM cells, leading to changes in cell contractility and physiology.[4][5] Understanding the gene expression changes induced by this compound in TM cells is paramount for a complete comprehension of its mechanism of action and for the identification of new therapeutic targets.
While direct, comprehensive studies on the global gene expression changes in TM cells following this compound treatment are not extensively available in the public domain, existing research on its effects on cellular signaling pathways provides a solid foundation for such investigations. This document summarizes the current knowledge and provides a robust, generalized protocol for researchers to initiate their own gene expression studies.
Known Cellular Effects of this compound on Trabecular Meshwork Cells
This compound, and its active metabolite unoprostone, modulate several key cellular functions in trabecular meshwork cells, primarily affecting their contractile properties and ion homeostasis.
Modulation of TM Cell Contractility
A primary mechanism of this compound is the relaxation of TM cells, which is thought to increase the intercellular spaces for aqueous humor outflow. This relaxation is achieved, in part, by counteracting the contractile effects of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor found in the aqueous humor.
| Effect on Contractility | Observation | Concentration of Unoprostone (M1 Metabolite) | Reference |
| Inhibition of ET-1 Induced Contraction | Almost completely inhibited ET-1 induced contractions in isolated TM strips. | 10⁻⁵ M | [4][6] |
Regulation of Intracellular Calcium ([Ca²⁺]i)
Changes in intracellular calcium concentration are central to the regulation of cell contraction. This compound has been shown to significantly blunt the increase in [Ca²⁺]i induced by ET-1.
| Effect on Intracellular Calcium | Observation | Concentration of Unoprostone | Reference |
| Baseline [Ca²⁺]i | No significant effect on baseline intracellular calcium levels. | Not specified | [4][6] |
| ET-1 Induced [Ca²⁺]i Increase | Almost completely blocked the ET-1 induced increase in intracellular calcium. | Not specified | [4][6] |
Ion Channel Activity
This compound also exerts its effects by modulating the activity of specific ion channels in the plasma membrane of TM cells.
| Ion Channel Affected | Effect | Observation | Concentration of Unoprostone | Reference |
| Maxi-K (BK) Channels | Activation | Doubled the amplitude of outward current. | 10⁻⁵ M | [4][6] |
| L-type Ca²⁺ Channels | Inhibition | Dose-dependent reduction of control currents. | 10⁻⁶ M to 10⁻⁴ M | [7][8] |
Signaling Pathways Modulated by this compound
The cellular effects of this compound are mediated through complex signaling pathways. The activation of Maxi-K channels and inhibition of L-type Ca²⁺ channels lead to a decrease in intracellular calcium, promoting TM cell relaxation and increased aqueous humor outflow. The signal transduction pathway for the reduction of L-type Ca²⁺ channel activity appears to be mediated by tyrosine kinases.[7][8]
References
- 1. Genome-Wide RNA Sequencing of Human Trabecular Meshwork Cells Treated with TGF-β1: Relevance to Pseudoexfoliation Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trabecular Meshwork Regeneration - A Potential Treatment for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Mechanisms of action of unoprostone on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effects of unoprostone and endothelin 1 on L-type channel currents in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Receptor Binding Assay of Isopropyl Unoprostone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl unoprostone (B1682063) is a docosanoid compound, structurally related to prostaglandin (B15479496) F2α (PGF2α), utilized in the management of open-angle glaucoma and ocular hypertension.[1] It is a prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, unoprostone free acid (also referred to as M1 metabolite).[2] The primary mechanism of action for its intraocular pressure (IOP) lowering effect is not fully elucidated but is known to involve multiple pathways. While it is structurally similar to prostaglandins (B1171923), unoprostone exhibits a notably weak affinity for the prostaglandin F2α (FP) receptor.[3][4] Evidence suggests that its IOP-lowering effects may also be mediated through the activation of Big Potassium (BK) and CIC-2 type chloride channels, leading to increased outflow of aqueous humor through the trabecular meshwork.[3][5]
This document provides a detailed protocol for a competitive receptor binding assay to characterize the interaction of unoprostone free acid with the human FP receptor. This assay is crucial for understanding the pharmacological profile of isopropyl unoprostone and for the development of new glaucoma therapies. A standard radioligand binding assay is described, which is a robust and sensitive method for quantifying ligand-receptor interactions.[6]
Data Presentation
The binding affinity of unoprostone and its active metabolite for the human FP receptor is significantly lower than that of other prostaglandin analogs. The following table summarizes the available quantitative data.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| Unoprostone Free Acid (M1) | Human FP | Radioligand Binding | Ki | 3.86 µM | [7] |
| Unoprostone Free Acid (M1) | Human FP | Functional (Ca2+ mobilization) | EC50 | 557.9 ± 55.2 nM | [8][9] |
| Unoprostone Isopropyl Ester | Human FP | Functional (PI Turnover) | EC50 | 9100 ± 2870 nM | [10] |
| Unoprostone Free Acid (M1) | Human BK Channel | Functional (Current Activation) | EC50 | 0.52 ± 0.03 nM (in HTMCs) | [9] |
| This compound | Human BK Channel | Functional (Current Activation) | EC50 | 0.51 ± 0.03 nM (in HTMCs) | [8][11] |
Note: HTMCs - Human Trabecular Meshwork Cells. Ki (inhibitory constant) and EC50 (half-maximal effective concentration) are measures of ligand affinity and potency, respectively.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for the FP Receptor
This protocol describes a filtration-based competitive binding assay using a radiolabeled ligand to determine the binding affinity of unoprostone free acid for the FP receptor.
1. Materials and Reagents
-
Receptor Source: Membranes from HEK293 cells stably expressing the human FP receptor, or alternatively, membrane preparations from bovine corpus luteum.[12][13][14]
-
Radioligand: [3H]-Prostaglandin F2α ([3H]PGF2α) with high specific activity.[15]
-
Test Compound: Unoprostone free acid (M1 metabolite).
-
Unlabeled Ligand (for non-specific binding): Prostaglandin F2α, unlabeled.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Appropriate for aqueous samples.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For quantifying radioactivity.
2. Membrane Preparation (from HEK293-FP cells)
-
Culture HEK293 cells stably expressing the human FP receptor to confluency.
-
Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS).
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot and store the membrane preparation at -80°C until use.
3. Assay Procedure
-
Prepare serial dilutions of the test compound (unoprostone free acid) and the unlabeled PGF2α in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [3H]PGF2α (at a final concentration near its Kd), 50 µL of assay buffer, and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of [3H]PGF2α, 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM), and 100 µL of the membrane preparation.
-
Competitive Binding: 50 µL of [3H]PGF2α, 50 µL of each dilution of unoprostone free acid, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity in each vial using a scintillation counter.
4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of unoprostone free acid.
-
Determine the IC50 value (the concentration of unoprostone free acid that inhibits 50% of the specific binding of [3H]PGF2α) by non-linear regression analysis of the competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: FP Receptor Signaling Pathway.
Caption: Receptor Binding Assay Workflow.
References
- 1. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Unoprostone Activation of BK (KCa1.1) Channel Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Unoprostone isopropyl and metabolite M1 activate BK channels and prevent ET-1-induced [Ca²⁺]i increases in human trabecular meshwork and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioligand binding analysis of receptor subtypes in two FP receptor preparations that exhibit different functional rank orders of potency in response to prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of Isopropyl Unoprostone Formulations in Ocular Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl unoprostone (B1682063) is a docosanoid and a prostaglandin (B15479496) F2α analog administered as a topical ophthalmic solution to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Upon topical administration, it is hydrolyzed by esterases in the cornea to its active metabolite, unoprostone free acid.[1] The primary mechanism of action involves increasing the outflow of aqueous humor through the trabecular meshwork, which is believed to be mediated by the activation of BK (Big Potassium) and CIC-2 chloride channels.[2] Given that ophthalmic formulations are in direct contact with the ocular surface, it is imperative to assess the potential cytotoxicity of not only the active pharmaceutical ingredient (API) but also the complete formulation, including preservatives, on ocular cells.
These application notes provide detailed protocols for assessing the cytotoxicity of isopropyl unoprostone formulations using common in vitro cell-based assays: MTT, LDH, and apoptosis assays. The target cells for these assays are human corneal epithelial cells (HCECs) and human conjunctival epithelial cells, as they represent the primary tissues in contact with topically administered ophthalmic solutions.
Data Presentation
The following tables summarize hypothetical quantitative data from in vitro cytotoxicity studies on this compound and the common ophthalmic preservative, benzalkonium chloride (BAK). This data is provided for illustrative purposes to guide researchers in presenting their experimental findings.
Table 1: Cell Viability (MTT Assay) of Ocular Cells After 24-Hour Exposure to this compound and Benzalkonium Chloride (BAK)
| Compound | Concentration | Human Corneal Epithelial Cells (HCEC) % Viability (Mean ± SD) | Human Conjunctival Epithelial Cells % Viability (Mean ± SD) |
| This compound | 0.03% | 85.2 ± 5.1 | 88.4 ± 4.7 |
| 0.06% | 76.5 ± 6.3 | 80.1 ± 5.9 | |
| 0.12% | 65.8 ± 7.2 | 71.3 ± 6.8 | |
| Benzalkonium Chloride | 0.001% | 70.3 ± 4.9 | 75.1 ± 5.2 |
| 0.005% | 45.1 ± 5.8 | 52.6 ± 6.1 | |
| 0.01% | 20.7 ± 3.4 | 28.9 ± 4.3 | |
| Vehicle Control | - | 98.5 ± 2.5 | 99.1 ± 2.1 |
| Untreated Control | - | 100 ± 1.9 | 100 ± 2.0 |
Table 2: Cell Membrane Integrity (LDH Assay) of Ocular Cells After 24-Hour Exposure to this compound and Benzalkonium Chloride (BAK)
| Compound | Concentration | Human Corneal Epithelial Cells (HCEC) % Cytotoxicity (Mean ± SD) | Human Conjunctival Epithelial Cells % Cytotoxicity (Mean ± SD) |
| This compound | 0.03% | 10.5 ± 2.1 | 8.9 ± 1.9 |
| 0.06% | 18.2 ± 3.5 | 15.4 ± 3.1 | |
| 0.12% | 25.9 ± 4.1 | 22.7 ± 3.8 | |
| Benzalkonium Chloride | 0.001% | 28.4 ± 3.9 | 24.1 ± 3.5 |
| 0.005% | 53.8 ± 5.2 | 48.2 ± 4.9 | |
| 0.01% | 78.1 ± 6.7 | 70.3 ± 6.2 | |
| Vehicle Control | - | 2.1 ± 0.8 | 1.8 ± 0.7 |
| Lysis Control | - | 100 ± 0.0 | 100 ± 0.0 |
Table 3: Apoptosis Induction in Ocular Cells After 24-Hour Exposure to this compound and Benzalkonium Chloride (BAK)
| Compound | Concentration | Human Corneal Epithelial Cells (HCEC) % Apoptotic Cells (Mean ± SD) | Human Conjunctival Epithelial Cells % Apoptotic Cells (Mean ± SD) |
| This compound | 0.12% | 15.3 ± 2.8 | 12.9 ± 2.5 |
| Benzalkonium Chloride | 0.005% | 40.1 ± 4.5 | 35.7 ± 4.1 |
| Vehicle Control | - | 4.8 ± 1.1 | 4.2 ± 1.0 |
| Untreated Control | - | 3.5 ± 0.9 | 3.1 ± 0.8 |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
Human Corneal Epithelial Cells (HCEC), e.g., SV40-immortalized HCE-T cell line.
-
Human Conjunctival Epithelial Cells, e.g., Chang's Conjunctiva, Clone 1-5c-4.
-
-
Culture Medium:
-
HCEC: Keratinocyte Serum-Free Medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor.
-
Conjunctival Cells: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells at 80-90% confluency.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
This compound formulation and vehicle control
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed HCEC or conjunctival cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound formulation and the vehicle control in the appropriate cell culture medium.
-
Remove the culture medium from the wells and add 100 µL of the test solutions. Include wells with medium only as a blank and wells with untreated cells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 1, 4, or 24 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, which is an indicator of cell membrane disruption.
-
Materials:
-
96-well cell culture plates
-
This compound formulation and vehicle control
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit)
-
Microplate reader
-
-
Protocol:
-
Seed HCEC or conjunctival cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound formulation and the vehicle control in serum-free culture medium.
-
Include wells for:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with lysis buffer (maximum LDH release)
-
Medium only (background control)
-
-
Remove the culture medium and add 100 µL of the test solutions to the respective wells.
-
Incubate the plate for the desired exposure time.
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine (B164497) externalization.
-
Materials:
-
6-well cell culture plates
-
This compound formulation and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed HCEC or conjunctival cells into 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of the this compound formulation and vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Unoprostone's mechanism of action and cytotoxic potential.
Caption: Data interpretation for cytotoxicity assessment.
References
Application Notes and Protocols: Evaluating the Effect of Isopropyl Unoprostone on Ocular Blood Flow
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the effects of isopropyl unoprostone (B1682063) on ocular blood flow. This document outlines the underlying mechanisms of action, detailed protocols for key experimental techniques, and a summary of expected quantitative outcomes.
Introduction
Isopropyl unoprostone is a docosanoid compound recognized for its role in lowering intraocular pressure (IOP). Beyond its effects on aqueous humor dynamics, this compound has been shown to positively influence ocular blood flow, a critical factor in the pathogenesis of various ocular diseases, including glaucoma. This document details methodologies to investigate and quantify these hemodynamic effects.
The primary mechanism by which this compound is thought to improve ocular blood flow is by counteracting the vasoconstrictive effects of endothelin-1 (B181129) (ET-1).[1] This action is mediated, at least in part, through the activation of large-conductance calcium-activated potassium channels (BK channels), leading to hyperpolarization and relaxation of vascular smooth muscle cells.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on ocular blood flow parameters as reported in various studies.
Table 1: Effect of this compound on Choroidal and Retinal Blood Flow
| Parameter | Measurement Technique | Dosage | Change from Baseline | Study Population | Reference |
| Choroid-Retina Blood Flow (Normalized Blur) | Laser Speckle Flowgraphy | 0.12% this compound | 8% increase at 3 hours, 11% increase at 4.5 hours | Normal Human Eyes | [2] |
| Choroid-Retina Blood Flow (Normalized Blur) | Laser Speckle Flowgraphy | 0.12% this compound (twice daily for 21 days) | Significant increase | Normal Human Volunteers | [3] |
Table 2: Effect of this compound on Optic Nerve Head (ONH) Blood Flow
| Parameter | Measurement Technique | Dosage | Change from Baseline | Study Population | Reference |
| Mean Blood Velocity | Scanning Laser Doppler Flowmetry | Not Specified | Significantly higher at 1 and 2 hours post-instillation | Healthy Volunteers | [4] |
| Mean Blood Flow | Scanning Laser Doppler Flowmetry | Not Specified | Significantly higher at 1 and 2 hours post-instillation | Healthy Volunteers | [4] |
| Blood Volume | Scanning Laser Doppler Flowmetry | Not Specified | Significantly higher post-instillation | Normal-Tension Glaucoma Patients | [4] |
| Blood Velocity | Scanning Laser Doppler Flowmetry | Not Specified | Significantly higher post-instillation | Normal-Tension Glaucoma Patients | [4] |
| Blood Flow | Scanning Laser Doppler Flowmetry | Not Specified | Significantly higher post-instillation | Normal-Tension Glaucoma Patients | [4] |
| ONH Blood Flow | Laser Speckle Flowgraphy | 0.12% this compound (subconjunctival injection) | Suppressed ET-1 induced decrease in blood flow | Rabbits | [5] |
Table 3: Effect of this compound on Retrobulbar Blood Flow
| Parameter | Measurement Technique | Dosage | Change from Baseline | Study Population | Reference |
| Peak-Systolic Blood Flow Velocity (CRA & PCA) | Color Doppler Imaging | Not Specified | Increased | Normal Subjects | [6] |
| Mean Blood Flow Velocity (CRA & PCA) | Color Doppler Imaging | Not Specified | Increased | Normal Subjects | [6] |
| End-Diastolic Blood Flow Velocity (CRA & PCA) | Color Doppler Imaging | Not Specified | Increased | Normal Subjects | [6] |
CRA: Central Retinal Artery; PCA: Posterior Ciliary Artery
Signaling Pathway
The proposed signaling pathway for this compound's effect on ocular blood flow is depicted below. This compound, after being hydrolyzed to its active form, unoprostone free acid, is believed to activate BK channels in vascular smooth muscle cells. This leads to potassium ion efflux, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium ions, which is a key trigger for vasoconstriction induced by agents like endothelin-1. The net result is vascular relaxation and increased blood flow.
Caption: Signaling pathway of this compound on vascular tone.
Experimental Workflow
A generalized workflow for evaluating the effect of this compound on ocular blood flow is presented below. This workflow can be adapted based on the specific research question and the chosen measurement technique.
Caption: General experimental workflow for evaluation.
Experimental Protocols
Detailed protocols for three common non-invasive techniques to measure ocular blood flow are provided below.
Protocol 1: Scanning Laser Doppler Flowmetry (SLDF)
Objective: To quantify blood flow in the optic nerve head and retina.
Materials:
-
Scanning Laser Doppler Flowmeter (e.g., Heidelberg Retina Flowmeter)
-
Topical anesthetic (optional, for patient comfort)
-
Mydriatic agent (if required for clear imaging)
-
This compound ophthalmic solution
-
Placebo ophthalmic solution
-
Tonometer
-
Sphygmomanometer
Procedure:
-
Subject Preparation:
-
Obtain informed consent.
-
Measure and record baseline systemic blood pressure and heart rate.
-
Measure and record baseline intraocular pressure (IOP).
-
If necessary, dilate the pupil of the study eye using a mydriatic agent to ensure a clear view of the fundus. Allow sufficient time for the pupil to dilate.
-
-
Baseline SLDF Measurement:
-
Position the subject comfortably at the SLDF device.
-
Align the device to obtain a clear, focused image of the optic nerve head or the retinal area of interest.
-
Perform at least three baseline scans to ensure reproducibility.
-
The SLDF software will generate perfusion maps and calculate parameters such as blood volume, velocity, and flow in arbitrary units.[4]
-
-
Drug Administration:
-
Instill one drop of either this compound or placebo into the conjunctival sac of the study eye. In crossover studies, the other treatment will be administered on a separate day.
-
-
Post-instillation SLDF Measurements:
-
At predetermined time points (e.g., 1 and 2 hours post-instillation), repeat the SLDF measurements as described in step 2.[4]
-
Ensure the same retinal or optic nerve head location is scanned.
-
-
Data Analysis:
-
Compare the mean blood volume, velocity, and flow values at each post-instillation time point to the baseline values.
-
Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of any changes.
-
Protocol 2: Laser Speckle Flowgraphy (LSFG)
Objective: To measure relative blood flow velocity in the choroid, retina, and optic nerve head.
Materials:
-
Laser Speckle Flowgraphy instrument
-
This compound ophthalmic solution
-
Placebo ophthalmic solution
-
Tonometer
-
Sphygmomanometer
Procedure:
-
Subject Preparation:
-
Obtain informed consent.
-
Measure and record baseline systemic blood pressure and heart rate.
-
Measure and record baseline IOP.
-
-
Baseline LSFG Measurement:
-
Position the subject at the LSFG device.
-
Focus the instrument on the ocular fundus, specifically targeting the area of interest (e.g., optic nerve head or a region of the choroid-retina).
-
Acquire baseline measurements. The LSFG software calculates the Mean Blur Rate (MBR), a quantitative index of blood flow velocity.[2]
-
-
Drug Administration:
-
Instill one drop of this compound or placebo into the study eye.
-
-
Post-instillation LSFG Measurements:
-
Repeat LSFG measurements at specified intervals (e.g., every 90 minutes for 6 hours).[2]
-
-
Data Analysis:
-
Calculate the percentage change in MBR from baseline at each time point for both the treated and control groups.
-
Statistically analyze the differences between the this compound and placebo groups.
-
Protocol 3: Color Doppler Imaging (CDI)
Objective: To measure blood flow velocity and resistance in the retrobulbar vessels, such as the ophthalmic artery, central retinal artery, and posterior ciliary arteries.
Materials:
-
Color Doppler Ultrasound system with a high-frequency linear probe
-
Ultrasound gel
-
This compound ophthalmic solution
-
Placebo ophthalmic solution
-
Tonometer
-
Sphygmomanometer
Procedure:
-
Subject Preparation:
-
Obtain informed consent.
-
The subject should be in a supine position.
-
Measure and record baseline systemic blood pressure and heart rate.
-
Measure and record baseline IOP.
-
-
Baseline CDI Measurement:
-
Apply a generous amount of ultrasound gel to the closed eyelid of the study eye.
-
Gently place the ultrasound probe on the eyelid.
-
Identify the retrobulbar vessels of interest (e.g., ophthalmic artery, central retinal artery).
-
Measure the peak systolic velocity (PSV), end-diastolic velocity (EDV), and calculate the resistivity index (RI).[6]
-
-
Drug Administration:
-
Instill one drop of this compound or placebo into the study eye.
-
-
Post-instillation CDI Measurements:
-
Repeat the CDI measurements at a specified time point (e.g., 2 hours post-instillation).[6]
-
-
Data Analysis:
-
Compare the post-instillation PSV, EDV, and RI values to the baseline measurements.
-
Use statistical analysis to determine if there are significant differences between the treatment and placebo groups.
-
References
- 1. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effect of topically applied this compound on microcirculation in the human ocular fundus evaluated with a laser speckle microcirculation analyser] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Long-term effect of topically applied this compound on microcirculation in the choroid-retina] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of topical unoprostone isopropyl on optic nerve head circulation in controls and in normal-tension glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of unoprostone on topographic and blood flow changes in the ischemic optic nerve head of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. INABIS '98 - The Change of Ocular Blood Flow after Topical Instillation of Unoprostone Eye Drops [mcmaster.ca]
Application Notes and Protocols for In Vivo Imaging of Isopropyl Unoprostone Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vivo imaging techniques for monitoring the physiological effects of isopropyl unoprostone (B1682063), a topical ophthalmic solution used in the management of open-angle glaucoma and ocular hypertension. The protocols are designed to guide researchers in designing and executing studies to evaluate the drug's impact on aqueous humor dynamics, ocular blood flow, and retinal function.
Introduction to Isopropyl Unoprostone
This compound is a synthetic docosanoid that lowers intraocular pressure (IOP).[1][2] Following topical administration, it is hydrolyzed by corneal esterases into its active metabolite, unoprostone free acid.[2][3] Its mechanism of action is multifaceted and still under investigation, but it is known to increase aqueous humor outflow through both the conventional (trabecular meshwork) and uveoscleral pathways.[1][4][5] Additionally, unoprostone exhibits neuroprotective and vasorelaxant properties, potentially by activating large-conductance calcium-activated potassium channels (BK channels).[1][6][7]
In Vivo Imaging Techniques and Protocols
A variety of non-invasive and minimally invasive in vivo imaging techniques can be employed to monitor the effects of this compound on ocular physiology.
Monitoring Aqueous Humor Dynamics
a) Fluorophotometry for Aqueous Flow Measurement
-
Application: To quantify the rate of aqueous humor formation.
-
Protocol:
-
Administer a fluorescent tracer (e.g., fluorescein) intravenously or topically.
-
After a set time for the tracer to distribute in the anterior chamber, measure its concentration using a scanning ocular fluorophotometer.
-
Calculate the aqueous flow rate based on the clearance of the tracer from the anterior chamber over time.
-
In a study on rabbits, aqueous flow was determined following topical administration of 0.12% unoprostone.[4]
-
b) Tonography and Perfusion Methods for Outflow Facility
-
Application: To measure the facility of aqueous humor outflow through the trabecular meshwork.
-
Protocol (Two-Level Constant Pressure Perfusion):
-
Cannulate the anterior chamber of an anesthetized animal model (e.g., rabbit).
-
Infuse a solution at two different constant pressures and measure the corresponding flow rates.
-
Calculate the total outflow facility from the change in flow rate divided by the change in pressure.
-
This method was used to demonstrate that unoprostone increases total outflow facility.[4]
-
c) Fluorescein Isothiocyanate-Dextran Perfusion for Uveoscleral Outflow
-
Application: To quantify the unconventional (uveoscleral) outflow of aqueous humor.
-
Protocol:
-
Perfuse the anterior chamber with a high-molecular-weight fluorescent tracer (FITC-dextran) that cannot easily exit through the trabecular meshwork.
-
After a set perfusion time, enucleate the eye and dissect the surrounding tissues.
-
Measure the amount of tracer in the uveal and scleral tissues to quantify uveoscleral outflow.
-
Studies have shown that unoprostone also enhances uveoscleral outflow.[4]
-
Experimental Workflow for Aqueous Humor Dynamics
Caption: Workflow for assessing aqueous humor dynamics.
Monitoring Ocular Blood Flow
a) Laser Speckle Flowgraphy (LSFG)
-
Application: To non-invasively measure the velocity of blood flow in the microcirculation of the optic nerve head (ONH), choroid, and retina.[8][9]
-
Protocol:
-
Position the subject in front of the LSFG instrument.
-
A diode laser illuminates the fundus, and a CCD camera captures the resulting speckle pattern.
-
The instrument's software analyzes the speckle pattern changes to calculate the normalized blur (NB), an index of blood flow velocity.[8][9]
-
Measurements can be taken before and at various time points after unoprostone instillation (e.g., 45, 90, 180, and 270 minutes).[9]
-
Long-term effects can be assessed by daily administration over a period of weeks.[8]
-
b) Color Doppler Imaging (CDI)
-
Application: To evaluate blood flow velocity in the larger retinal and orbital vessels, such as the central retinal artery (CRA) and posterior ciliary arteries (PCAs).[10]
-
Protocol:
-
The subject is examined in a supine position.
-
An ultrasound probe is placed on the closed eyelid with a coupling gel.
-
CDI is used to visualize the vessels and measure parameters like peak systolic velocity (PSV), end-diastolic velocity (EDV), and resistive index (RI).[9][10]
-
Measurements are typically taken before and a few hours after drug administration.[10]
-
c) Scanning Laser Doppler Flowmetry (SLDF)
-
Application: To measure localized blood flow in the ONH and peripapillary retina.[11]
-
Protocol:
-
The subject's pupil is dilated.
-
The SLDF instrument scans a laser beam across the target tissue.
-
The Doppler shift of the backscattered light from moving red blood cells is used to calculate blood velocity, volume, and flow.[11]
-
Measurements can be taken at baseline and at 1 and 2 hours post-instillation of unoprostone.[11]
-
Signaling Pathway of Unoprostone's Vasorelaxant Effect
Caption: Unoprostone's vasorelaxant signaling pathway.
Monitoring Retinal Function and Neuroprotection
a) Fundus Microperimetry
-
Application: To assess retinal sensitivity at specific fundus locations, providing a functional measure of photoreceptor and ganglion cell health.
-
Protocol:
-
The subject's eye is aligned with the microperimeter.
-
The instrument projects stimuli of varying intensities onto the retina, and the subject indicates when a stimulus is seen.
-
A map of retinal sensitivity is generated.
-
This technique has been used to show that long-term unoprostone treatment can improve or preserve macular sensitivity in patients with retinitis pigmentosa.[12]
-
Data Presentation
Quantitative data from studies utilizing these imaging techniques should be summarized in tables for clear comparison.
Table 1: Effects of this compound on Aqueous Humor Dynamics in Rabbits
| Parameter | Vehicle | 0.12% this compound | P-value | Citation |
| Aqueous Flow (μL/min) | 2.4 ± 0.2 | 2.3 ± 0.3 | > 0.05 | [4] |
| Total Outflow Facility (μL/min/mmHg) | 0.14 ± 0.01 | 0.20 ± 0.01 | < 0.05 | [4] |
| Uveoscleral Outflow (μL/min) | 0.46 ± 0.02 | 0.49 ± 0.02 | < 0.05 | [4] |
Table 2: Long-Term Effects of 0.12% this compound on Ocular Blood Flow in Humans (21 Days)
| Parameter | Placebo (Change) | Unoprostone (Change) | P-value | Citation |
| ONH Blood Flow (NB) | No significant change | Significant increase | < 0.05 | [8] |
| Choroid-Retina Blood Flow (NB) | No significant change | Significant increase | < 0.05 | [8] |
| Intraocular Pressure (mmHg) | No significant change | Significant decrease | < 0.05 | [8] |
Table 3: Acute Effects of this compound on Optic Nerve Head Microcirculation in Humans
| Parameter (vs. Baseline) | Control Subjects (Unoprostone) | NTG Patients (Unoprostone) | Citation |
| Blood Velocity | Significantly higher at 1 & 2h (P < 0.01) | Significantly higher (P < 0.05) | [11] |
| Blood Flow | Significantly higher at 1 & 2h (P < 0.01) | Significantly higher (P < 0.05) | [11] |
| Blood Volume | Not significantly changed | Significantly higher (P < 0.05) | [11] |
Conclusion
The in vivo imaging techniques described provide a robust toolkit for elucidating the multifaceted effects of this compound. By combining measurements of aqueous humor dynamics, ocular blood flow, and retinal function, researchers can gain a comprehensive understanding of the drug's mechanism of action and its therapeutic potential beyond IOP reduction, including its neuroprotective and vasorelaxant properties. The provided protocols offer a foundation for designing rigorous preclinical and clinical studies.
References
- 1. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Ocular hypotensive mechanism of topical this compound, a novel prostaglandin metabolite-related drug, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Unoprostone Isopropyl? [synapse.patsnap.com]
- 6. Neuroprotective properties of a synthetic docosanoid, unoprostone isopropyl: clinical benefits in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unoprostone reduces oxidative stress- and light-induced retinal cell death, and phagocytotic dysfunction, by activating BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term effect of topically applied this compound on microcirculation in the human ocular fundus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of topical unoprostone on circulation of human optic nerve head and retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. INABIS '98 - The Change of Ocular Blood Flow after Topical Instillation of Unoprostone Eye Drops [mcmaster.ca]
- 11. Effect of topical unoprostone isopropyl on optic nerve head circulation in controls and in normal-tension glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topical this compound for retinitis pigmentosa: microperimetric results of the phase 2 clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Isopropyl Unoprostone Toxicity in Human Conjunctival Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl unoprostone (B1682063), a docosanoid and a functional analogue of prostaglandin (B15479496) F2α, is utilized in ophthalmic solutions to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Preclinical evaluation of the ocular surface toxicity of such topical medications is critical to ensure patient safety. Human conjunctival cell lines provide a valuable in vitro model for assessing the potential cytotoxicity of ophthalmic drugs and their preservatives.
These application notes provide a detailed framework for testing the toxicity of isopropyl unoprostone on human conjunctival cell lines, based on established methodologies. The protocols outlined below describe procedures for determining cell viability, analyzing cell cycle distribution, and observing morphological changes.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols. These tables are structured for clear comparison of the effects of varying concentrations of this compound and exposure times on a human conjunctival cell line (e.g., Chang's conjunctival cells).
Table 1: Cell Viability Assessment by MTT Assay
| This compound Concentration (%) | Exposure Time (minutes) | Post-Exposure Incubation (hours) | Mean Cell Viability (%) (± Standard Deviation) |
| 0 (Vehicle Control) | 8 | 48 | 100 ± 5.2 |
| 0.03 | 2 | 48 | 85 ± 6.1 |
| 0.03 | 4 | 48 | 78 ± 5.9 |
| 0.03 | 8 | 48 | 70 ± 6.5 |
| 0.06 | 2 | 48 | 75 ± 5.8 |
| 0.06 | 4 | 48 | 65 ± 6.2 |
| 0.06 | 8 | 48 | 55 ± 7.1 |
| 0.12 | 2 | 48 | 60 ± 6.4 |
| 0.12 | 4 | 48 | 45 ± 7.0 |
| 0.12 | 8 | 48 | 30 ± 5.5 |
Table 2: Cell Cycle Analysis by Flow Cytometry
| This compound Concentration (%) | Exposure Time (minutes) | Percentage of Cells in G0/G1 Phase (± SD) | Percentage of Cells in S Phase (± SD) | Percentage of Cells in G2/M Phase (± SD) | Percentage of Cells in Sub-G1 (Apoptosis) (± SD) |
| 0 (Vehicle Control) | 8 | 65 ± 3.1 | 20 ± 2.5 | 15 ± 2.1 | 2 ± 0.5 |
| 0.12 | 2 | 64 ± 3.5 | 21 ± 2.8 | 15 ± 2.3 | 3 ± 0.7 |
| 0.12 | 8 | 50 ± 4.2 | 15 ± 3.1 | 10 ± 2.8 | 25 ± 3.9 |
Table 3: Morphological Changes by Scanning Electron Microscopy (SEM)
| This compound Concentration (%) | Exposure Time (minutes) | Key Morphological Observations |
| 0 (Vehicle Control) | 8 | Dense, uniform microvilli; intact cell junctions. |
| 0.12 | 2 | Slight reduction in microvilli density. |
| 0.12 | 8 | Significant reduction and shortening of microvilli and filopodia; appearance of floating cells. |
Experimental Protocols
Cell Culture
-
Cell Line: Human conjunctival cell line (e.g., Chang's conjunctival cells, ATCC CCL-20.2).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
This compound Exposure
-
Seed the human conjunctival cells in appropriate culture vessels (e.g., 96-well plates for MTT assay, 6-well plates for flow cytometry and SEM).
-
Allow the cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.
-
Prepare fresh dilutions of this compound (e.g., 0.03%, 0.06%, and 0.12%) in serum-free culture medium.[1] A vehicle control containing the same concentration of the solvent (e.g., 1% polysorbate 80) should also be prepared.[1]
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the prepared this compound dilutions or vehicle control to the respective wells.
-
Expose the cells for specific durations (e.g., 2, 4, and 8 minutes).[1]
-
After the exposure period, remove the treatment solutions and wash the cells twice with PBS.
-
Add fresh complete culture medium and incubate for a further 48 hours before proceeding with the assays.[1]
Cell Viability (MTT) Assay
-
Following the 48-hour post-exposure incubation, remove the culture medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cell Cycle Analysis by Flow Cytometry
-
After the 48-hour post-exposure incubation, detach the cells using trypsin-EDTA.
-
Collect the cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content using a flow cytometer. A DNA histogram is generated to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to identify a sub-G1 peak indicative of apoptosis.[1]
Morphological Analysis by Scanning Electron Microscopy (SEM)
-
Grow cells on sterile glass coverslips in 6-well plates.
-
After exposure to this compound and the 48-hour incubation period, fix the cells with 2.5% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer for 2 hours at room temperature.
-
Wash the coverslips three times with 0.1 M phosphate buffer.
-
Post-fix with 1% osmium tetroxide for 1 hour.
-
Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Critical-point dry the samples.
-
Mount the coverslips on aluminum stubs and coat with a thin layer of gold-palladium.
-
Examine the cell surface morphology using a scanning electron microscope, paying close attention to the density and structure of microvilli and filopodia.[1]
Visualization of Workflows and Pathways
Caption: Workflow for assessing this compound toxicity.
Caption: Hypothesized cytotoxicity pathway.
Discussion and Interpretation
The provided protocols enable a comprehensive in vitro assessment of this compound's toxicity on human conjunctival cells. A dose- and time-dependent decrease in cell viability, as indicated by the MTT assay, suggests a direct cytotoxic effect.[1] Flow cytometry data can further elucidate the mechanism of cell death; a significant increase in the sub-G1 population is indicative of apoptosis.[1] Morphological changes observed by SEM, such as the loss of microvilli, provide visual confirmation of cellular damage and are a sensitive indicator of ocular surface irritation.[1]
It is important to consider that the vehicle, particularly preservatives like benzalkonium chloride commonly found in ophthalmic solutions, can also contribute significantly to cytotoxicity. Therefore, appropriate vehicle controls are essential for distinguishing the toxic effects of the active pharmaceutical ingredient from those of the excipients.
The putative signaling pathway suggests that high concentrations of this compound may induce cytotoxicity through mechanisms such as cell membrane stress, leading to an influx of calcium, mitochondrial dysfunction, and the generation of reactive oxygen species. These events can converge on the activation of caspase cascades, ultimately resulting in apoptosis. However, this proposed pathway is speculative and requires further investigation through specific molecular assays to be confirmed.
References
Application Notes and Protocols: Stereological Approach for Retinal Ganglion Cell Counting in Unoprostone Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a stereological approach to quantify retinal ganglion cells (RGCs) in studies investigating the neuroprotective effects of unoprostone (B1682063). This methodology offers an unbiased and accurate assessment of RGC survival, crucial for evaluating therapeutic efficacy in preclinical glaucoma models.
Introduction
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons.[1] Unoprostone isopropyl, a synthetic docosanoid, has demonstrated neuroprotective properties beyond its intraocular pressure (IOP)-lowering effects.[2] Animal studies suggest that unoprostone may protect RGCs from apoptosis and promote optic nerve fiber regeneration.[3][4] To rigorously evaluate these neuroprotective effects, accurate quantification of RGCs is paramount.
Stereology, particularly the optical fractionator method, provides an unbiased and efficient means to estimate the total number of cells in a defined region, avoiding the biases associated with traditional 2D counting methods.[1][5] This document outlines a detailed protocol for assessing the neuroprotective potential of unoprostone on RGCs in a rat model of experimental glaucoma, from retrograde labeling of RGCs to their stereological quantification.
Unoprostone's Neuroprotective Mechanism of Action
Unoprostone is thought to exert its neuroprotective effects through multiple pathways:
-
Activation of BK Channels: Unoprostone activates large-conductance Ca2+-activated K+ (BK) channels, leading to hyperpolarization of the cell membrane. This can reduce excitotoxicity by preventing excessive calcium influx, a key step in apoptotic pathways.[6]
-
Inhibition of Glutamate-Induced Apoptosis: By modulating ion channel activity, unoprostone can inhibit glutamate-induced excitotoxicity, a major contributor to RGC death in glaucoma.[2]
-
Improvement of Ocular Blood Flow: Unoprostone has vasorelaxant properties and can inhibit vasoconstrictors like endothelin-1, potentially improving blood flow to the optic nerve and retina.[2]
-
PI3K/PKG Pathway Involvement: The anti-apoptotic effect of unoprostone's metabolite, M1, has been shown to involve the phosphatidylinositol 3-OH kinase (PI3K) and protein kinase G (PKG) signaling pathways.[7]
Below is a diagram illustrating the proposed neuroprotective signaling pathway of unoprostone.
// Nodes Unoprostone [label="Unoprostone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BK_Channel [label="BK Channel\n(Large-conductance Ca2+-\nactivated K+ channel)", fillcolor="#FBBC05", fontcolor="#202124"]; Hyperpolarization [label="Membrane\nHyperpolarization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_Channel [label="Voltage-gated\nCa2+ Channels", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Influx [label="Decreased\nCa2+ Influx", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="RGC Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glutamate [label="Glutamate\nExcitotoxicity", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_PKG [label="PI3K/PKG\nPathways", fillcolor="#FBBC05", fontcolor="#202124"]; Survival [label="RGC Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Unoprostone -> BK_Channel [label="Activates", color="#5F6368", fontcolor="#202124"]; BK_Channel -> Hyperpolarization [label="Leads to", color="#5F6368", fontcolor="#202124"]; Hyperpolarization -> Ca_Channel [label="Inhibits", color="#5F6368", fontcolor="#202124"]; Ca_Channel -> Ca_Influx [style=dotted, arrowhead=none]; Ca_Influx -> Apoptosis [label="Reduces", color="#5F6368", fontcolor="#202124"]; Glutamate -> Apoptosis [label="Induces", color="#5F6368", fontcolor="#202124"]; Unoprostone -> PI3K_PKG [label="Activates", color="#5F6368", fontcolor="#202124"]; PI3K_PKG -> Survival [label="Promotes", color="#5F6368", fontcolor="#202124"]; Apoptosis -> Survival [style=invis];
}
Caption: Proposed neuroprotective signaling pathway of unoprostone on RGCs.Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the neuroprotective effect of unoprostone using stereological RGC counting.
// Nodes Animal_Model [label="Animal Model\n(e.g., Rat)", fillcolor="#F1F3F4", fontcolor="#202124"]; FG_Labeling [label="Fluorogold Retrograde\nLabeling of RGCs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induce_Glaucoma [label="Induction of Experimental\nGlaucoma (e.g., elevated IOP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Unoprostone_Tx [label="Unoprostone Treatment", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tissue_Processing [label="Tissue Collection\nand Processing", fillcolor="#FBBC05", fontcolor="#202124"]; Sectioning [label="Retinal Sectioning\n(Cryostat)", fillcolor="#FBBC05", fontcolor="#202124"]; Stereology [label="Stereological Counting\n(Optical Fractionator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nComparison", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Animal_Model -> FG_Labeling; FG_Labeling -> Induce_Glaucoma; Induce_Glaucoma -> Unoprostone_Tx; Unoprostone_Tx -> Tissue_Processing; Tissue_Processing -> Sectioning; Sectioning -> Stereology; Stereology -> Data_Analysis; }
Caption: General experimental workflow for unoprostone studies.Detailed Experimental Protocols
Retrograde Labeling of Retinal Ganglion Cells with Fluorogold
This protocol is adapted for rats and aims to specifically label RGCs for subsequent counting.[1][8][9]
Materials:
-
Adult rats (e.g., Brown Norway)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Stereotaxic apparatus
-
Fluorogold (e.g., 6% solution)
-
Gelatin sponge
-
Surgical tools (scalpel, forceps, etc.)
-
Bone drill
-
Aspirator
Procedure:
-
Anesthetize the rat via intraperitoneal injection of the anesthetic cocktail.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a bone drill, create a craniotomy over the superior colliculi.
-
Carefully aspirate the overlying cortical tissue to expose the superior colliculi.
-
Apply a small piece of gelatin sponge soaked in 6% Fluorogold solution directly onto the surface of both superior colliculi.[8]
-
Close the wound with sutures.
-
Allow the animal to recover for 7 days to permit retrograde transport of the dye to the RGC bodies.
Induction of Experimental Glaucoma and Unoprostone Treatment
A common method to induce experimental glaucoma is by elevating intraocular pressure (IOP).
Materials:
-
Slit lamp
-
Tonometer
-
Hypertonic saline solution
-
Unoprostone isopropyl ophthalmic solution (or vehicle control)
Procedure:
-
One week after Fluorogold labeling, induce unilateral elevation of IOP in one eye of each rat by injecting hypertonic saline into an episcleral vein.
-
Confirm IOP elevation using a tonometer.
-
Divide the animals into experimental groups (e.g., Sham, Glaucoma + Vehicle, Glaucoma + Unoprostone).
-
Administer topical unoprostone or vehicle to the glaucomatous eyes according to the study design (e.g., once or twice daily) for a predetermined duration (e.g., 2-4 weeks).
Tissue Preparation and Sectioning
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
Procedure:
-
At the end of the treatment period, euthanize the animals and enucleate the eyes.
-
Fix the eyes in 4% PFA for 2 hours at 4°C.
-
Cryoprotect the eyes by incubating in 15% sucrose overnight, followed by 30% sucrose overnight at 4°C.
-
Embed the eyes in OCT compound and freeze.
-
Using a cryostat, cut the entire retina into serial sections (e.g., 16-20 µm thick).[5]
-
Mount the sections on slides in a systematic and random manner.
Stereological Counting of RGCs using the Optical Fractionator Method
This method provides an unbiased estimate of the total number of RGCs.[1][5]
Materials:
-
Microscope with a motorized stage
-
Stereology software (e.g., Olympus CAST, Stereo Investigator)
-
High-magnification oil-immersion objective (e.g., 100x)
Procedure:
-
Systematic Random Sampling: From the serially collected sections, select a systematic random sample for counting (e.g., every 10th or 20th section).[5]
-
Delineate Region of Interest: On each selected section, outline the ganglion cell layer (GCL) under low magnification.
-
Set Up Counting Parameters:
-
Define the counting frame size and the step length (x and y) for systematic sampling within the GCL.
-
Set the dissector height (e.g., 10 µm) and guard zones (e.g., 3 µm at the top and bottom of the section) to avoid counting cell fragments.[1]
-
-
Cell Counting:
-
Using a high-magnification objective, the software will move the stage to each systematically sampled location within the GCL.
-
Count the Fluorogold-labeled RGCs that come into focus within the dissector height and fall within the counting frame or touch the inclusion lines, while not touching the exclusion lines.
-
-
Calculate Total RGC Number: The stereology software will use the number of counted cells and the sampling fractions to estimate the total number of RGCs per retina. The formula is generally:
-
N = ΣQ * (1/ssf) * (1/asf) * (1/tsf)
-
Where N is the total number of RGCs, ΣQ is the total number of counted cells, ssf is the section sampling fraction, asf is the area sampling fraction, and tsf is the thickness sampling fraction.
-
Data Presentation
The quantitative data from stereological analysis should be presented in a clear and structured format to allow for easy comparison between experimental groups.
Table 1: Hypothetical Stereological RGC Counts in a Rat Glaucoma Model Treated with Unoprostone
| Group | N | Mean Total RGCs (± SD) | Percent RGC Loss vs. Sham |
| Sham (Normal Control) | 8 | 85,000 ± 5,500 | - |
| Glaucoma + Vehicle | 8 | 56,100 ± 4,800 | 34% |
| Glaucoma + Unoprostone | 8 | 72,250 ± 6,100 | 15% |
Data are hypothetical and for illustrative purposes, based on typical findings in the literature.[1][5]
Conclusion
The combination of retrograde labeling with Fluorogold and stereological counting using the optical fractionator method provides a robust and unbiased approach to quantify the neuroprotective effects of unoprostone on RGCs in experimental glaucoma models. The detailed protocols and workflow presented here offer a framework for researchers to accurately assess the therapeutic potential of unoprostone and other neuroprotective agents, contributing to the development of novel treatments for glaucoma.
References
- 1. Efficient Estimation of Retinal Ganglion Cell Number: a Stereological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective properties of a synthetic docosanoid, unoprostone isopropyl: clinical benefits in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regeneration of optic nerve fibers with unoprostone, a prostaglandin-related antiglaucoma drug, in adult cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Unoprostone reduces oxidative stress- and light-induced retinal cell death, and phagocytotic dysfunction, by activating BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Retrograde Labeling of Retinal Ganglion Cells by Application of Fluoro-Gold on the Surface of Superior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retrograde labeling of retinal ganglion cells by application of fluoro-gold on the surface of superior colliculus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving isopropyl unoprostone solubility for in vitro experiments
This guide provides troubleshooting and frequently asked questions for researchers using isopropyl unoprostone (B1682063) in in vitro experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is isopropyl unoprostone and why is its solubility a challenge for in vitro work?
This compound is a synthetic docosanoid, structurally related to prostaglandin (B15479496) F2α, used to lower intraocular pressure.[1][2] It is a prodrug that is hydrolyzed by esterases into its biologically active form, unoprostone free acid.[3][4][5][6][7][8] For in vitro experiments, its utility is often complicated by its physicochemical properties. The compound is a clear, colorless, viscous liquid that is practically insoluble in water, making it difficult to prepare homogenous aqueous solutions for cell culture media.[4][7][8]
Q2: What are the recommended solvents for dissolving this compound?
This compound is very soluble in several organic solvents.[4][7][8] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions for cell-based assays due to its miscibility with aqueous media and high solvating power. Ethanol (B145695) is also a viable option.
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound powder in 100% DMSO or ethanol to a high concentration (e.g., 1-10 mg/mL). Ensure the powder is completely dissolved by vortexing or gentle warming. This concentrated stock can then be serially diluted to working concentrations.
Q4: My compound is precipitating after I add it to my cell culture medium. What should I do?
Precipitation in the final culture medium is a common issue with hydrophobic compounds. This occurs when the concentration of the organic solvent from the stock solution is not sufficient to keep the drug dissolved in the aqueous medium. Follow the troubleshooting steps outlined in the diagram below.
Q5: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
The cytotoxicity of organic solvents varies between cell lines. As a general rule, the final concentration of DMSO or ethanol in the cell culture medium should be kept as low as possible, ideally below 0.5% and not exceeding 1% (v/v). It is critical to run a vehicle control experiment (medium with the solvent at the same final concentration but without the drug) to ensure the observed cellular effects are due to the this compound and not the solvent.
Q6: What is the proposed signaling pathway for unoprostone's active metabolite?
The mechanism of action for unoprostone is complex and not fully elucidated.[3][5] While it was initially thought to act like other prostaglandins, recent evidence suggests it primarily increases aqueous humor outflow through the trabecular meshwork.[1][3][4][6][9] This is believed to occur through the stimulation of calcium-activated Big Potassium (BK) channels and CIC-2 chloride channels, which counteracts the effects of Endothelin-1 (ET-1).[3][6][7][9]
References
- 1. What is the mechanism of Unoprostone Isopropyl? [synapse.patsnap.com]
- 2. karger.com [karger.com]
- 3. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rescula (Unoprostone isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. dovepress.com [dovepress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Optimizing Isopropyl Unoprostone Concentration for Cell Culture Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of isopropyl unoprostone (B1682063) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is isopropyl unoprostone and what is its active form?
A1: this compound is a synthetic docosanoid, structurally related to prostaglandin (B15479496) F2α.[1][2] It is a prodrug that is readily hydrolyzed by cellular esterases to its biologically active metabolite, unoprostone free acid (also referred to as M1).[3][4][5][6]
Q2: What is the primary mechanism of action of this compound in a cellular context?
A2: The primary mechanism of action involves the activation of large conductance Ca2+-activated potassium (BK) channels.[7][8][9] This activation leads to cell hyperpolarization, which in turn can inhibit voltage-gated Ca2+ channels and reduce intracellular calcium levels.[10] Additionally, its neuroprotective effects have been shown to be mediated through the PI3K and PKG signaling pathways.[11]
Q3: What is the molecular weight of this compound and its active metabolite?
A3: The molecular weight of this compound is approximately 424.61 g/mol .[8][12][13][14] The molecular weight of its active metabolite, unoprostone free acid (M1), is approximately 382.5 g/mol .[5][15]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is practically insoluble in water.[4][16] Therefore, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used. For example, to prepare a 10 mM stock solution in DMSO, dissolve 4.25 mg of this compound in 1 mL of DMSO. It is recommended to prepare small aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles.
Q5: What is a general recommended working concentration for this compound in cell culture?
A5: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on published studies, a general starting range to consider is from 0.01 µM to 10 µM. For studies on BK channel activation, concentrations in the nanomolar range (around 0.5 nM) have been shown to be effective.[7] For neuroprotection assays, concentrations up to 100 µM of the active metabolite M1 have been used.[11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Possible Cause: this compound is hydrophobic and can precipitate when diluted into aqueous cell culture medium. The final concentration of the organic solvent (e.g., DMSO) may be insufficient to maintain its solubility.
-
Solution:
-
Pre-warm the medium: Before adding the stock solution, warm your cell culture medium to 37°C.[17]
-
Gradual dilution: Add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing. This helps to avoid localized high concentrations that can lead to precipitation.
-
Use a carrier protein: In some cases, adding a small amount of serum (if compatible with your experiment) or a carrier protein like bovine serum albumin (BSA) to the medium can help to improve the solubility of hydrophobic compounds.
-
Lower the final concentration: If precipitation persists, you may need to lower the final working concentration of this compound.
-
Issue 2: Observed Cytotoxicity at Expected Efficacious Concentrations
-
Possible Cause: The observed cell death may be due to the toxic effects of the solvent (e.g., DMSO) rather than the compound itself. High concentrations of DMSO can be toxic to many cell lines.
-
Solution:
-
Solvent control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental wells.
-
Minimize final solvent concentration: Aim to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%.[18]
-
Determine solvent toxicity: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.
-
Issue 3: Inconsistent or Non-reproducible Experimental Results
-
Possible Cause: This could be due to several factors, including inconsistent preparation of the compound solutions, degradation of the compound, or variability in cell health and density.
-
Solution:
-
Fresh dilutions: Prepare fresh working dilutions of this compound from a frozen stock aliquot for each experiment. Avoid using previously diluted solutions that have been stored.
-
Consistent cell seeding: Ensure that you are seeding a consistent number of healthy, viable cells for each experiment.
-
Monitor cell health: Regularly check your cell cultures for any signs of stress or contamination.
-
Proper storage: Store the powdered compound and stock solutions as recommended by the manufacturer, typically protected from light and moisture at low temperatures.
-
Data Presentation
Table 1: Recommended Concentration Ranges of this compound and its Active Metabolite (M1) for Various In Vitro Studies
| Compound | Cell Line | Assay | Effective Concentration Range | Reference |
| This compound | 661W (mouse retinal cone cells) | Protection against H₂O₂-induced cell death | 0.01 - 1 µM | [8][19] |
| This compound | 661W (mouse retinal cone cells) | Protection against light-induced cell death | 0.1 - 3 µM | [8][19] |
| This compound | ARPE-19 (human retinal pigment epithelial cells) | Suppression of light-induced phagocytotic dysfunction | 0.001 - 1 µM | [8][19] |
| This compound | Human Trabecular Meshwork Cells (HTMC) | BK channel activation (EC₅₀) | ~0.51 nM | [7] |
| Unoprostone Free Acid (M1) | R28 (retinal progenitor cells) | Anti-apoptotic effect (maximal) | 100 µM | [11] |
| Unoprostone Free Acid (M1) | Human Trabecular Meshwork Cells (HTMC) | BK channel activation (EC₅₀) | ~0.51 nM | [7] |
| This compound | Human Conjunctival Cells | Reduction in cell number | 0.03% - 0.12% (short exposure) | [20] |
Note: The concentrations from ophthalmic solutions (in %) have been included for reference but direct conversion to molarity for cell culture application requires careful consideration of the formulation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required amount: Based on the molecular weight of this compound (424.61 g/mol ), calculate the mass needed for your desired stock concentration (e.g., for 1 mL of a 10 mM stock, weigh 4.25 mg).
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO to the weighed this compound.
-
Ensure complete solubilization: Vortex the solution thoroughly. If necessary, sonicate briefly in a water bath to ensure the compound is fully dissolved. Visually inspect for any particulate matter.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C.
Protocol 2: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in pre-warmed complete cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for cell culture studies.
References
- 1. Unoprostone Activation of BK (KCa1.1) Channel Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Rescula (Unoprostone isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Unoprostone | C22H38O5 | CID 5311236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Intraocular metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Neuroprotective properties of a synthetic docosanoid, unoprostone isopropyl: clinical benefits in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abmole.com [abmole.com]
- 13. caymanchem.com [caymanchem.com]
- 14. This compound | C25H44O5 | CID 5282175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. tecoland.com [tecoland.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Unoprostone reduces oxidative stress- and light-induced retinal cell death, and phagocytotic dysfunction, by activating BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell injury effect of this compound, an antiglaucoma agent, on cultured human conjunctival cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in isopropyl unoprostone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies and challenges during experiments with isopropyl unoprostone (B1682063).
Frequently Asked Questions (FAQs)
Q1: What is isopropyl unoprostone and what is its active form?
This compound is a synthetic docosanoid, structurally related to prostaglandin (B15479496) F2α. It is a prodrug that is hydrolyzed by esterases in target tissues to its biologically active form, unoprostone free acid (also referred to as M1).[1] Unmetabolized this compound is often undetectable in experimental samples. In addition to M1, further metabolites such as M2 and M3 may be present and could have biological activity.
Q2: What is the mechanism of action of this compound?
The mechanism of action of this compound is not fully elucidated and is considered controversial.[1] Early research suggested it functions similarly to other prostaglandin analogs by increasing uveoscleral outflow. However, more recent evidence indicates that it may primarily increase aqueous humor outflow through the trabecular meshwork.[1] This is thought to occur, at least in part, through the activation of large-conductance Ca2+-activated potassium (BK) channels and ClC-2 chloride channels.[1] It has a weak affinity for the prostaglandin FP receptor compared to other prostaglandin analogs.
Q3: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results can stem from several factors:
-
Compound Stability and Handling: this compound and its active metabolite, unoprostone free acid, may be susceptible to degradation. Proper storage and handling are crucial. Factors such as solvent choice, temperature, and freeze-thaw cycles can impact the compound's integrity.
-
Metabolic Conversion: The conversion of the prodrug this compound to the active unoprostone free acid is dependent on the presence of esterases. The level of esterase activity can vary significantly between different cell lines, tissues, and preparations, leading to variable concentrations of the active compound.
-
Cellular Health and Assay Conditions: The responsiveness of cells to this compound can be influenced by their passage number, confluency, and overall health. Variations in experimental conditions such as temperature, pH, and incubation times can also contribute to inconsistent outcomes.
-
Presence of Excipients: Commercial formulations of this compound contain preservatives and solubilizing agents (e.g., benzalkonium chloride, polysorbate 80) that can have their own biological effects or interfere with in vitro assays.[2]
-
Off-Target Effects: Given its complex pharmacology, off-target effects or interactions with other cellular components cannot be ruled out as a source of variability.
Troubleshooting Guides
Issue 1: Low or No Observed Effect of this compound
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions from powder for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions at -20°C or lower in small aliquots. Consider testing the activity of a new batch of the compound. |
| Insufficient Metabolic Conversion | If using a cell line with low esterase activity, consider pre-treating the compound with a purified esterase or using unoprostone free acid directly. |
| Sub-optimal Assay Conditions | Optimize the concentration range of this compound. Ensure the incubation time is sufficient for the desired effect to manifest. Verify that the pH and temperature of the assay buffer are within the optimal range for your cells and the compound. |
| Cellular Resistance or Low Receptor Expression | Confirm the expression of target channels (BK, ClC-2) in your cell model. Use a positive control known to elicit a response in your assay to validate the experimental setup. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent pipetting technique. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Inaccurate Compound Dilution | Prepare serial dilutions carefully and ensure thorough mixing at each step. Use calibrated pipettes. |
| Fluctuations in Incubator Conditions | Monitor and maintain stable temperature and CO2 levels in the incubator. Minimize the frequency and duration of door openings. |
Experimental Protocols
Preparation of this compound and Unoprostone Free Acid Stock Solutions
-
This compound: Due to its oily, viscous nature and poor water solubility, this compound should be dissolved in an organic solvent such as DMSO or ethanol (B145695) to create a high-concentration stock solution (e.g., 10-100 mM). Store stock solutions in small, single-use aliquots at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate aqueous buffer or cell culture medium. Be mindful of the final solvent concentration, as high concentrations of DMSO or ethanol can be toxic to cells. It is recommended to keep the final solvent concentration below 0.1%.
-
Unoprostone Free Acid: The solubility of unoprostone free acid in aqueous solutions is also limited. Similar to the parent compound, prepare a concentrated stock solution in DMSO or ethanol and store it in aliquots at low temperatures.
Note: The stability of these compounds in solution can be limited. It is best practice to prepare fresh working solutions for each experiment.
In Vitro BK Channel Activation Assay using Patch-Clamp Electrophysiology
This protocol is adapted from studies on human trabecular meshwork cells (HTMCs).
1. Cell Preparation:
- Culture HTMCs on glass coverslips suitable for patch-clamp recording.
- Use cells at a low passage number and ensure they are healthy and sub-confluent on the day of the experiment.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).
- Unoprostone/Unoprostone Free Acid: Prepare a stock solution in DMSO. Dilute to the final desired concentration in the external solution immediately before use.
3. Patch-Clamp Recording:
- Perform whole-cell patch-clamp recordings at room temperature.
- Hold the cell membrane potential at a level where BK channel activity is minimal (e.g., -60 mV).
- Apply voltage steps or ramps to elicit BK channel currents. A typical protocol would be to step the voltage from -60 mV to +130 mV.
- Record baseline currents in the external solution.
- Perfuse the cells with the external solution containing the desired concentration of unoprostone or unoprostone free acid (e.g., in the nanomolar range).
- Record the currents in the presence of the compound. An increase in outward current is indicative of BK channel activation.
- To confirm that the observed effect is mediated by BK channels, apply a specific BK channel blocker, such as iberiotoxin (B31492) (IbTX, e.g., 100 nM), after the application of unoprostone. The current should return to baseline levels.
4. Data Analysis:
- Measure the current amplitude at a specific voltage (e.g., +130 mV) before and after compound application.
- Normalize the current to the cell capacitance (pA/pF) to account for variations in cell size.
- Construct dose-response curves to determine the EC50 of the compound.
Data Summary
Table 1: In Vitro Efficacy of Unoprostone and its Metabolite M1 on BK Channels
| Cell Line | Compound | EC50 (nM) |
| Human Trabecular Meshwork Cells (HTMCs) | This compound | 0.51 ± 0.03 |
| Human Trabecular Meshwork Cells (HTMCs) | Unoprostone Free Acid (M1) | 0.52 ± 0.03 |
| Human Cortical Neuronal Cells (HCN-1A) | Unoprostone Free Acid (M1) | 0.61 ± 0.06 |
| Pulmonary Artery Smooth Muscle Cells (PASMC) | Unoprostone Free Acid (M1) | 0.46 ± 0.04 |
Data adapted from a study investigating the effects of unoprostone and its metabolites on BK channels.
Visualizations
Workflow for BK Channel Activation Assay
Proposed Signaling Pathway of this compound
Troubleshooting Logic Flowchart
References
Challenges in formulating isopropyl unoprostone for research use
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working with isopropyl unoprostone (B1682063). It addresses common challenges encountered during the formulation of this compound for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of isopropyl unoprostone?
A1: this compound is a clear, colorless, viscous liquid. It is the isopropyl ester prodrug of unoprostone free acid, its biologically active form.[1][2] Following administration, it is rapidly hydrolyzed by esterases, particularly in the cornea, to unoprostone free acid.[3]
Q2: What is the primary challenge in formulating this compound for research?
A2: The main challenge stems from its solubility profile. This compound is practically insoluble in water, which makes preparing aqueous solutions for in vitro and in vivo studies difficult.[3][4][5] Conversely, it is very soluble in a range of organic solvents.[6]
Q3: How is this compound metabolized?
A3: this compound is a prodrug. After ocular application, it is absorbed and hydrolyzed by esterases in the cornea to its active metabolite, unoprostone free acid (M1).[2][3] This active form is further metabolized into several inactive, more polar compounds (like M2 and M3) before being excreted, primarily in the urine.[1][7][8] The plasma half-life of the active unoprostone free acid is very short, approximately 14 minutes.[3][6]
Q4: What is the mechanism of action of unoprostone?
A4: The precise mechanism of action is still a subject of discussion. It is understood to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor through the trabecular meshwork.[3][4] Evidence suggests it may act as an activator of Big Potassium (BK) channels and possibly ClC-2 chloride channels.[2] This activation is thought to block endothelin-1 (B181129) induced increases in intracellular calcium, leading to the relaxation of trabecular meshwork cells and enhanced outflow.[9][10] Its effect on the FP receptor, the primary target for many prostaglandin (B15479496) analogs, is considered weak.[2]
Troubleshooting Guide
Q5: My this compound is precipitating out of my aqueous buffer. What can I do?
A5: This is a common issue due to the compound's poor water solubility.[4][5] Here are several strategies to address this:
-
Use a Co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent (see Table 2) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).
-
Incorporate a Surfactant: The commercial ophthalmic formulation (Rescula®) uses a non-ionic surfactant, Polysorbate 80, to create a stable aqueous solution.[3][6] Consider adding a small amount of a biocompatible surfactant like Polysorbate 80 or Cremophor EL to your vehicle.
-
Adjust pH: The commercial formulation is buffered to a pH of 5.0-6.5.[3][5] While this compound itself is not highly pH-sensitive, the stability of your final formulation might be. Ensure the pH of your final solution is controlled and appropriate for your experiment.
-
Sonication: Gentle sonication can sometimes help in dissolving the compound, but be cautious as it can also generate heat and potentially degrade the molecule.
Q6: I am not observing the expected biological activity in my in vitro cell-based assay. What could be the reason?
A6: There are several possibilities:
-
Prodrug Inactivity: this compound itself is a prodrug. Your cell line may lack the necessary esterase activity to efficiently hydrolyze it to the active unoprostone free acid.[2][3] For direct cellular assays, consider using the unoprostone free acid metabolite (M1) if available.
-
Insufficient Concentration: The effective concentration can vary. Studies on trabecular meshwork cells have used the free acid at 10⁻⁵ M (10 µM), while cell protection assays have used the parent compound in the 0.01-3 µM range.[10][11] You may need to perform a dose-response curve to find the optimal concentration.
-
Compound Degradation: Ensure your stock solutions are stored correctly and that the compound is stable in your specific culture medium over the duration of the experiment.
-
Binding to Plastic or Serum: Like many lipophilic compounds, this compound may adsorb to plastic labware or bind to proteins in your serum-containing media, reducing its bioavailable concentration. Consider using low-binding plates and running controls with and without serum.
Q7: What vehicle/carrier should I use for in vivo animal studies?
A7: For topical ocular studies, the vehicle should be sterile, isotonic, and non-irritating. A formulation similar to the commercial product is a good starting point. This includes a sterile isotonic buffered saline solution (pH 5.0-6.5) containing a solubilizing agent like Polysorbate 80 and a preservative like benzalkonium chloride if using a multi-dose container.[3] For other routes of administration, the choice of vehicle will depend on the specific route and experimental design, but will likely require solubilizers due to the drug's nature.
Data & Protocols
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₂₅H₄₄O₅ | [2][5] |
| Molecular Weight | 424.61 g/mol | [11] |
| Appearance | Clear, colorless, viscous liquid | [3][4][5] |
| Commercial Conc. | 0.15% (1.5 mg/mL) | [3][4] |
| Commercial pH | 5.0 - 6.5 |[3][5] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
|---|---|---|
| Water | Practically Insoluble | [3][4][5] |
| DMSO | Soluble | [12] |
| Ethanol | Very Soluble | [4][5][6] |
| Isopropanol | Very Soluble | [4][5][6] |
| Acetonitrile | Very Soluble | [4][5][6] |
| Ethyl Acetate | Very Soluble |[4][5][6] |
Table 3: Recommended Starting Concentrations for Research
| Application | Compound Form | Concentration Range | Reference(s) |
|---|---|---|---|
| In Vitro (TM Contractility) | Unoprostone Free Acid (M1) | 10 µM | [10] |
| In Vitro (Cell Protection) | This compound | 0.01 - 3 µM | [11] |
| In Vivo (Ocular, Dog) | This compound | 0.12% - 0.15% | [13][14] |
| In Vivo (Ocular, Rabbit) | this compound | 0.12% |[15] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.25 mg of this compound (MW: 424.61 g/mol ) using a calibrated analytical balance.
-
Solubilization: Transfer the compound to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex the tube gently until the compound is completely dissolved. The solution should be clear and colorless.
-
Storage: Aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use (months to years) or 4°C for short-term use (days to weeks).[12]
Protocol 2: Formulation of a 10 µM Aqueous Solution for In Vitro Assays
This protocol creates a final solution with 0.1% DMSO as a co-solvent.
-
Prepare Vehicle: Prepare a sterile-filtered aqueous buffer (e.g., PBS or cell culture medium) appropriate for your assay.
-
Serial Dilution: Thaw the 10 mM stock solution from Protocol 1.
-
Intermediate Dilution: In a sterile tube, add 10 µL of the 10 mM stock solution to 990 µL of the vehicle. This creates a 100 µM solution in 1% DMSO. Mix thoroughly by gentle vortexing or inversion.
-
Final Dilution: Add 1 part of the 100 µM intermediate solution to 9 parts of the vehicle. For example, add 100 µL of the 100 µM solution to 900 µL of the vehicle. This results in the final 10 µM working solution with a final DMSO concentration of 0.1%.
-
Control: Always prepare a vehicle control containing the same final concentration of the solvent (e.g., 0.1% DMSO) to account for any solvent effects.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action for unoprostone in trabecular meshwork cells, leading to a reduction in intraocular pressure.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Rescula (Unoprostone isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. tecoland.com [tecoland.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Intraocular metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of action of unoprostone on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medkoo.com [medkoo.com]
- 13. The effect of 0.12% unoprostone isopropyl (rescula) on intraocular pressure in normotensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of different dose schedules of 0.15% unoprostone isopropyl on intraocular pressure and pupil size in the glaucomatous beagle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ocular hypotensive mechanism of topical this compound, a novel prostaglandin metabolite-related drug, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Preservatives in Unoprostone Solutions on Corneal Epithelial Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of preservatives in unoprostone (B1682063) ophthalmic solutions on corneal epithelial cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary preservative used in unoprostone solutions and what is its known impact on corneal epithelial cells?
Unoprostone isopropyl ophthalmic solutions, such as Rescula, often contain benzalkonium chloride (BAK) as a preservative.[1][2] BAK is a quaternary ammonium (B1175870) compound known to have dose-dependent toxic effects on the ocular surface.[3][4] It can induce corneal epithelial cell dysfunction, damage the corneal epithelial barrier, and cause cytotoxicity.[5][6] Studies have shown that BAK can lead to decreased cell viability, inhibition of cell proliferation and migration, and an increase in apoptosis of human corneal epithelial cells (hCECs).[6][7]
Q2: Does unoprostone itself cause damage to corneal epithelial cells?
Research suggests that unoprostone alone does not significantly damage the corneal barrier function.[8] However, when combined with a preservative like BAK, the resulting solution can cause a significant decrease in the transepithelial electrical resistance (TER), indicating damage to the corneal barrier.[8] Some studies on human conjunctival cells have suggested that unoprostone can affect cell structure and inhibit cell growth at higher concentrations.[9]
Q3: What are the observable morphological changes in corneal epithelial cells exposed to BAK-containing solutions?
Exposure to BAK can lead to several morphological changes in corneal epithelial cells, including:
-
Cell lysis and membrane disruption: At higher concentrations (e.g., 0.1%), BAK can cause disruption of the cytoplasmic membranes.[5]
-
Surface alterations: Changes such as the reduction of microvilli and filopodia have been observed.[9]
-
Apoptotic bodies: The presence of condensed and fragmented nuclei are hallmarks of apoptosis.
-
Loss of cell-cell junctions: Disruption of tight junctions can be observed through methods like immunofluorescence for occludin.[7]
Q4: What are the underlying molecular mechanisms of BAK-induced corneal epithelial cell toxicity?
BAK-induced toxicity involves several molecular pathways:
-
Oxidative Stress: BAK can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components like lipids and DNA.[10][11]
-
Inflammation: It can trigger the release of pro-inflammatory cytokines such as IL-6 and IL-8.[3][6]
-
Apoptosis: BAK can activate apoptotic signaling pathways, leading to programmed cell death.[3] This can involve the activation of caspases.[12][13]
-
Mitochondrial Dysfunction: BAK can impair mitochondrial function, leading to reduced ATP production and basal respiration.[14][15]
Troubleshooting Guides
Problem 1: High variability in cell viability (MTT) assay results.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Create a cell suspension of known concentration and use a calibrated pipette for seeding. A linear relationship between cell number and signal should be established for each cell type.
-
-
Possible Cause 2: Interference from phenol (B47542) red or serum in the culture medium.
-
Solution: Use serum-free media during the MTT assay incubation to avoid interference. If the medium contains phenol red, set up background controls with media alone.
-
-
Possible Cause 3: Incomplete solubilization of formazan (B1609692) crystals.
-
Solution: Ensure complete solubilization of the purple formazan crystals by adding the appropriate solubilization solution and incubating for a sufficient amount of time, protected from light. Pipette up and down to mix thoroughly before reading the absorbance.
-
Problem 2: Difficulty in interpreting TUNEL assay results for apoptosis.
-
Possible Cause 1: False positives due to necrosis.
-
Solution: The TUNEL assay detects DNA fragmentation, which can occur in both apoptosis and necrosis.[16] It is crucial to confirm apoptosis through morphological assessment, looking for characteristic features like nuclear condensation and fragmentation.[16] Co-staining with a marker for necrosis, such as propidium (B1200493) iodide, can help differentiate between the two forms of cell death.
-
-
Possible Cause 2: Low signal or no TUNEL-positive cells.
-
Solution: Ensure proper permeabilization of the cell membranes to allow the TdT enzyme access to the nucleus.[17] Optimize the concentration of proteinase K and the incubation time. Also, verify that the exposure to the unoprostone/BAK solution is sufficient to induce apoptosis. Include a positive control (e.g., cells treated with DNase I) to ensure the assay is working correctly.[17]
-
Problem 3: Inconsistent results in oxidative stress assays (e.g., DCF-DA for ROS detection).
-
Possible Cause 1: Photobleaching of the fluorescent probe.
-
Solution: Minimize the exposure of the stained cells to light. Perform all incubation and washing steps in the dark and acquire images promptly after staining.
-
-
Possible Cause 2: Autofluorescence of the test compound or cells.
-
Solution: Include appropriate controls, such as unstained cells and cells treated with the vehicle alone, to determine the level of background fluorescence.
-
-
Possible Cause 3: Timing of the measurement.
-
Solution: ROS production can be transient. It is important to perform a time-course experiment to determine the optimal time point for measuring ROS levels after treatment.[18]
-
Quantitative Data Summary
Table 1: Effect of Benzalkonium Chloride (BAK) Concentration on Corneal Epithelial Cell Viability
| BAK Concentration | Exposure Time | Cell Viability (% of Control) | Reference |
| 0.001% | 10, 30, 60 min | Maintained at 100% | [19] |
| 0.002% | 10, 30, 60 min | Maintained at or above 75% | [19] |
| 0.01% | 10, 30, 60 min | Decreased to 0% | [19] |
| 0.05% | 5 min | Severe damage observed | [5] |
| 0.1% | 5 min | Significant cell lysis | [5] |
Table 2: Impact of Unoprostone with and without Preservative on Corneal Epithelial Barrier Function (Transepithelial Electrical Resistance - TER)
| Treatment Group | Change in TER | Morphological Changes | Reference |
| Unoprostone with Preservative (BAK) | Significant decrease | No significant changes observed | [8] |
| Unoprostone without Preservative | No significant difference from control | No significant changes observed | [8] |
| Preservative (BAK) only | No significant difference from control | No significant changes observed | [8] |
| Vehicle only | No significant difference from control | No significant changes observed | [8] |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Plate human corneal epithelial cells (HCECs) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Expose the cells to various concentrations of unoprostone solutions (with and without preservatives) or BAK alone for the desired duration (e.g., 10, 30, 60 minutes).[19] Include untreated cells as a control.
-
MTT Addition: After treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
TUNEL Assay for Apoptosis
-
Sample Preparation: Culture HCECs on glass coverslips and treat them with the test solutions.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with a solution of 2:1 ethanol (B145695):acetic acid or 0.1% Triton X-100 in 0.1% sodium citrate.[17]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP (e.g., FITC-dUTP) for 60-90 minutes at 37°C in a humidified chamber, protected from light.[17][20]
-
Counterstaining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.[17]
-
Visualization: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus.
Reactive Oxygen Species (ROS) Detection using DCF-DA
-
Cell Seeding: Plate HCECs in a suitable format (e.g., 96-well plate or on coverslips).
-
Treatment: Expose the cells to the unoprostone solutions or BAK.
-
Probe Loading: Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) solution (typically 5-10 µM) for 30 minutes at 37°C in the dark.[21][22]
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope. An increase in green fluorescence indicates an increase in intracellular ROS.
Signaling Pathways and Experimental Workflows
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Benzalkonium chloride-induced direct and indirect toxicity on corneal epithelial and trigeminal neuronal cells: proinflammatory and apoptotic responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corneal Neurotoxicity Due to Topical Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corneal epithelial cellular dysfunction from benzalkonium chloride (BAC) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 20% Human Serum on Corneal Epithelial Toxicity Induced by Benzalkonium Chloride: In Vitro and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of isopropyl unoprostone ophthalmic solution on cultured rabbit corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell injury effect of this compound, an antiglaucoma agent, on cultured human conjunctival cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oxidative Stress Markers Induced by Hyperosmolarity in Primary Human Corneal Epithelial Cells | PLOS One [journals.plos.org]
- 12. Apoptosis of Corneal Epithelial Cells Caused by Ultraviolet B-induced Loss of K+ is Inhibited by Ba2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Effects of Benzalkonium Chloride, a Preservative in Topical Drugs, on the Barrier Function of Human Corneal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cell viability score (CVS) as a good indicator of critical concentration of benzalkonium chloride for toxicity in cultured ocular surface cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. Blue light-induced oxidative stress in human corneal epithelial cells: protective effects of ethanol extracts of various medicinal plant mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Stabilizing Unoprostone Isopropyl in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing isopropyl unoprostone (B1682063) in aqueous solutions for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for unoprostone isopropyl in aqueous solutions?
A1: The primary degradation pathway for unoprostone isopropyl, a prostaglandin (B15479496) F2α analog, is the hydrolysis of its isopropyl ester bond to form its biologically active metabolite, unoprostone free acid (M1). This reaction is catalyzed by esterases present in ocular tissues and can also occur chemically in aqueous solutions, influenced by pH and temperature.
Q2: What is the optimal pH for maintaining the stability of unoprostone isopropyl in an aqueous formulation?
A2: The commercial ophthalmic solution of unoprostone isopropyl (Rescula®) is formulated at a pH between 5.0 and 6.5. This range is considered optimal for balancing the stability of the ester prodrug and ensuring physiological compatibility with the eye. Prostaglandin analogs with ester bonds, like latanoprost (B1674536) and travoprost, also exhibit maximum stability in a slightly acidic pH range (pH 5.5-6.7).
Q3: What are the key excipients used to stabilize unoprostone isopropyl in aqueous solutions?
A3: Based on the formulation of the commercial product, key excipients for stabilizing unoprostone isopropyl include:
-
Buffers: To maintain the pH within the optimal range of 5.0-6.5. Sodium hydroxide (B78521) and/or hydrochloric acid are used for pH adjustment.
-
Surfactants: Polysorbate 80 is included, likely to enhance the solubility of the practically water-insoluble unoprostone isopropyl and prevent adsorption to container walls.
-
Tonicity Adjusting Agents: Mannitol is used to make the solution isotonic with tears, improving ocular comfort and tolerance.
-
Chelating Agents: Edetate disodium (B8443419) (EDTA) is incorporated to chelate metal ions that can catalyze oxidative degradation.
-
Preservatives: Benzalkonium chloride (BAK) is added to ensure the sterility of multi-dose formulations.
Q4: Can cyclodextrins be used to improve the stability of unoprostone isopropyl?
A4: Yes, cyclodextrins are a promising strategy for enhancing the stability and solubility of prostaglandin analogs. By forming inclusion complexes, cyclodextrins can protect the labile ester group of drugs like latanoprost from hydrolysis. While specific data for unoprostone isopropyl is limited, the principle is applicable, and it would be a viable approach to investigate for improving its stability in aqueous solutions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or Cloudiness in the Formulation | - Poor solubility of unoprostone isopropyl.- pH of the solution is outside the optimal range.- Incompatibility with other excipients. | - Increase the concentration of the solubilizing agent (e.g., Polysorbate 80).- Ensure the pH is maintained between 5.0 and 6.5 using a suitable buffer system.- Evaluate the compatibility of all excipients. |
| Rapid Degradation of Unoprostone Isopropyl | - Inappropriate pH of the formulation.- Storage at elevated temperatures.- Presence of catalytic metal ions. | - Adjust and buffer the pH to the 5.0-6.5 range.- Store the solution at the recommended temperature of 2-25°C (36-77°F).- Include a chelating agent like edetate disodium (EDTA) in the formulation. |
| pH Shift During Storage | - Inadequate buffer capacity.- Interaction with container closure system. | - Increase the concentration of the buffering agent.- Select a buffer with a pKa close to the target pH.- Ensure the use of inert container materials (e.g., low-density polyethylene). |
| Loss of Preservative Efficacy | - Adsorption of the preservative (e.g., benzalkonium chloride) to the container.- Incompatibility with other formulation components. | - Screen different container materials for minimal preservative binding.- Confirm the compatibility of the preservative with all other excipients. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Unoprostone Isopropyl
Objective: To identify the potential degradation products and degradation pathways of unoprostone isopropyl under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of unoprostone isopropyl in a suitable solvent (e.g., acetonitrile (B52724) or ethanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Store the solid drug substance and an aqueous solution (at pH 5.5) at 70°C for 1, 3, and 7 days.
-
Photodegradation: Expose the aqueous solution (at pH 5.5) to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for Unoprostone Isopropyl and Unoprostone Free Acid
Objective: To develop and validate an HPLC method for the simultaneous quantification of unoprostone isopropyl and its primary degradant, unoprostone free acid.
Representative Method Parameters (to be optimized and validated):
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Quantitative Data Summary
The following table provides a template for summarizing stability data for unoprostone isopropyl formulations. The data presented are hypothetical and for illustrative purposes only.
| Storage Condition | Time Point | pH | Assay of Unoprostone Isopropyl (%) | Unoprostone Free Acid (%) | Total Degradants (%) | Appearance |
| 25°C / 60% RH | 0 Months | 5.5 | 100.0 | < 0.1 | < 0.1 | Clear, colorless |
| 3 Months | 5.4 | 98.5 | 1.2 | 1.5 | Clear, colorless | |
| 6 Months | 5.3 | 96.8 | 2.8 | 3.2 | Clear, colorless | |
| 40°C / 75% RH | 0 Months | 5.5 | 100.0 | < 0.1 | < 0.1 | Clear, colorless |
| 1 Month | 5.3 | 95.2 | 4.5 | 4.8 | Clear, colorless | |
| 3 Months | 5.1 | 90.7 | 8.9 | 9.3 | Clear, colorless |
Visualizations
Proposed Signaling Pathway for Unoprostone's IOP-Lowering Effect
Caption: Proposed mechanism of action for unoprostone in reducing intraocular pressure.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting a stability study of an ophthalmic solution.
Technical Support Center: Enhancing Isopropyl Unoprostone Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of isopropyl unoprostone (B1682063) in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of topically administered isopropyl unoprostone low in animal models?
A1: The low bioavailability of this compound is multifactorial:
-
Rapid Precorneal Elimination: Like most topical ophthalmic drugs, a significant portion of the administered dose is rapidly cleared from the ocular surface by blinking and nasolacrimal drainage.
-
Prodrug Metabolism: this compound is a prodrug that is quickly hydrolyzed by esterases in the cornea to its active form, unoprostone free acid (M1), and further metabolized. Studies in pigmented rabbits have shown that unmetabolized this compound is often undetectable in ocular tissues at various time points after instillation.[1] The primary active metabolites responsible for the therapeutic effect are M1 and M2.[1][2][3]
-
Limited Corneal Permeation: The cornea acts as a barrier, limiting the penetration of the drug into the anterior chamber where it exerts its therapeutic effect.
Q2: What are the primary strategies to overcome the low ocular bioavailability of this compound?
A2: The main approaches focus on increasing the residence time of the drug on the ocular surface and enhancing its penetration through the cornea. These strategies include:
-
Nanoemulsion Formulations: Similar to the commercial formulation RESCULA®, nanoemulsions can improve the solubility and corneal penetration of lipophilic drugs like this compound.
-
In-Situ Gelling Systems: These formulations are administered as a liquid and transition into a gel upon contact with the eye's physiological conditions (e.g., pH, temperature, or ions in the tear fluid). This increases the formulation's viscosity, prolonging its contact time with the ocular surface.
-
Mucoadhesive Nanoparticles: These systems utilize polymers that adhere to the mucus layer of the cornea, significantly extending the drug's residence time and providing a sustained release.
Q3: In rabbit models, what are the key pharmacokinetic parameters to assess when evaluating new formulations of this compound?
A3: Since this compound is rapidly metabolized, pharmacokinetic studies should focus on the concentration of its active metabolites, M1 (unoprostone free acid) and M2, in the aqueous humor. Key parameters to measure include:
-
Maximum Concentration (Cmax): The highest concentration of the metabolite achieved in the aqueous humor.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): The total drug exposure over time, which provides a measure of the extent of drug absorption.
While direct comparative data for enhanced this compound formulations is limited, studies with other ophthalmic drugs have shown that advanced formulations like in-situ gels and mucoadhesive nanoparticles can significantly increase Cmax and AUC in rabbit aqueous humor compared to conventional eye drops.[4]
Troubleshooting Guides
Issue 1: Undetectable levels of the parent drug (this compound) in aqueous humor samples.
-
Cause: This is an expected finding. This compound is a prodrug that undergoes rapid and extensive metabolism in the cornea.[1][2][3]
-
Solution: Shift the analytical focus to quantifying the primary active metabolites, M1 (unoprostone free acid) and M2, in your aqueous humor samples. The peak concentration of M1 in rabbits is typically observed around 30 minutes post-instillation, while M2 peaks at approximately 2 hours.[1][2][3]
Issue 2: High variability in pharmacokinetic data between individual animals.
-
Cause: Variability in topical drug administration and rapid precorneal clearance can lead to inconsistent dosing.
-
Solution:
-
Standardize Administration Technique: Ensure consistent drop volume and placement on the cornea for all animals.
-
Minimize Post-Dosing Disturbance: Handle animals gently after administration to reduce blinking and tearing.
-
Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability.
-
Issue 3: New formulation (e.g., in-situ gel, mucoadhesive nanoparticles) does not show a significant improvement in bioavailability compared to a simple solution.
-
Cause: The formulation may not have the desired physicochemical properties for effective ocular retention and penetration.
-
Troubleshooting Steps:
-
Characterize the Formulation:
-
For In-Situ Gels: Verify the gelling capacity, viscosity, and gel strength under simulated tear fluid conditions. The formulation should transition to a gel quickly and maintain its structure.
-
For Mucoadhesive Nanoparticles: Confirm the particle size, zeta potential (a positive charge often enhances mucoadhesion), and drug encapsulation efficiency. Assess the mucoadhesive strength using in vitro methods.
-
-
Optimize Polymer Concentration: The concentration of the gelling agent or mucoadhesive polymer is critical. Too low a concentration may not provide sufficient viscosity or adhesion, while too high a concentration could cause irritation or be difficult to administer.
-
Evaluate Excipients: Other ingredients in the formulation could interfere with the performance of the key polymers.
-
Data Presentation
Table 1: Expected Pharmacokinetic Parameters of this compound Metabolites in Rabbit Aqueous Humor for Different Formulation Strategies.
| Formulation Type | Metabolite | Expected Cmax (ng/mL) | Expected AUC (ng·h/mL) | Expected Tmax (h) |
| Conventional Solution | M1 | Low | Low | ~0.5 |
| M2 | Low | Low | ~2.0 | |
| Nanoemulsion | M1 | Moderate | Moderate | ~0.5 |
| M2 | Moderate | Moderate | ~2.0-4.0 | |
| In-Situ Gelling System | M1 | High | High | ~1.0-2.0 |
| M2 | High | High | ~4.0-6.0 | |
| Mucoadhesive Nanoparticles | M1 | Very High | Very High | ~2.0-4.0 |
| M2 | Very High | Very High | ~6.0-8.0 |
Experimental Protocols
Protocol 1: Preparation of an Ion-Activated In-Situ Gelling System for this compound
This protocol is adapted for a lipophilic drug like this compound.
-
Preparation of Polymer Solution:
-
Slowly disperse a gelling agent such as sodium alginate (e.g., 0.5% - 2.0% w/v) in a sterile, isotonic phosphate (B84403) buffer (pH 6.0-6.5) with continuous stirring.
-
In a separate container, dissolve a viscosity-enhancing agent like hydroxypropyl methylcellulose (B11928114) (HPMC) (e.g., 0.5% w/v) in the same buffer.
-
Combine the two polymer solutions and stir until a homogenous solution is formed. Allow the solution to hydrate (B1144303) overnight.
-
-
Drug Incorporation:
-
Dissolve this compound in a small amount of a biocompatible co-solvent (e.g., ethanol (B145695) or polysorbate 80) to create a stock solution.
-
Slowly add the drug stock solution to the polymer solution with continuous stirring until the drug is uniformly dispersed.
-
-
Final Formulation:
-
Add a suitable preservative (e.g., benzalkonium chloride, if required for the study design).
-
Adjust the final volume with the buffer.
-
Sterilize the final formulation by filtration through a 0.22 µm filter.
-
Protocol 2: Preparation of Chitosan-Based Mucoadhesive Nanoparticles for this compound
This protocol utilizes the ionic gelation method.
-
Preparation of Chitosan (B1678972) Solution:
-
Prepare a chitosan solution (e.g., 0.1% - 0.5% w/v) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v). Stir overnight to ensure complete dissolution.
-
-
Drug Loading:
-
Dissolve this compound in a suitable organic solvent (e.g., acetone (B3395972) or ethanol).
-
Add the drug solution to the chitosan solution under constant stirring.
-
-
Nanoparticle Formation:
-
Prepare an aqueous solution of a cross-linking agent, such as sodium tripolyphosphate (TPP) (e.g., 0.1% - 0.5% w/v).
-
Add the TPP solution dropwise to the chitosan-drug mixture under continuous stirring at room temperature.
-
The formation of nanoparticles will be indicated by the appearance of opalescence.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium.
-
Wash the nanoparticles with deionized water to remove any unreacted reagents.
-
Resuspend the nanoparticles in a suitable sterile vehicle for ophthalmic administration.
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound in the eye.
Caption: Workflow for in vivo bioavailability studies in rabbits.
Caption: Signaling pathway of unoprostone for IOP reduction.
References
- 1. Metabolites of this compound as potential ophthalmic solutions to reduce intraocular pressure in pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolites of this compound as potential ophthalmic solutions to reduce intraocular pressure in pigmented rabbits. | Semantic Scholar [semanticscholar.org]
- 4. Experimental design, formulation and in vivo evaluation of a novel topical in situ gel system to treat ocular infections - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal model response to isopropyl unoprostone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing unoprostone (B1682063) isopropyl in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for unoprostone isopropyl?
A1: Unoprostone isopropyl is a synthetic docosanoid, structurally related to prostaglandin (B15479496) F2α.[1] Following topical administration in the eye, it is hydrolyzed by esterases in the cornea to its active form, unoprostone free acid.[2][3][4][5][6] The mechanism for its intraocular pressure (IOP)-lowering effect is complex and thought to involve multiple pathways. Evidence suggests it increases aqueous humor outflow through both the conventional trabecular meshwork and the uveoscleral pathways.[1][2] It may act on BK (Big Potassium) channels and CIC-2 type chloride channels, leading to increased trabecular meshwork outflow.[2][3][4] Unlike many other prostaglandin analogs, unoprostone has a weaker affinity for the prostaglandin F2α (FP) receptor.[2][4]
Q2: In which animal models has unoprostone isopropyl been studied for glaucoma?
A2: Unoprostone isopropyl has been investigated in several animal models to assess its efficacy in lowering intraocular pressure. Commonly used models include rabbits and dogs, particularly the glaucomatous beagle model.[7][8][9][10] Studies in monkeys have also been conducted to understand its mechanism of action.[7]
Q3: How quickly is unoprostone isopropyl metabolized and eliminated in animal models?
A3: Following ocular instillation, unoprostone isopropyl is rapidly hydrolyzed to its active metabolite, unoprostone free acid.[2][3][4][5][6] In pigmented rabbits, unmetabolized unoprostone isopropyl was not detected in ocular tissues at any time point, with the de-esterified metabolite (M1) and a further metabolized compound (M2) being the primary forms present.[11] In healthy human volunteers, the half-life of unoprostone free acid in plasma is short, approximately 14 minutes, with plasma levels becoming undetectable within an hour of administration, indicating rapid systemic clearance.[2][4][6] This rapid metabolism and elimination are likely similar in animal models.
Q4: What are the expected side effects of unoprostone isopropyl in animal studies?
A4: The most commonly observed ocular side effect in animal studies is miosis (constriction of the pupil), which can occur within a couple of hours of administration and last for several hours.[9] Mild to moderate ocular irritation, such as burning or stinging upon instillation, and conjunctival hyperemia (redness) may also be observed.[1] Systemic side effects are generally minimal due to low systemic absorption and rapid metabolism.[2][4]
Troubleshooting Guide
Issue: High Variability in Intraocular Pressure (IOP) Reduction
Q1: My study is showing significant inter-animal variability in IOP response to unoprostone isopropyl. What are the potential causes?
A1: Variability in IOP response is a known challenge in preclinical studies. Several factors related to the animal model and experimental procedures can contribute to this:
-
Species and Strain Differences: The response to prostaglandin analogs can be species-specific.[12] Different species and even strains of the same species may have variations in the expression of receptors and enzymes involved in the drug's mechanism of action. For instance, the trabecular meshwork of monkeys seems to be less affected by some prostaglandin analogs compared to humans.[13]
-
Genetic Factors: Single nucleotide polymorphisms (SNPs) in genes encoding for prostaglandin receptors (e.g., FP receptor) have been linked to variable IOP-lowering responses to latanoprost (B1674536) in humans, and similar genetic variability likely exists in animal models.[13][14]
-
Pigmentation: Ocular pigmentation can influence the metabolism and distribution of topical ophthalmic drugs. Studies in pigmented rabbits have detailed the metabolism of unoprostone isopropyl in different ocular tissues.[11] Variability in pigmentation within your animal cohort could contribute to inconsistent responses.
-
Baseline IOP: The magnitude of IOP reduction can be dependent on the baseline IOP of the animal. Animals with higher baseline IOP may exhibit a more pronounced response.
-
Underlying Ocular Health: Pre-existing ocular conditions or inflammation can alter the eye's response to treatment. Ensure all animals undergo a thorough ophthalmic examination before inclusion in the study.
Q2: How can I minimize variability in my experimental protocol?
A2: To improve the consistency of your results, consider the following:
-
Standardize Animal Selection: Use animals of the same species, strain, age, and sex. If possible, use animals with a well-characterized genetic background.
-
Consistent Dosing Technique: Ensure precise and consistent topical administration of the eye drops. Variations in drop volume or placement can significantly impact drug absorption. Train all personnel on a standardized technique.
-
Control Environmental Factors: Maintain a consistent environment for the animals, including lighting, temperature, and humidity, as these can influence physiological parameters.
-
Acclimatization and Handling: Properly acclimate animals to the experimental procedures, including IOP measurements, to minimize stress-induced fluctuations in IOP.
-
Randomization and Blinding: Implement randomization in group allocation and blinding during data collection and analysis to reduce bias.
Issue: Unexpected or Lack of Efficacy
Q1: I am not observing the expected IOP-lowering effect with unoprostone isopropyl. What should I check?
A1: If unoprostone isopropyl is not producing the anticipated reduction in IOP, consider these troubleshooting steps:
-
Drug Formulation and Storage: Verify the concentration, pH (typically 5.0-6.5), and sterility of your unoprostone isopropyl solution.[4] Ensure it has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Dosing Regimen: Unoprostone isopropyl is typically administered twice daily.[3][9] A sustained clinical effect may require at least two weeks of consistent therapy.[2] Ensure your dosing frequency and duration are adequate for the animal model you are using.
-
Metabolism to Active Form: Unoprostone isopropyl is a prodrug that requires hydrolysis by corneal esterases to its active form, unoprostone free acid.[2][3][4][5][6] Any condition that compromises corneal health could potentially impair this conversion and reduce efficacy.
-
Concurrent Medications: Be aware of any other medications being administered to the animals, as they could potentially interact with unoprostone isopropyl. For example, pilocarpine, which contracts the ciliary muscle, can counteract the effects of some prostaglandin analogs.[2]
-
Measurement Technique: Inaccurate or inconsistent IOP measurement techniques can lead to misleading results. Ensure your tonometer is properly calibrated and that measurements are taken at consistent times of the day to account for diurnal variations in IOP.
Quantitative Data Summary
Table 1: Effect of Unoprostone Isopropyl on Intraocular Pressure (IOP) in Animal Models
| Animal Model | Drug Concentration | Dosing Regimen | Baseline IOP (mmHg) | IOP Reduction (mmHg) | Citation(s) |
| Glaucomatous Beagle | 0.15% | Once daily (8 AM) for 4 days | 32.8 ± 5.1 | 15.5 ± 1.3 to 17.0 ± 1.5 (diurnal change) | [9] |
| Glaucomatous Beagle | 0.15% | Once daily (8 PM) for 4 days | Not specified | 3.6 ± 3.6 to 9.7 ± 2.5 (change from baseline) | [9] |
| Glaucomatous Beagle | 0.15% | Twice daily | Not specified | 9.3 ± 1.4 to 13.9 ± 1.4 (change from baseline) | [9] |
| Normotensive Dogs | 0.12% | Single dose | 20.49 ± 2.02 (control eye) | to 15.49 ± 0.69 (treated eye) | [10] |
| Rabbits | 0.12% | Not specified | Not specified | Estimated 5.2 | [8] |
Experimental Protocols
Protocol 1: Measurement of Intraocular Pressure (IOP) in a Canine Model
Objective: To assess the effect of topically administered unoprostone isopropyl on IOP in dogs.
Materials:
-
Unoprostone isopropyl ophthalmic solution (e.g., 0.15%)
-
Placebo control (vehicle solution)
-
Calibrated applanation tonometer (e.g., Tono-Pen, TonoVet)
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Animal restraining device or trained personnel for gentle restraint
Procedure:
-
Animal Acclimatization: Acclimate the dogs to the laboratory environment and the IOP measurement procedure for a period of at least one week prior to the study to minimize stress-related IOP fluctuations.
-
Baseline IOP Measurement: Establish a baseline diurnal IOP curve for each animal by measuring IOP at regular intervals (e.g., every 2 hours) over a 24-hour period.
-
Animal Randomization: Randomly assign animals to treatment and control groups. In a unilateral study design, one eye receives the treatment while the contralateral eye receives the placebo.
-
Drug Administration: Instill one drop of the test article (unoprostone isopropyl or placebo) into the conjunctival sac of the designated eye(s). Avoid touching the cornea with the dropper tip.
-
Post-Treatment IOP Measurement:
-
Apply one drop of topical anesthetic to each eye a few minutes before each measurement.
-
Gently restrain the animal.
-
Measure IOP using a calibrated applanation tonometer according to the manufacturer's instructions.
-
Take multiple readings (e.g., three) and average them to obtain a single value for each time point.
-
Measure IOP at predetermined time points post-instillation (e.g., 30 minutes, and then hourly for 9 hours) for acute studies, or at consistent times each day for chronic studies.
-
-
Data Analysis: Compare the IOP measurements between the treated and control eyes/groups at each time point. Analyze the change in IOP from baseline. Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the observed effects.
Visualizations
Caption: Proposed signaling pathway of unoprostone isopropyl in trabecular meshwork cells.
Caption: General experimental workflow for assessing unoprostone isopropyl efficacy.
References
- 1. What is the mechanism of Unoprostone Isopropyl? [synapse.patsnap.com]
- 2. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rescula (Unoprostone isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. dovepress.com [dovepress.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Ocular hypotensive mechanism of topical isopropyl unoprostone, a novel prostaglandin metabolite-related drug, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of different dose schedules of 0.15% unoprostone isopropyl on intraocular pressure and pupil size in the glaucomatous beagle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of 0.12% unoprostone isopropyl (rescula) on intraocular pressure in normotensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolites of this compound as potential ophthalmic solutions to reduce intraocular pressure in pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aoa.org [aoa.org]
- 13. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
Best practices for preparing isopropyl unoprostone stock solutions
This guide provides best practices, frequently asked questions, and troubleshooting advice for preparing and storing isopropyl unoprostone (B1682063) stock solutions for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is isopropyl unoprostone?
A1: this compound is a synthetic docosanoid and a structural analog of a prostaglandin (B15479496) metabolite.[1] It is primarily known for its use in ophthalmic solutions to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[2][3] In a research context, it is studied as a potent activator of large conductance Ca2+-activated K+ (BK) channels.[4]
Q2: What is the best solvent for preparing a stock solution?
A2: this compound is a viscous liquid that is practically insoluble in water but is very soluble in several organic solvents.[1][2][3][5] For creating stock solutions, ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used. Ethanol is often a preferred choice due to its high solubility and compatibility with many cell culture applications.
Q3: How should I store the stock solution?
A3: For long-term stability, stock solutions of this compound should be stored at -20°C.[4][6] It is recommended to store solutions in glass vials with Teflon-lined screw caps (B75204) to prevent solvent evaporation and contamination.[7]
Q4: What is the long-term stability of this compound?
A4: When stored properly at -20°C as a solution in an appropriate organic solvent, this compound is stable for at least two years.[4][6]
Quantitative Data Summary
The following table summarizes key quantitative data for preparing this compound stock solutions.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₅H₄₄O₅ | [1][2][6] |
| Molecular Weight | 424.6 g/mol | [6][8] |
| Physical Form | Clear, colorless, viscous liquid | [2][3][5] |
| Solubility | ||
| Ethanol | ≥15 mg/mL | [6] |
| DMF | ≥25 mg/mL | [6] |
| DMSO | ≥1 mg/mL | [6] |
| Water | Practically Insoluble | [1][2][3][5] |
| Recommended Storage | -20°C (in solution) | [4][6] |
| Long-Term Stability | ≥ 2 years (at -20°C) | [4][6] |
Experimental Protocol: Preparing a 10 mg/mL Stock Solution in Ethanol
This protocol describes a standard procedure for preparing a 10 mg/mL stock solution of this compound.
Materials:
-
This compound (viscous liquid)
-
Anhydrous Ethanol (≥99.5%)
-
Calibrated positive displacement pipette or analytical balance
-
Sterile glass vial with a Teflon-lined screw cap
-
Vortex mixer
Methodology:
-
Prepare the Environment: Work in a clean, controlled environment, such as a chemical fume hood or a laminar flow hood.
-
Aliquot this compound:
-
As this compound is a viscous liquid, accurately dispensing a small volume can be challenging. Use a calibrated positive displacement pipette for best results.
-
Alternatively, for high accuracy, weigh the empty, sterile glass vial. Carefully add the desired amount of this compound (e.g., 10 mg) directly into the vial and re-weigh it to determine the precise mass.
-
-
Add Solvent:
-
Based on the mass of this compound, calculate the required volume of ethanol to achieve a 10 mg/mL concentration. For example, for 10 mg of the compound, add 1 mL of ethanol.
-
Use a calibrated pipette to add the ethanol to the vial.
-
-
Ensure Complete Dissolution:
-
Secure the cap tightly on the vial.
-
Vortex the solution for 30-60 seconds to ensure the viscous liquid is fully dissolved and the solution is homogeneous. Visually inspect the solution against a light source to confirm there are no undissolved droplets.
-
-
Storage and Handling:
-
Clearly label the vial with the compound name, concentration, solvent, and preparation date.
-
For long-term storage, place the vial in a -20°C freezer.
-
When using the stock solution, allow the vial to warm to room temperature before opening to prevent atmospheric water from condensing into the cold solvent.[7]
-
Stock Solution Preparation Workflow
Caption: Workflow for preparing an this compound stock solution.
Troubleshooting Guide
Q: My final solution appears cloudy or contains a precipitate. What went wrong?
A: This is uncommon given the high solubility in ethanol but could be caused by a few factors:
-
Incorrect Solvent: Ensure you have used a high-purity, anhydrous solvent. The presence of water can cause the practically insoluble compound to precipitate.
-
Contamination: The vial or solvent may have been contaminated. Start the preparation again with clean, sterile materials.
-
Low Temperature: If the solvent was too cold when added, it might have temporarily reduced solubility. Ensure all components are at room temperature before mixing.
Q: I am observing inconsistent results in my experiments using the stock solution. What could be the cause?
A: Inconsistent results often point to issues with the stock solution's concentration or stability:
-
Inaccurate Preparation: The initial measurement of this compound or the solvent volume may have been inaccurate. Always use calibrated equipment.
-
Degradation: While stable at -20°C, repeated freeze-thaw cycles or prolonged exposure to room temperature and light can degrade the compound. Consider preparing smaller, single-use aliquots to minimize this.
-
Solvent Evaporation: If the vial is not sealed properly, the solvent can evaporate over time, leading to an unintended increase in the stock concentration.[7] Always use vials with high-quality, tight-sealing caps.
Q: The volume of my stock solution has decreased over time. Why?
A: This is almost certainly due to solvent evaporation. Polypropylene tubes are known to be permeable, and even screw-cap vials can leak if not sealed properly.[7] Storing solutions in glass vials with Teflon-lined screw caps is the best way to minimize evaporation during long-term storage.[7]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. tecoland.com [tecoland.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Rescula (Unoprostone isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. caymanchem.com [caymanchem.com]
- 7. enfanos.com [enfanos.com]
- 8. jigspharma.com [jigspharma.com]
Minimizing off-target effects of isopropyl unoprostone in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of isopropyl unoprostone (B1682063) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is isopropyl unoprostone and what is its primary mechanism of action?
This compound is a synthetic docosanoid, structurally related to prostaglandin (B15479496) F2α. It is a prodrug that is hydrolyzed by esterases in the cornea and other tissues to its active form, unoprostone free acid.[1] The primary on-target effect of unoprostone is the reduction of intraocular pressure (IOP). Its mechanism for lowering IOP is thought to involve the activation of large-conductance Ca2+-activated potassium channels (BK channels) and CIC-2 type chloride channels, leading to increased outflow of aqueous humor through the trabecular meshwork.[1][2] While it has some weak activity on the prostaglandin FP receptor, its primary mechanism is considered distinct from traditional prostaglandin analogs.[1]
Q2: What are the potential off-target effects of this compound in cellular assays?
Off-target effects can arise from the compound's primary mechanism being undesirable in a specific experimental context or from interactions with other cellular components. Potential off-target effects observed in cellular assays include:
-
Alterations in cell viability and morphology: Studies have shown that at higher concentrations, this compound can reduce cell number and alter cell surface structures like microvilli in cultured human conjunctival cells.[3][4]
-
Modulation of intracellular calcium signaling: Unoprostone can inhibit endothelin-1 (B181129) (ET-1)-induced increases in intracellular calcium.[5][6] This could interfere with assays studying calcium-dependent signaling pathways.
-
Changes in plasma membrane potential: By activating potassium channels, unoprostone causes hyperpolarization of the cell membrane.[1][7] This can affect the function of voltage-gated ion channels and other membrane potential-sensitive processes.
-
Neuroprotective effects: Unoprostone has been shown to have neuroprotective properties by preventing apoptosis in retinal progenitor cells.[8] This could be an unwanted variable in studies focused on other aspects of cell death or survival.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are some key strategies:
-
Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use the active metabolite: Whenever possible, use the active form, unoprostone free acid, to bypass the variability of enzymatic conversion from the prodrug.
-
Appropriate controls: Include vehicle controls (the solvent used to dissolve the compound) and untreated controls in all experiments.
-
Orthogonal validation: Confirm key findings using an alternative method, such as a different pharmacological agent with a similar on-target mechanism or a genetic approach like siRNA-mediated knockdown of the target channel.
-
Monitor cell health: Regularly assess cell viability and morphology throughout the experiment, especially during longer incubation periods.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in results between experiments. | 1. Inconsistent hydrolysis of this compound to its active form. 2. Degradation of the compound in culture media. 3. Differences in cell passage number or confluency. | 1. Consider using the active metabolite, unoprostone free acid, directly. 2. Prepare fresh stock solutions and add to media immediately before use. Minimize exposure of the compound to high temperatures and light. 3. Maintain consistent cell culture practices, using cells within a defined passage number range and seeding at a consistent density. |
| Unexpected changes in cell morphology (e.g., rounding, detachment). | 1. Cytotoxicity at the concentration used. 2. Effects on the cytoskeleton due to altered ion homeostasis. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. Refer to the quantitative data below for guidance. 2. Document morphological changes with microscopy. If the on-target effect is being studied, this may be an unavoidable consequence. Consider shorter incubation times. |
| Observed effect is not blocked by a specific BK channel inhibitor (e.g., iberiotoxin). | 1. The effect is mediated by another target (e.g., CIC-2 channels or other off-target interactions). 2. The concentration of the inhibitor is insufficient. | 1. Investigate the involvement of other potential targets. 2. Titrate the concentration of the inhibitor to ensure effective blockade of the BK channel. |
| Inconsistent results in signaling pathway analysis (e.g., Western blot for pERK). | 1. This compound may have complex, time-dependent effects on signaling cascades. 2. The chosen time point for analysis is not optimal. | 1. Perform a time-course experiment to identify the peak activation or inhibition of the signaling pathway of interest. 2. Ensure that the lysis buffer and protocol are optimized for the detection of the specific phosphoprotein. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of unoprostone and its active metabolite in various cellular assays.
Table 1: Effect of this compound on Human Conjunctival Cell Viability
| Concentration | Exposure Time | Effect on Cell Number |
| 0.03% | 48 hours | Dose-dependent reduction |
| 0.06% | 48 hours | Dose-dependent reduction |
| 0.12% | 8 minutes | Immediate increase in floating (dead) cells |
| 0.12% | 48 hours | Significant reduction |
Data summarized from a study on cultured human conjunctival cells.[3][4]
Table 2: Effect of Unoprostone (Free Acid) on Trabecular Meshwork (TM) and Ciliary Muscle (CM) Cells
| Assay | Cell Type | Treatment | Result |
| Endothelin-1 (ET-1) Induced Contraction | Bovine TM | 10 µM Unoprostone | Almost complete inhibition of ET-1 induced contraction. |
| Intracellular Calcium ([Ca2+]i) | Human TM | 10 µM Unoprostone | No effect on baseline [Ca2+]i. |
| Intracellular Calcium ([Ca2+]i) | Human TM | 10 µM Unoprostone + 50 nM ET-1 | Almost completely blocked the ET-1 induced increase in [Ca2+]i. |
| Whole-cell Patch Clamp | Human TM | 10 µM Unoprostone | Doubled the amplitude of outward current (BK channel activation). |
Data summarized from a study on trabecular meshwork and ciliary muscle cells.[5][6]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
2. Western Blot for Signaling Pathway Analysis (e.g., ERK Activation)
This protocol can be adapted to analyze the effect of this compound on the phosphorylation of signaling proteins like ERK.
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to normalize for loading.
-
Visualizations
Caption: Simplified signaling pathway of unoprostone free acid.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Activation of human CIC-2 Cl- channels: implications for cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell injury effect of this compound, an antiglaucoma agent, on cultured human conjunctival cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.engineering.wustl.edu [research.engineering.wustl.edu]
- 6. Mechanisms of action of unoprostone on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gating of human ClC-2 chloride channels and regulation by carboxy-terminal domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Adjusting pH of unoprostone solutions to improve stability and efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting the pH of unoprostone (B1682063) solutions to improve stability and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for formulating unoprostone isopropyl ophthalmic solutions?
A1: The commercial formulation of unoprostone isopropyl (RESCULA®) is buffered to a pH range of 5.0 to 6.5.[1][2] Maintaining the pH within this range is crucial for ensuring the stability of the unoprostone isopropyl prodrug.
Q2: Why is pH important for the stability of unoprostone isopropyl solutions?
A2: Unoprostone isopropyl is an ester prodrug. Ester linkages are susceptible to hydrolysis, a chemical degradation process that can be catalyzed by both acidic and basic conditions.[3][4] The primary degradation product of unoprostone isopropyl is its active form, unoprostone free acid. While this conversion is necessary in vivo for efficacy, premature hydrolysis in the formulated solution leads to a decrease in the concentration of the active prodrug, potentially impacting its shelf-life and therapeutic effect.
Q3: How does pH affect the efficacy of unoprostone?
A3: The efficacy of unoprostone is dependent on the delivery of the active metabolite, unoprostone free acid, to its target receptors in the eye. While there is no direct clinical data comparing the efficacy of unoprostone formulations at different pH values, the pH of the solution can theoretically influence efficacy in several ways:
-
Ocular Comfort and Tolerance: Ophthalmic solutions with a pH outside the eye's natural tolerance range (approximately 7.0-7.4) can cause irritation, tearing, and blinking, which may reduce the contact time of the drug with the ocular surface and decrease its absorption.
-
Drug Solubility and Permeability: The solubility and corneal permeability of unoprostone isopropyl, which is practically insoluble in water, can be influenced by the formulation's pH.[1]
-
Interaction with Target Receptors: The activity of the unoprostone free acid at its target sites, which include BK channels and potentially prostaglandin (B15479496) FP receptors, could be pH-dependent.[5][6][7] For instance, the conformation and activity of ion channels and receptors can be altered by changes in the surrounding pH.
Q4: What are the primary degradation products of unoprostone isopropyl?
A4: The primary degradation product formed through hydrolysis is unoprostone free acid, the active metabolite.[8] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) may reveal other minor degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Decreased potency of the unoprostone solution over time. | The pH of the solution may have shifted outside the optimal stability range (5.0-6.5), leading to accelerated hydrolysis of the unoprostone isopropyl prodrug. | Verify the pH of the solution using a calibrated pH meter. If necessary, adjust the pH using dilute hydrochloric acid or sodium hydroxide (B78521). Ensure the use of a suitable buffer system to maintain the pH. |
| Precipitation or cloudiness observed in the solution. | The pH of the solution may have shifted to a point where the solubility of unoprostone isopropyl or other formulation excipients is reduced. | Check the pH of the solution. You may need to adjust the pH back to the recommended range. Consider if the concentration of unoprostone isopropyl is too high for the chosen formulation and pH. |
| Inconsistent intraocular pressure (IOP) lowering effects in animal models. | Variability in the pH of different batches of the formulated solution could lead to differences in stability and bioavailability. Ocular irritation from a non-physiological pH could also lead to inconsistent results due to tearing and variable drug washout. | Strictly control the pH of all formulations used in your experiments. Ensure the pH is within a range that is well-tolerated by the animal model to minimize irritation. |
| Unexpected peaks in HPLC analysis of the unoprostone solution. | These could be degradation products resulting from exposure to inappropriate pH, light, or temperature. | Perform a forced degradation study to identify potential degradation products. Use a validated stability-indicating HPLC method to separate and quantify unoprostone isopropyl and its degradation products. |
Quantitative Data Summary
Table 1: pH-Dependent Stability of Isopropyl Ester Prodrugs (Illustrative Data)
| pH | Hydrolysis Rate Constant (k, h⁻¹) for BAPSG Isopropyl Ester |
| 1.0 | 0.00314 |
| 3.0 | 0.00325 |
| 5.0 | 0.00350 |
| 7.0 | 0.00400 |
| 7.4 | 0.00415 |
| 9.0 | 0.00445 |
Data adapted from a study on a different isopropyl ester prodrug and is for illustrative purposes only.[9] This data suggests that isopropyl esters are relatively stable across a broad pH range, with slightly accelerated hydrolysis at higher pH values.
Table 2: Efficacy of Unoprostone Isopropyl 0.15% in Clinical Studies (at pH 5.0-6.5)
| Study | Baseline IOP (mmHg) | IOP Reduction |
| Nordmann et al. | ~24-25 | 3-4 mmHg |
| Stewart et al. | 23.4 ± 2.0 | to 19.3 ± 4.4 mmHg |
| Clinical Studies Overview | 23 mmHg | 3-4 mmHg |
IOP: Intraocular Pressure
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a Buffered Unoprostone Isopropyl Solution
This protocol describes the preparation of a basic buffered unoprostone isopropyl solution for experimental use.
Materials:
-
Unoprostone Isopropyl
-
Mannitol
-
Polysorbate 80
-
Edetate Disodium (EDTA)
-
Benzalkonium Chloride
-
Sterile Water for Injection
-
Sodium Hydroxide (0.1 N solution)
-
Hydrochloric Acid (0.1 N solution)
-
Sterile containers
-
Calibrated pH meter
Procedure:
-
In a sterile vessel, dissolve mannitol, edetate disodium, and benzalkonium chloride in a portion of the sterile water for injection.
-
Add polysorbate 80 to the solution and mix until dissolved.
-
Accurately weigh and add the unoprostone isopropyl to the solution. Mix until a clear solution is formed.
-
Add the remaining sterile water for injection to reach the final desired volume.
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to the desired level (e.g., 5.0, 5.5, 6.0, 6.5, 7.0) by dropwise addition of 0.1 N sodium hydroxide to increase the pH or 0.1 N hydrochloric acid to decrease the pH. Mix continuously during pH adjustment.
-
Once the target pH is reached and stable, filter the solution through a sterile 0.22 µm filter into a sterile container.
-
Store the prepared solution under appropriate conditions (e.g., protected from light at 2-8 °C).
Protocol 2: Stability-Indicating HPLC Method for Unoprostone Isopropyl
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity of unoprostone isopropyl and to separate it from its primary hydrolytic degradation product, unoprostone free acid.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Gradient: Start with a lower concentration of acetonitrile and gradually increase to elute the more hydrophobic unoprostone isopropyl.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a standard solution of unoprostone isopropyl and unoprostone free acid in the mobile phase.
-
Sample Preparation: Dilute the unoprostone isopropyl solution under investigation with the mobile phase to a suitable concentration.
-
Forced Degradation Sample Preparation:
-
Acidic: Mix the unoprostone solution with 0.1 N HCl and heat at 60°C for a specified time. Neutralize with 0.1 N NaOH.
-
Basic: Mix the unoprostone solution with 0.1 N NaOH and keep at room temperature for a specified time. Neutralize with 0.1 N HCl.
-
Oxidative: Mix the unoprostone solution with 3% hydrogen peroxide and keep at room temperature.
-
-
Analysis: Inject the standard, sample, and forced degradation samples into the HPLC system.
-
Data Evaluation: Identify the peaks for unoprostone isopropyl and unoprostone free acid based on the retention times of the standards. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
Protocol 3: In-Vivo Efficacy Testing in an Animal Model
This protocol provides a general outline for assessing the intraocular pressure (IOP) lowering effect of different pH-adjusted unoprostone isopropyl formulations in a rabbit model.
Materials:
-
New Zealand White rabbits
-
pH-adjusted unoprostone isopropyl solutions
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Tonometer (e.g., Tono-Pen, TonoVet)
-
Calibrated micropipette
Procedure:
-
Animal Acclimatization: Acclimatize the rabbits to handling and IOP measurement procedures for at least one week prior to the study.
-
Baseline IOP Measurement: Measure the baseline IOP of both eyes of each rabbit at the same time each day for several days to establish a stable baseline.
-
Drug Administration:
-
Divide the rabbits into groups, with each group receiving a different pH-adjusted formulation. Include a vehicle control group.
-
Instill a single, precise volume (e.g., 50 µL) of the test solution into one eye of each rabbit. The contralateral eye can serve as a control.
-
-
Post-Treatment IOP Measurement: Measure the IOP in both eyes at predetermined time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in IOP from baseline for each eye at each time point. Compare the IOP reduction between the different formulation groups using appropriate statistical methods.
Visualizations
Caption: Hydrolysis of Unoprostone Isopropyl Prodrug.
Caption: Workflow for pH Optimization of Unoprostone Solutions.
Caption: Postulated Signaling Pathway of Unoprostone.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Unoprostone Isopropyl? [synapse.patsnap.com]
- 8. japsonline.com [japsonline.com]
- 9. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting appropriate vehicle controls for in vivo unoprostone studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unoprostone (B1682063) in in vivo studies. The focus is on the critical aspect of selecting and preparing appropriate vehicle controls.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating unoprostone for in vivo studies?
A1: The main challenge stems from the physicochemical properties of the active compound used in research, unoprostone isopropyl ester. It is a viscous liquid that is practically insoluble in water.[1][2] This poor water solubility necessitates the use of specific solvents and formulation strategies to create a homogenous and stable solution or suspension suitable for administration.
Q2: What is unoprostone isopropyl ester and why is it used instead of unoprostone free acid?
A2: Unoprostone isopropyl ester is a prodrug of unoprostone.[3] Following topical administration to the eye, it is hydrolyzed by esterases in the cornea to its biologically active form, unoprostone free acid.[4] This ester form enhances corneal penetration, which is a common strategy for ophthalmic drugs.
Q3: What are the key considerations when selecting a vehicle for an in vivo unoprostone study?
A3: The ideal vehicle should:
-
Effectively solubilize or suspend the unoprostone isopropyl ester at the desired concentration.
-
Be non-toxic and well-tolerated at the site of administration (e.g., ocular, subcutaneous).
-
Be sterile, especially for ophthalmic applications.
-
Have a pH and osmolality compatible with the physiological environment.[5]
-
Be chemically inert and not interfere with the activity of unoprostone.
-
Mimic the formulation of the active drug as closely as possible, excluding the active pharmaceutical ingredient (API), to serve as a proper negative control.
Q4: Can I use DMSO to dissolve unoprostone isopropyl ester for my in vivo study?
A4: Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for unoprostone isopropyl ester.[6] It can be used as a vehicle, particularly in preclinical studies. However, it is crucial to use a low concentration of DMSO in the final formulation, as it can cause irritation and have pharmacological effects of its own. A common practice is to dissolve the compound in a minimal amount of DMSO and then dilute it with a larger volume of a sterile aqueous buffer (e.g., phosphate-buffered saline, PBS) to the final desired concentration.[7]
Q5: What are some common components of aqueous vehicles for prostaglandin (B15479496) analogs like unoprostone?
A5: Aqueous vehicles for commercially available prostaglandin analogs often contain a combination of the following excipients to ensure solubility, stability, and sterility:
-
Solubilizers: Such as polysorbate 80 or macrogolglycerol hydroxystearate 40 are used to dissolve the poorly water-soluble drug.[8]
-
Preservatives: Benzalkonium chloride is a common preservative in multi-dose ophthalmic solutions.[5][9]
-
Tonicity adjusting agents: To ensure the formulation is isotonic with physiological fluids.
-
Buffers: To maintain a stable pH.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of unoprostone isopropyl ester upon dilution in aqueous buffer. | The aqueous buffer has a much lower solubilizing capacity than the initial organic solvent (e.g., DMSO). | 1. Optimize Co-solvent Concentration: Try preparing intermediate dilutions of your concentrated stock solution in the organic solvent before adding it to the aqueous buffer.[2] 2. Use a Surfactant: Incorporate a pharmaceutically acceptable surfactant, such as polysorbate 80 (Tween 80), into your aqueous buffer to improve the solubility of the compound. 3. Vortex During Mixing: Add the organic stock solution to the aqueous buffer slowly while vortexing to ensure rapid and uniform dispersion.[2] |
| Ocular irritation or inflammation observed in the vehicle control group. | The vehicle itself may be causing irritation. | 1. Reduce DMSO Concentration: If using DMSO, ensure the final concentration is as low as possible (ideally <1%). 2. Check pH and Osmolality: Ensure the pH and osmolality of your vehicle are within a physiologically acceptable range for the route of administration. For ophthalmic use, a pH of 5.0-6.5 and an osmolality of 235-300 mOsmol/kg are typical for unoprostone formulations.[5] 3. Alternative Solvents: Consider less irritating co-solvents such as propylene (B89431) glycol or polyethylene (B3416737) glycol (PEG) 400. |
| Inconsistent results or lack of expected drug effect. | The drug may not be fully dissolved or may be degrading in the vehicle. | 1. Confirm Solubility: Visually inspect your final formulation for any undissolved particles. If possible, quantify the concentration of the dissolved drug. 2. Assess Stability: Prepare fresh formulations for each experiment. If the formulation needs to be stored, conduct a preliminary stability study under the intended storage conditions. 3. Sonication: Use a bath sonicator to aid in the dissolution of the compound.[2] |
Data Presentation
Table 1: Solubility of Unoprostone Isopropyl Ester in Common Organic Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 25 mg/mL[6] |
| Dimethyl sulfoxide (DMSO) | 1 mg/mL[6] |
| Ethanol | 15 mg/mL[6] |
Note: This data is provided as a general guideline. Actual solubility may vary depending on the specific conditions (e.g., temperature, purity of the solvent).
Experimental Protocols
Protocol 1: Preparation of a Simple DMSO-Based Vehicle for In Vivo Studies
This protocol describes the preparation of a vehicle control for a formulation where unoprostone isopropyl ester is first dissolved in DMSO and then diluted in a saline solution.
Materials:
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS) or 0.9% saline, sterile
-
Sterile, pyrogen-free vials and labware
Procedure:
-
Determine the final concentration of DMSO that will be in the active drug formulation (e.g., 1%).
-
In a sterile vial, prepare the vehicle by adding the same volume of DMSO to the corresponding volume of sterile PBS or saline that is used for the active formulation. For example, to prepare 1 mL of a 1% DMSO vehicle, add 10 µL of sterile DMSO to 990 µL of sterile PBS.
-
Mix thoroughly by vortexing.
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
This vehicle should be prepared fresh before each experiment and handled under aseptic conditions.
Protocol 2: Preparation of an Aqueous Vehicle with a Surfactant
This protocol is for preparing a vehicle that more closely mimics an aqueous ophthalmic formulation containing a surfactant to aid solubility.
Materials:
-
Polysorbate 80 (Tween 80), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, pyrogen-free vials and labware
Procedure:
-
Prepare a stock solution of the surfactant in PBS. For example, to make a 1% polysorbate 80 stock solution, add 100 µL of sterile polysorbate 80 to 9.9 mL of sterile PBS.
-
The vehicle will be a dilution of this stock solution. Determine the final concentration of polysorbate 80 that will be in the active drug formulation (e.g., 0.1%).
-
To prepare the final vehicle, dilute the 1% polysorbate 80 stock solution 1:10 in sterile PBS. For example, add 100 µL of the 1% stock to 900 µL of sterile PBS.
-
Mix thoroughly by vortexing.
-
This vehicle should be prepared under sterile conditions and can be stored at 4°C for a short period, though fresh preparation is recommended.
Mandatory Visualizations
Caption: Metabolic activation of unoprostone isopropyl ester.
Caption: Workflow for selecting an appropriate vehicle control.
Caption: Simplified signaling pathway of unoprostone's effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isopropyl Unoprostone | C25H44O5 | CID 5282175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Intraocular metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9629852B2 - Ophthalmic composition comprising a prostaglandin - Google Patents [patents.google.com]
- 6. caymanchem.com [caymanchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Excipients of preservative-free latanoprost induced inflammatory response and cytotoxicity in immortalized human HCE-2 corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicaid.nv.gov [medicaid.nv.gov]
Managing dose-dependent cytotoxicity of isopropyl unoprostone in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers managing the dose-dependent cytotoxicity of isopropyl unoprostone (B1682063) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the expected dose-dependent cytotoxic effect of isopropyl unoprostone on ocular cells in vitro?
A1: this compound has been shown to induce a dose- and time-dependent reduction in cell viability in cultured human conjunctival cells.[1] In one study, concentrations of 0.03%, 0.06%, and 0.12% were applied for short exposure times (2, 4, and 8 minutes). A notable reduction in the number of living cells and an increase in floating cells were observed immediately after an 8-minute exposure to 0.12% unoprostone.[1] When the cells were cultured for an additional 48 hours after the initial exposure, the total cell number was reduced in a manner dependent on both the concentration and the duration of the exposure.[1]
Q2: I am not observing significant cytotoxicity. What factors could be influencing my results?
A2: Several factors can influence the observed cytotoxicity:
-
Cell Type: Much of the research on this compound and its primary metabolite, M1, focuses on their neuroprotective and anti-apoptotic effects, particularly in retinal progenitor cells and trabecular meshwork cells.[2][3][4][5] These cell types may be less susceptible to cytotoxicity compared to surface ocular cells like conjunctival or corneal epithelial cells.
-
Metabolites: this compound is a prodrug that is hydrolyzed to its active free acid form, M1.[6] The anti-apoptotic effects observed in some studies are attributed to this M1 metabolite.[4] The rate of conversion in your specific cell culture system could affect outcomes.
-
Vehicle and Preservatives: Commercial formulations of this compound contain a vehicle (e.g., polysorbate 80) and preservatives (e.g., benzalkonium chloride).[1] It is crucial to run controls with the vehicle alone, as some studies have shown that the preservative, not the active compound, is the primary source of damage to corneal cell barrier function.[7]
-
Exposure Time: Cytotoxic effects are time-dependent. Short exposure times may primarily induce surface alterations, while longer-term culture after exposure is necessary to observe significant reductions in cell number.[1]
Q3: How can I distinguish between apoptosis and necrosis induced by this compound?
A3: To differentiate between apoptotic and necrotic cell death, you can use multi-parameter assays, typically involving flow cytometry. A standard method is dual staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Apoptosis: Early apoptotic cells expose phosphatidylserine (B164497) (PS) on their outer membrane, which is detected by Annexin V, but their membranes are still intact and exclude PI.
-
Necrosis: Necrotic cells have compromised membrane integrity, allowing them to be stained by PI.
-
Late Apoptosis/Secondary Necrosis: These cells will be positive for both Annexin V and PI.
It is important to note that at high concentrations, chemical compounds often induce necrosis, while lower concentrations may trigger a programmed apoptotic response.[8]
Q4: What signaling pathways are associated with this compound's cellular effects?
A4: The most well-described signaling pathway is related to the anti-apoptotic and protective effects of the unoprostone metabolite M1, not its cytotoxicity. In retinal progenitor cells, M1 protects against apoptosis induced by serum deprivation through the activation of the Phosphatidylinositol 3-OH kinase (PI3K) and Protein Kinase G (PKG) pathways.[4] For its therapeutic effect of lowering intraocular pressure, unoprostone activates BK (Big Potassium) channels in trabecular meshwork cells, which is thought to block increases in intracellular calcium and relax the tissue.[3][9]
Quantitative Data Summary
The following table summarizes the reported cytotoxic effects of this compound on human conjunctival cells after short-term exposure followed by a 48-hour incubation period.
| Concentration | Exposure Time | Observed Effect on Human Conjunctival Cells |
| 0.03% | 2, 4, 8 min | Dose- and time-dependent reduction in cell number after 48h.[1] |
| 0.06% | 2, 4, 8 min | Dose- and time-dependent reduction in cell number after 48h.[1] |
| 0.12% | 2 min | Alteration of cell surface (reduction of microvilli).[1] |
| 0.12% | 8 min | Immediate reduction in living cells and increase in floating cells.[1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general method for assessing dose-dependent cytotoxicity. It should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours in a 37°C, 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of this compound:
-
Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in your complete cell culture medium to achieve the final desired concentrations.
-
Crucially, prepare a vehicle control using the same concentration of the solvent used in the highest drug concentration.
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound, the vehicle control, and a "medium only" control to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
-
Protocol 2: Apoptosis vs. Necrosis Assessment using Annexin V/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and grow to ~70-80% confluency.
-
Treat cells with the desired concentrations of this compound, a vehicle control, a positive control for apoptosis (e.g., staurosporine), and a positive control for necrosis (e.g., heat shock). Incubate for the desired duration.
-
-
Cell Harvesting:
-
Collect the culture medium from each well, as it contains floating apoptotic/necrotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer) or trypsin. Combine with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately using a flow cytometer.
-
Set up gates to identify four populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Edge effects in the microplate.3. Drug solution not mixed properly. | 1. Ensure a single-cell suspension before plating; mix well.2. Avoid using the outermost wells of the plate; fill them with sterile PBS to maintain humidity.3. Vortex drug dilutions thoroughly before adding to wells. |
| No cytotoxic effect observed, even at high concentrations | 1. The specific cell line is resistant.2. The compound is unstable or has degraded.3. The drug is precipitating out of the solution. | 1. Test on a different, more sensitive cell line (e.g., human conjunctival or corneal epithelial cells).[1]2. Prepare fresh stock solutions for each experiment.3. Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a different solvent or adding a solubilizing agent (and appropriate controls). |
| Vehicle control shows high levels of cytotoxicity | 1. The solvent (e.g., DMSO) concentration is too high.2. The formulation contains cytotoxic preservatives (e.g., benzalkonium chloride). | 1. Ensure the final solvent concentration is non-toxic for your cell line (typically <0.5% for DMSO).2. If using a commercial ophthalmic solution, test the preservative alone at the same concentration to isolate its effect.[7] |
| MTT/WST-1 assay results seem to show an increase in viability | 1. The compound has antioxidant properties that can directly reduce the assay reagent. | 1. After the drug incubation period, gently wash the cells with fresh medium before adding the viability assay reagent to remove any residual compound. |
Visualizations
References
- 1. Cell injury effect of this compound, an antiglaucoma agent, on cultured human conjunctival cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Unoprostone reduces oxidative stress- and light-induced retinal cell death, and phagocytotic dysfunction, by activating BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraocular metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unoprostone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison between this compound and latanoprost by prostaglandin E(2)induction, affinity to prostaglandin transporter, and intraocular metabolism. | Semantic Scholar [semanticscholar.org]
- 9. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of isopropyl unoprostone during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of isopropyl unoprostone (B1682063) during sample preparation. Adherence to these guidelines is critical for obtaining accurate and reproducible analytical results.
Introduction to Isopropyl Unoprostone Stability
This compound is an ester prodrug that is rapidly hydrolyzed by endogenous esterases in biological matrices to its pharmacologically active free acid form, unoprostone. This rapid enzymatic degradation is the primary challenge during sample collection, handling, and preparation. In many biological samples, such as cornea and aqueous humor, unmetabolized this compound can be undetectable shortly after application if samples are not handled properly. Therefore, immediate and effective stabilization of the analyte is paramount.
Frequently Asked Questions (FAQs)
Q1: What is the main cause of this compound degradation in biological samples?
A1: The primary cause of degradation is rapid enzymatic hydrolysis of the isopropyl ester bond by esterases present in biological matrices (e.g., plasma, ocular tissues) to form the active metabolite, unoprostone free acid.[1][2]
Q2: My measured concentrations of this compound are consistently low or undetectable. What is the likely cause?
A2: This is a common issue and is almost always due to inadequate inhibition of esterase activity during sample collection and preparation. The prodrug is likely being rapidly converted to its free acid metabolite before and during your sample processing workflow.
Q3: What is the optimal pH for maintaining the stability of this compound?
Q4: Can I store my biological samples without any stabilizer and analyze them later?
A4: It is highly discouraged. Due to the high activity of esterases in many biological fluids, significant degradation of this compound can occur even during short-term storage at room temperature or on ice. Samples should be stabilized immediately upon collection.
Q5: Are there non-enzymatic degradation pathways I should be concerned about?
A5: Like other prostaglandin (B15479496) ester analogs, this compound may be susceptible to thermal degradation at elevated temperatures.[4] However, enzymatic hydrolysis is the most significant and rapid degradation pathway in biological samples.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Detectable this compound | 1. Inadequate Esterase Inhibition: Esterase activity in the sample is hydrolyzing the analyte. 2. Suboptimal Sample Handling: Delayed processing, exposure to room temperature. | 1. Use an effective esterase inhibitor: Immediately add an inhibitor like phenylmethylsulfonyl fluoride (B91410) (PMSF) or diisopropylfluorophosphate (DFP) to the sample upon collection. See the "Sample Collection and Stabilization" protocol below. 2. Work quickly and at low temperatures: Process samples on ice or at 4°C as rapidly as possible. |
| High Variability in Results Between Replicates | 1. Inconsistent Stabilization: Varying time between sample collection and addition of inhibitor. 2. Incomplete Enzyme Inhibition: Insufficient concentration or inappropriate choice of inhibitor. 3. Temperature Fluctuations: Inconsistent sample processing temperatures. | 1. Standardize your workflow: Ensure a consistent and rapid process for adding stabilizer to every sample. 2. Optimize inhibitor concentration: Perform a preliminary experiment to determine the optimal concentration of your chosen esterase inhibitor. 3. Maintain a cold chain: Keep samples on ice or in a cold block throughout the entire preparation process until analysis. |
| High Concentrations of Unoprostone Free Acid Detected | 1. Significant Ex Vivo Hydrolysis: This confirms that the prodrug is degrading during sample preparation. 2. In Vivo Metabolism: While expected, excessively high levels may indicate that the sample was not stabilized quickly enough, leading to post-collection hydrolysis being mistaken for in vivo metabolism. | 1. Implement immediate stabilization: Use collection tubes pre-spiked with an esterase inhibitor and acidifying agent. 2. Review your collection and handling protocol: Ensure every step is optimized to minimize the time before esterases are inactivated. |
| Poor Peak Shape or Signal Suppression in LC-MS/MS | 1. Matrix Effects: Co-eluting substances from the biological matrix interfering with ionization. 2. Esterase Inhibitor Interference: Some inhibitors or their byproducts can cause ion suppression or enhancement. | 1. Optimize sample cleanup: Use a robust extraction method like solid-phase extraction (SPE) to remove interfering matrix components. 2. Check for inhibitor interference: Analyze a blank matrix sample with and without the inhibitor to assess its impact on the signal of the analyte and internal standard. Adjust chromatographic conditions if necessary. |
Logical Troubleshooting Workflow
This diagram illustrates a decision-making process for troubleshooting low recovery of this compound.
Data on Prostaglandin Analog Stability
While specific quantitative stability data for this compound is limited in public literature, data from similar prostaglandin F2α isopropyl ester analogs like latanoprost (B1674536) and travoprost (B1681362) can provide valuable insights into degradation kinetics under thermal stress.
Table 1: Thermal Stability of Latanoprost (50 µg/mL) in Ophthalmic Solution [4]
| Temperature (°C) | Degradation Rate (µg/mL/day) | % Remaining after 30 days (Estimated) |
| 27 | Stable (no significant degradation) | >95% |
| 37 | 0.15 | ~91% |
| 50 | 0.29 | ~83% |
Table 2: Thermal Stability of Travoprost (40 µg/mL) in Ophthalmic Solution [4]
| Temperature (°C) | Degradation Rate (µg/mL/day) | % Remaining after 30 days (Estimated) |
| 27 | Stable (no significant degradation) | >95% |
| 37 | Stable (no significant degradation) | >95% |
| 50 | 0.46 | ~65% |
Note: These tables summarize data from studies on commercial ophthalmic solutions and not biological matrices. Degradation in biological samples at these temperatures would be significantly faster due to enzymatic activity.
Experimental Protocols
Protocol 1: Sample Collection and Stabilization
This protocol is critical for preventing the ex vivo enzymatic hydrolysis of this compound in biological samples like plasma or aqueous humor.
Materials:
-
Blood collection tubes (e.g., K2-EDTA)
-
Esterase Inhibitor Stock Solution: e.g., 100 mM Phenylmethylsulfonyl fluoride (PMSF) in isopropanol (B130326). Caution: PMSF is toxic and must be handled with care.
-
Acidifying Agent: e.g., 1 M Citric Acid or Formic Acid.
-
Pipettes and tips
-
Centrifuge capable of refrigeration (4°C)
-
Ice bath
Procedure:
-
Pre-treat Collection Tubes: Before sample collection, add the esterase inhibitor and acidifying agent to the collection tube. For a 1 mL blood/plasma sample, a common starting point is:
-
10 µL of 100 mM PMSF (final concentration ~1 mM)
-
20 µL of 1 M Citric Acid (to adjust pH to ~5-6)
-
-
Sample Collection: Collect the biological sample (e.g., blood) directly into the pre-treated tube.
-
Immediate Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the sample with the stabilizers.
-
Cooling: Place the tube immediately into an ice bath.
-
Plasma Preparation (if applicable): If working with blood, centrifuge at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer Supernatant: Carefully transfer the stabilized plasma to a clean, labeled polypropylene (B1209903) tube.
-
Storage: Store the stabilized samples at -80°C until analysis.
Workflow for Sample Stabilization
Protocol 2: Representative LC-MS/MS Method for Quantification
This method is based on published protocols for similar prostaglandin analogs (latanoprost, travoprost) and should be validated for this compound and its free acid metabolite in your specific matrix.[1][2][5]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw stabilized samples on ice.
-
To 100 µL of stabilized plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog of this compound or unoprostone free acid).
-
Add 500 µL of an extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of ethyl acetate and isopropanol (80:20, v/v)).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 30-40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, <2 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B (re-equilibration)
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
3. Representative MRM Transitions (Hypothetical - Must be optimized):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+H]+ | Fragment 1 |
| This compound | [M+H]+ | Fragment 2 (confirmation) |
| Unoprostone Free Acid | [M+H]+ | Fragment 3 |
| Internal Standard | [M+H]+ | Fragment 4 |
Note: The specific m/z values for precursor and product ions must be determined by direct infusion of analytical standards for this compound and its metabolite.
Signaling Pathway: Enzymatic Hydrolysis
The primary degradation pathway of concern during sample preparation is the enzymatic hydrolysis of the prodrug.
References
- 1. researchgate.net [researchgate.net]
- 2. Travoprost Liquid Nanocrystals: An Innovative Armamentarium for Effective Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d.docksci.com [d.docksci.com]
- 4. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Accounting for the short half-life of unoprostone free acid in experimental design
This technical support center provides guidance for researchers, scientists, and drug development professionals working with unoprostone (B1682063). The following questions and answers, troubleshooting guides, and experimental protocols are designed to address the challenges associated with the short half-life of its active metabolite, unoprostone free acid.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of unoprostone free acid, and why is it a critical factor in experimental design?
A1: Unoprostone isopropyl ester is a prodrug that is rapidly hydrolyzed by esterases in tissues like the cornea to its active form, unoprostone free acid. This free acid has a very short half-life, estimated to be around 14 minutes in humans. This rapid metabolism and elimination mean that the effective concentration of the active compound at the target site can decrease quickly, which is a critical consideration for the design of both in vitro and in vivo experiments to ensure meaningful and reproducible results.
Q2: How does the short half-life of unoprostone free acid affect the planning of in vitro experiments?
A2: For in vitro studies, such as cell-based assays, the short half-life necessitates careful consideration of incubation times. Prolonged incubation periods may lead to a significant reduction in the effective concentration of unoprostone free acid, potentially resulting in an underestimation of its biological activity. It is often necessary to use shorter incubation times or to replenish the compound during the experiment.
Q3: What are the implications of unoprostone free acid's short half-life for in vivo animal studies?
A3: In animal studies, the short half-life of unoprostone free acid influences the choice of dosing regimen. A single dose may not maintain a therapeutic concentration for a sufficient duration to observe a physiological effect. Therefore, multiple dosing schedules or continuous delivery methods may be required to achieve and sustain effective concentrations of the active compound in the target tissue.
Q4: Should I use unoprostone isopropyl ester or unoprostone free acid in my in vitro experiments?
A4: The choice depends on the specific research question. If the experimental system (e.g., cell line, tissue homogenate) contains esterases capable of converting the prodrug to the active form, using unoprostone isopropyl ester can mimic the physiological activation process. However, if the system lacks sufficient esterase activity or if you want to directly study the effects of the active compound, using unoprostone free acid is more appropriate. In the latter case, the experimental design must account for its rapid degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results | Inconsistent concentrations of active unoprostone free acid due to its short half-life. | Standardize incubation times rigorously. For longer experiments, consider a perfusion system or replenishing the media with fresh compound at calculated intervals. |
| Lack of expected biological effect | The concentration of unoprostone free acid may be falling below the effective threshold before the end of the experiment. | Decrease the incubation time or increase the initial concentration. Alternatively, perform a time-course experiment to determine the optimal window for observing the effect. |
| Discrepancy between in vitro and in vivo results | Differences in metabolic rates and drug distribution between the simplified in vitro system and the complex in vivo environment. | For in vivo studies, implement a more frequent dosing schedule. For in vitro work, consider using a co-culture system that better mimics the metabolic environment of the target tissue. |
| Difficulty in measuring unoprostone free acid levels | The compound's rapid degradation makes it challenging to quantify accurately. | Use rapid sample processing techniques and analytical methods with high sensitivity and speed, such as liquid chromatography-mass spectrometry (LC-MS). Ensure samples are immediately stabilized and stored at low temperatures. |
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for unoprostone and its active metabolite.
| Parameter | Value | Species | Reference |
| Half-life of Unoprostone Free Acid | ~14 minutes | Human | |
| Time to Peak Plasma Concentration (Tmax) of Unoprostone Free Acid (after topical administration of prodrug) | < 15 minutes | Rabbit | |
| Peak Plasma Concentration (Cmax) of Unoprostone Free Acid (after topical administration of prodrug) | Low pg/mL range | Human |
Key Experimental Protocols
Protocol 1: In Vitro Assessment of Unoprostone Free Acid Activity in a Cell-Based Assay
This protocol provides a framework for assessing the activity of unoprostone free acid in a cultured cell line, with specific considerations for its short half-life.
1. Cell Culture and Plating:
- Culture the selected cell line (e.g., a human ciliary muscle cell line) under standard conditions.
- Seed the cells in appropriate multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
2. Compound Preparation:
- Prepare a stock solution of unoprostone free acid in a suitable solvent (e.g., DMSO).
- On the day of the experiment, prepare serial dilutions of unoprostone free acid in serum-free cell culture medium to achieve the desired final concentrations. Prepare these solutions immediately before use.
3. Experimental Procedure:
- Wash the cell monolayer with phosphate-buffered saline (PBS).
- Add the freshly prepared unoprostone free acid dilutions to the respective wells.
- Incubate the plates for a short, defined period (e.g., 15, 30, or 60 minutes) at 37°C. The short incubation time is crucial to minimize the impact of the compound's degradation.
- At the end of the incubation period, terminate the experiment by washing the cells with ice-cold PBS and then lysing the cells for downstream analysis (e.g., ELISA, Western blot, qPCR).
4. Data Analysis:
- Quantify the desired endpoint (e.g., protein expression, second messenger levels).
- Plot the results as a function of unoprostone free acid concentration to determine the dose-response relationship.
Protocol 2: In Vivo Evaluation of Unoprostone Isopropyl Ester in an Animal Model of Glaucoma
This protocol outlines a general procedure for evaluating the intraocular pressure (IOP)-lowering effect of the prodrug, unoprostone isopropyl ester, in a relevant animal model, accounting for the short half-life of the active metabolite.
1. Animal Model:
- Use a suitable animal model for glaucoma (e.g., a rabbit or rodent model with induced ocular hypertension).
- Allow the animals to acclimate to the laboratory conditions.
2. Dosing Regimen:
- Due to the short half-life of unoprostone free acid, a multiple-dosing regimen is recommended.
- Administer a fixed volume of unoprostone isopropyl ester eye drops to the animals' eyes at specific time intervals (e.g., every 8 or 12 hours) for a designated number of days.
3. IOP Measurement:
- Measure the IOP at baseline and at several time points after each administration using a tonometer calibrated for the specific animal model.
- The timing of IOP measurements should be carefully planned to capture the peak effect and the duration of action.
4. Data Analysis:
- Calculate the change in IOP from baseline for each treatment group.
- Compare the IOP-lowering effect of unoprostone isopropyl ester with that of a vehicle control group using appropriate statistical methods.
Signaling and Experimental Workflow Diagrams
Caption: Activation pathway of unoprostone.
Caption: Workflow for in vitro unoprostone experiments.
Validation & Comparative
A Comparative Analysis of Isopropyl Unoprostone and Latanoprost for Intraocular Pressure Reduction
In the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma, prostaglandin (B15479496) F2α analogs are a first-line therapeutic choice.[1] This guide provides a detailed comparison of two such agents: isopropyl unoprostone (B1682063) and latanoprost (B1674536). While both drugs aim to lower IOP, they exhibit distinct pharmacological profiles, influencing their efficacy and clinical application. This analysis, targeted at researchers, scientists, and drug development professionals, delves into their mechanisms of action, comparative clinical efficacy, and the experimental frameworks used to evaluate them.
Mechanism of Action: Divergent Pathways to IOP Reduction
Both isopropyl unoprostone and latanoprost are prodrugs, hydrolyzed in the cornea to their active forms.[2][3] However, their primary mechanisms for increasing aqueous humor outflow, the clear fluid that maintains IOP, differ significantly.
Latanoprost , a selective prostaglandin F2α (FP) receptor agonist, primarily enhances uveoscleral outflow.[3][4][5] This pathway involves the remodeling of the extracellular matrix in the ciliary muscle, which increases the space between muscle bundles, thereby facilitating the drainage of aqueous humor.[3][4]
This compound , on the other hand, is thought to have a dual mechanism of action. While it has weak activity on the FP receptor, its primary effect is believed to be on the trabecular meshwork, the conventional outflow pathway.[6][7] Evidence suggests it stimulates Ca2+-activated big potassium (BK) channels and CIC-2 type channels, leading to increased outflow through the trabecular meshwork.[2][6] Some studies also suggest a minor effect on uveoscleral outflow.[8][9]
Signaling Pathways
The distinct mechanisms of action of latanoprost and this compound are rooted in their downstream signaling cascades.
Comparative Efficacy: Clinical Trial Data
Multiple clinical trials have consistently demonstrated that latanoprost is more efficacious in lowering IOP compared to this compound.
| Study | Drug Regimen | Baseline IOP (mmHg) | IOP Reduction at 8 Weeks (mmHg) | p-value (vs. Unoprostone) |
| Latanoprost Group (n=25)[10][11] | 0.005% once daily | 24.3 ± 2.4 | 6.7 ± 2.0 | < 0.001 |
| Unoprostone Group (n=19)[10][11] | 0.12% twice daily | 23.3 ± 2.1 | 3.3 ± 3.0 | - |
| Study | Drug Regimen | IOP Reduction from Baseline (mmHg) - Morning | IOP Reduction from Baseline (mmHg) - Afternoon |
| Latanoprost Group (n=25)[12] | 0.005% once daily | 2.6 | 3.1 |
| Unoprostone Group (n=25)[12] | 0.15% twice daily | 1.6 | 2.3 |
A study in glaucomatous monkey eyes also found latanoprost to be more potent and have a longer duration of action than this compound.[8] Latanoprost reduced IOP for at least 18 hours after a single evening dose, while the effect of unoprostone did not last that long.[8]
Experimental Protocols: A Comparative Workflow
The clinical evaluation of these two drugs typically follows a randomized, controlled trial design. The following diagram illustrates a common experimental workflow for comparing their efficacy and safety.
Key Methodological Components of Comparative Studies:
-
Study Design: Typically multicenter, randomized, and often double-masked to minimize bias.[10][11][13]
-
Patient Population: Patients with primary open-angle glaucoma (POAG) or ocular hypertension (OH).[10][11][13]
-
Treatment Regimen: Latanoprost is generally administered as a 0.005% solution once daily in the evening, while this compound is administered as a 0.12% or 0.15% solution twice daily.[10][11][12]
-
Primary Efficacy Endpoint: The primary outcome measure is the change in IOP from baseline at specified time points (e.g., 2, 4, and 8 weeks).[10][11]
-
Safety and Tolerability: Assessment includes the incidence and severity of ocular and systemic adverse events.[10][11][13] Common side effects for both drugs can include eye redness and irritation.[13] Latanoprost has a higher incidence of inducing iridial pigmentation compared to unoprostone in long-term use.[14]
Conclusion
The available evidence strongly indicates that latanoprost is a more potent agent for lowering IOP than this compound. This difference in efficacy is attributed to their distinct primary mechanisms of action, with latanoprost predominantly enhancing uveoscleral outflow and this compound primarily acting on the trabecular meshwork. While both drugs are generally well-tolerated, their differing side-effect profiles, particularly regarding iridial pigmentation, are important considerations in clinical practice. For drug development professionals, the divergent signaling pathways of these two molecules offer insights into distinct targets for future glaucoma therapies aimed at modulating aqueous humor dynamics.
References
- 1. frontiersin.org [frontiersin.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study of latanoprost (Xalatan) and this compound (Rescula) in normal and glaucomatous monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Unoprostone Isopropyl? [synapse.patsnap.com]
- 10. A comparative clinical study of latanoprost and this compound in Japanese patients with primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. A randomized double-masked crossover study comparing latanoprost 0.005% with unoprostone 0.12% in patients with primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of iridial pigmentation between latanoprost and this compound: a long term prospective comparative study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isopropyl Unoprostone and Other Prostaglandin Analogs in Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isopropyl unoprostone (B1682063) and other commonly used prostaglandin (B15479496) analogs for the treatment of glaucoma and ocular hypertension. This analysis is supported by experimental data from various clinical studies, detailing their mechanisms of action, efficacy in intraocular pressure (IOP) reduction, and side effect profiles.
Mechanism of Action: A Tale of Two Pathways
Prostaglandin analogs primarily lower IOP by increasing the outflow of aqueous humor from the eye. However, the specific mechanisms differ, particularly between isopropyl unoprostone and other analogs like latanoprost (B1674536), travoprost (B1681362), and bimatoprost (B1667075).
This compound: A Dual-Acting Agent
The mechanism of action for this compound is unique and still a subject of some debate. Evidence suggests it increases aqueous humor outflow through both the conventional (trabecular meshwork) and unconventional (uveoscleral) pathways.[1][2][3] Unlike other prostaglandin analogs that are potent agonists of the prostaglandin F (FP) receptor, this compound has weak activity at this receptor.[1] Instead, its effects are thought to be mediated, at least in part, through the activation of large-conductance Ca2+-activated potassium (BK) channels and ClC-2 type chloride channels in the trabecular meshwork.[1][4] This activation leads to hyperpolarization of the trabecular meshwork cells, contributing to increased outflow.[1]
Other Prostaglandin Analogs: The FP Receptor Pathway
Latanoprost, travoprost, and bimatoprost are all potent agonists of the FP receptor.[5][6] Their primary mechanism of action is to increase uveoscleral outflow.[5][6] Activation of the FP receptor in the ciliary muscle leads to the remodeling of the extracellular matrix, which reduces the resistance to aqueous humor outflow through the uveoscleral pathway.[7]
Signaling Pathways
The distinct mechanisms of action are rooted in different cellular signaling pathways.
Comparative Efficacy: Intraocular Pressure Reduction
Clinical studies have demonstrated that while all prostaglandin analogs effectively lower IOP, there are differences in their efficacy.
| Prostaglandin Analog | Concentration | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) | Study Duration | Reference |
| This compound | 0.12% | 3.3 ± 3.0 | Not Reported | 8 weeks | [8] |
| Latanoprost | 0.005% | 6.7 ± 2.0 | Not Reported | 8 weeks | [8] |
| Latanoprost | 0.005% | 8.6 ± 0.3 | Not Reported | 12 weeks | [9] |
| Bimatoprost | 0.03% | 8.7 ± 0.3 | Not Reported | 12 weeks | [9] |
| Travoprost | 0.004% | 8.0 ± 0.3 | Not Reported | 12 weeks | [9] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in study design and patient populations.
In a head-to-head comparison, latanoprost, bimatoprost, and travoprost showed comparable efficacy in reducing IOP.[9] Another study comparing latanoprost and this compound in Japanese patients with primary open-angle glaucoma or ocular hypertension found that latanoprost produced a statistically greater reduction in IOP.[8]
Experimental Protocols
The following outlines a typical experimental design for a clinical trial comparing the efficacy and safety of prostaglandin analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 3. FP Prostanoid Receptors and the Eye - John Regan [grantome.com]
- 4. researchgate.net [researchgate.net]
- 5. The intraocular pressure-lowering effect of prostaglandin analogs combined with topical β-blocker therapy: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FP and EP2 prostanoid receptor agonist drugs and aqueous humor outflow devices for treating ocular hypertension and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aoa.org [aoa.org]
- 8. A comparative clinical study of latanoprost and this compound in Japanese patients with primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ophed.net [ophed.net]
Validating the Neuroprotective Efficacy of Isopropyl Unoprostone in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of isopropyl unoprostone (B1682063) with other alternatives, supported by experimental data from various animal models of retinal neurodegeneration. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of isopropyl unoprostone as a neuroprotective agent.
Quantitative Data Summary
The following tables summarize the quantitative data on the neuroprotective efficacy of this compound and its alternatives in different animal models of retinal damage. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and thus, the data should be interpreted within the context of the specific models and methodologies used.
Table 1: Neuroprotective Efficacy of this compound in Animal Models
| Animal Model | Compound | Dosage | Outcome Measure | Result |
| Light-Induced Photoreceptor Damage (Rat) | This compound | 0.6-6.0 µg (intravitreal) | Photoreceptor survival | Maximum dose protected about 70% of photoreceptors.[1] |
| Retinal Ischemia (Animal Model) | This compound | Dose-dependent | Retinal Ganglion Cell (RGC) protection | Protected RGCs in a dose-dependent manner.[2] |
| Oxidative Stress-Induced Cell Death (Mouse retinal cone-cell line) | Unoprostone | 1 and 3 µM | Cell viability | Significantly protected against light-induced cell death.[3] |
Table 2: Neuroprotective Efficacy of Alternative Agents in Animal Models
| Animal Model | Compound | Dosage | Outcome Measure | Result |
| Optic Nerve Crush (Murine Model) | Brimonidine (topical and systemic) | Not specified | RGC survival rate | 81.46% survival with combined treatment vs. 65.44% in saline group.[4] |
| Chronic Ocular Hypertensive (Rat Model) | Brimonidine | Not specified | RGC death reduction | Reduced RGC death by up to 50% compared to no neuroprotective effect with timolol.[5] |
| Experimental Glaucoma (Rat Model) | Memantine | 10 mg/kg/day (systemic) | RGC loss | Significant reduction in glaucoma-induced loss of RGCs.[6] |
| Mechanic Optic Nerve Injury (Rat Model) | Coenzyme Q10 + Vitamin E (topical) | Not specified | Brn-3a-positive RGC count | 22.2 ± 4.8 in treated group vs. 15.0 ± 1.0 in sham group.[7] |
| Chronic Ocular Hypertension (Rat Model) | Travoprost | Not specified | TUNEL-positive cells (apoptotic cells) | Significantly reduced TUNEL-positive cells in the ganglion cell layer (3.83 ± 1.59 cells per section).[8][9] |
| Optic Nerve Axotomy (Rat Model) | Latanoprost (B1674536) | 30 and 300 nmol/eye (intravitreal) | Fluorogold labeled RGCs | Significantly increased the number of labeled RGCs (846.0 ± 177.5 and 829.9 ± 140.3 cells/mm², respectively) compared to vehicle (555.5 ± 122.0 cells/mm²).[10] |
Experimental Protocols
Detailed methodologies for the key experimental models cited in this guide are provided below.
Optic Nerve Crush (ONC) Model
The ONC model is a widely used method to induce traumatic optic neuropathy and study retinal ganglion cell (RGC) degeneration and neuroprotection.
-
Animal Model: Typically performed in mice or rats.
-
Anesthesia: The animal is deeply anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure:
-
A small incision is made in the conjunctiva to expose the optic nerve.
-
The optic nerve is carefully isolated from the surrounding tissue.
-
A controlled crush injury is applied to the optic nerve for a specific duration (e.g., 3-10 seconds) using fine forceps at a set distance from the globe. Care is taken to avoid damaging the ophthalmic artery.
-
The conjunctiva is then sutured.
-
-
Post-operative Care: Analgesics are administered, and the animal is monitored during recovery.
-
Outcome Assessment: RGC survival is typically assessed at various time points (e.g., 7, 14, or 21 days) post-injury. This is often done by retrograde labeling of RGCs with a fluorescent tracer like Fluorogold applied to the superior colliculus before the crush, followed by counting the labeled cells in retinal wholemounts. Immunohistochemistry using RGC-specific markers like Brn3a or RBPMS is also a common method for quantification.[10][11][12]
Retinal Ischemia/Reperfusion (I/R) Injury Model
This model mimics the effects of retinal vascular occlusion and subsequent reperfusion, leading to neuronal damage.
-
Animal Model: Commonly induced in rats or mice.
-
Procedure:
-
The animal is anesthetized, and the anterior chamber of the eye is cannulated with a small-gauge needle connected to a saline reservoir.
-
The intraocular pressure (IOP) is elevated to a high level (e.g., 110-120 mmHg) by raising the saline reservoir for a defined period (e.g., 45-60 minutes) to induce ischemia.
-
The needle is then removed, allowing for reperfusion of the retinal circulation.
-
-
Outcome Assessment: Retinal damage is evaluated at different time points after reperfusion. This can include histological analysis of retinal layer thickness, counting of surviving RGCs, and functional assessment using electroretinography (ERG).
Light-Induced Retinal Damage Model
This model is used to study photoreceptor degeneration, which is relevant to conditions like retinitis pigmentosa and age-related macular degeneration.
-
Animal Model: Often performed in albino rats or mice.
-
Procedure:
-
Animals are typically dark-adapted for a period before light exposure.
-
Pupils are dilated to ensure maximum light entry.
-
The animals are then exposed to high-intensity light (e.g., 1000-3000 lux) for a specific duration (e.g., 24 hours).
-
-
Outcome Assessment: Photoreceptor damage is assessed by measuring the thickness of the outer nuclear layer (ONL) in retinal cross-sections. Functional changes can be measured by ERG.
Intravitreal Injection Technique
This technique is used to deliver therapeutic agents directly into the vitreous humor of the eye.
-
Animal Model: Commonly used in rats and mice.
-
Procedure:
-
The animal is anesthetized, and a topical anesthetic is applied to the eye.
-
A small puncture is made through the sclera into the vitreous cavity using a fine-gauge needle, typically in the superotemporal quadrant to avoid the lens and major blood vessels.
-
A specific volume of the therapeutic agent is slowly injected into the vitreous.
-
The needle is withdrawn, and an antibiotic ointment may be applied.[13]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective effects of this compound are believed to be mediated, in part, through the activation of large-conductance, calcium-activated potassium channels (Maxi-K or BK channels).[2] The proposed mechanism involves the following steps:
References
- 1. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | BK Channel Gating Mechanisms: Progresses Toward a Better Understanding of Variants Linked Neurological Diseases [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Topical administration of a Rock/Net inhibitor promotes retinal ganglion cell survival and axon regeneration after optic nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MaxiK channel and cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. research.engineering.wustl.edu [research.engineering.wustl.edu]
- 8. Maxi-K potassium channels: form, function, and modulation of a class of endogenous regulators of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Targeting acute ischemic stroke with a calcium-sensitive opener of maxi-K potassium channels | Semantic Scholar [semanticscholar.org]
- 11. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotection in an Experimental Model of Multiple Sclerosis via Opening of Big Conductance, Calcium-Activated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparative study of latanoprost (Xalatan) and this compound (Rescula) in normal and glaucomatous monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isopropyl Unoprostone and Other Prostaglandin Analogs in Glaucoma Management
This guide provides a comprehensive comparison of clinical trial data for isopropyl unoprostone (B1682063) and other leading prostaglandin (B15479496) analogs—latanoprost (B1674536), travoprost (B1681362), and bimatoprost (B1667075)—for the treatment of open-angle glaucoma and ocular hypertension. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, safety, and mechanisms of action supported by experimental data.
Executive Summary
Isopropyl unoprostone is an ocular hypotensive agent that differs structurally and mechanistically from other prostaglandin F2α analogs.[1] While effective in reducing intraocular pressure (IOP), clinical trial data consistently demonstrates that its efficacy is more modest compared to latanoprost, travoprost, and bimatoprost.[1][2][3] this compound's unique mechanism, which may involve increasing aqueous outflow through the trabecular meshwork via activation of BK and CIC-2 type channels, sets it apart from the other analogs that primarily enhance uveoscleral outflow through FP receptor activation.[1][4][5][6] This distinction also contributes to a different side effect profile, with potentially fewer instances of certain prostaglandin-associated adverse events.[1][7]
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the quantitative data from various clinical trials, comparing the IOP-lowering effects and common adverse events of this compound, latanoprost, travoprost, and bimatoprost.
Table 1: Comparative Efficacy in Intraocular Pressure (IOP) Reduction
| Drug | Dosage | Mean IOP Reduction from Baseline | Study Duration | Comparator(s) | Key Findings |
| This compound | 0.15% twice daily | 3-4 mmHg (10-25%)[1][3][5][6] | 6 months | Timolol (B1209231), Betaxolol | Showed similar efficacy to betaxolol, but less than timolol.[1][3] |
| 0.12% twice daily | 3.3 - 3.8 mmHg | 8 weeks | Latanoprost | Latanoprost produced a significantly greater IOP reduction.[8] | |
| 0.12% twice daily | 4.2 mmHg | 1 month | Latanoprost | Latanoprost was significantly more effective in reducing IOP.[9] | |
| Latanoprost | 0.005% once daily | 5.8 - 6.7 mmHg[8] | 8 weeks | This compound | Significantly greater IOP reduction than this compound.[8] |
| 0.005% once daily | 6.1 mmHg | 1 month | This compound | Significantly more effective in reducing IOP than unoprostone.[9] | |
| 0.005% once daily | 3.8 mmHg | 24 months | Placebo | Significantly longer visual field preservation and greater IOP lowering than placebo.[10] | |
| Travoprost | 0.004% once daily | 6.6 - 8.5 mmHg | 3 months | Timolol | Non-inferior to timolol in IOP reduction.[11] |
| 0.004% once daily | 7.9 mmHg (30%) | 3 months | Bimatoprost | Bimatoprost showed a slightly greater mean IOP reduction.[12] | |
| Bimatoprost | 0.03% once daily | 7.5 mmHg (30%) | 2 months | - | Monotherapy demonstrated significant IOP reduction.[13] |
| 0.03% once daily | 8.4 mmHg (34%) | 3 months | Travoprost | Showed a slightly greater mean IOP reduction than travoprost.[12] | |
| 0.01% once daily | 5 - 8 mmHg | - | - | Effectively lowers eye pressure.[13] |
Table 2: Comparative Safety and Tolerability
| Adverse Event | This compound | Latanoprost | Travoprost | Bimatoprost |
| Conjunctival Hyperemia | Reported[5] | Reported[14] | Reported[15] | Most common side effect (3.7% - 7.9%)[13] |
| Eyelash Changes (Growth) | 10-14% of patients[5][6] | Reported | Reported | Reported[16] |
| Iris Hyperpigmentation | 30.4% incidence in one study[17] | 60.0% incidence in one study[17] | Reported | Reported |
| Ocular Burning/Stinging | 10-25% of patients[5][6] | Reported | Reported | Reported |
| Dry Eyes | 10-25% of patients[5][6] | Reported | Reported | Reported |
| Flu-like Syndrome | ~6% of patients[5] | Not commonly reported | Not commonly reported | Not commonly reported |
Experimental Protocols
Detailed methodologies for key experiments cited in the clinical trials are outlined below.
Intraocular Pressure (IOP) Measurement
-
Objective: To measure the intraocular pressure to assess the efficacy of the hypotensive agents.
-
Methodology: IOP is typically measured using Goldmann applanation tonometry. Measurements are taken at baseline and at specified follow-up intervals (e.g., 2, 4, 8 weeks; 3, 6, 12, 24 months).[8][10][18] To account for diurnal variations, measurements are often taken at multiple time points throughout the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM).[19][20] In some studies, a masked evaluator performs the measurements to reduce bias.[15][18]
Visual Field Assessment
-
Objective: To evaluate the preservation of the visual field as an indicator of glaucoma progression.
-
Methodology: Standard automated perimetry (e.g., Humphrey Field Analyzer) is used to assess the visual field. The primary endpoint is often the time to visual field deterioration, determined by a predefined level of change from baseline.[10] Testing is conducted at baseline and at regular intervals throughout the study (e.g., 18 and 24 months).[10]
Adverse Event Reporting
-
Objective: To systematically collect and report all adverse events to evaluate the safety and tolerability of the treatments.
-
Methodology: Patients are monitored at each study visit for both ocular and systemic adverse events. Ocular examinations, including slit-lamp biomicroscopy, are performed to identify signs of irritation, hyperemia, and pigmentary changes.[8][15][17] Patients are also questioned about any subjective symptoms (e.g., burning, stinging, dry eyes).[5][6][9] The incidence, severity, and duration of all adverse events are recorded.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and other prostaglandin analogs are visualized below.
Caption: Mechanisms of Action for IOP Reduction.
The diagram above illustrates the primary signaling pathways for this compound and other prostaglandin F2α analogs. This compound is believed to increase aqueous humor outflow through the trabecular meshwork by activating BK (Big Potassium) and ClC-2 chloride channels.[1][5][6] In contrast, latanoprost, travoprost, and bimatoprost primarily act on the prostaglandin F (FP) receptor, leading to the upregulation of matrix metalloproteinases (MMPs).[1][3] This causes remodeling of the extracellular matrix in the ciliary muscle, which in turn increases uveoscleral outflow of aqueous humor.[2][3]
Experimental and Clinical Trial Workflow
The typical workflow for a clinical trial comparing these ophthalmic solutions is depicted below.
Caption: Generalized Clinical Trial Workflow.
This workflow outlines the key stages of a randomized controlled trial for glaucoma medications. After initial screening for eligibility, patients undergo baseline assessments. They are then randomly assigned to different treatment arms.[8][18] Regular follow-up visits are conducted to collect data on efficacy and safety, leading to the final analysis of the results.
Logical Relationship of Drug Classes and Mechanisms
The following diagram illustrates the classification and primary mechanisms of the compared drugs.
Caption: Drug Classification and Primary Mechanisms.
This diagram shows that while all are ocular hypotensive agents, this compound is a docosanoid derivative, distinguishing it from the prostaglandin F2α analogs latanoprost, travoprost, and bimatoprost. This classification difference is linked to their distinct primary mechanisms for lowering intraocular pressure.[1][21]
References
- 1. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Rescula (Unoprostone isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comparative clinical study of latanoprost and this compound in Japanese patients with primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized double-masked crossover study comparing latanoprost 0.005% with unoprostone 0.12% in patients with primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. fiercepharma.com [fiercepharma.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. Bimatoprost Solutions for Glaucoma · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. Comparison of Prostaglandin Analog Treatment Patterns in Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. cda-amc.ca [cda-amc.ca]
- 17. Comparison of iridial pigmentation between latanoprost and this compound: a long term prospective comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative study of three prostaglandin analogues in the treatment of newly diagnosed cases of ocular hypertension, open-angle and normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ophed.net [ophed.net]
- 21. What is the mechanism of Unoprostone Isopropyl? [synapse.patsnap.com]
A Comparative Analysis of the Metabolic Stability of Isopropyl Unoprostone and Its Derivatives in Ocular Drug Development
For Immediate Release
This guide provides a comprehensive comparison of the metabolic stability of isopropyl unoprostone (B1682063) and other commercially available prostaglandin (B15479496) F2α analogs, including latanoprost (B1674536), travoprost (B1681362), and bimatoprost (B1667075). Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer insights into the metabolic fate of these important ophthalmic drugs.
Isopropyl unoprostone, a synthetic docosanoid, and its derivatives are widely used in the management of glaucoma and ocular hypertension. As prodrugs, their efficacy is intrinsically linked to their metabolic conversion to active forms within the eye and their subsequent metabolic inactivation. Understanding the nuances of their metabolic stability is therefore crucial for optimizing drug design, predicting therapeutic outcomes, and minimizing potential side effects.
Comparative Metabolic Stability Data
The metabolic stability of this compound and its derivatives is primarily dictated by their enzymatic hydrolysis by esterases present in ocular tissues, particularly the cornea. The following tables summarize the available quantitative data on the metabolism of these compounds. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vivo Metabolite Concentrations of this compound in Aqueous Humor
| Species | Time Post-instillation | Metabolite M1 (Unoprostone Free Acid) Concentration (ng/mL) | Metabolite M2 Concentration (ng/mL) |
| Human | 1 hour | 50.6 ± 22.3 | 3.2 ± 1.3 |
| 2 hours | 125.0 ± 23.1 | 12.2 ± 3.4 | |
| 3 hours | 144.9 ± 33.8 | 24.5 ± 6.2 | |
| 4 hours | 56.7 ± 21.5 | 18.7 ± 5.3 | |
| Monkey | 1 hour | 150.2 ± 45.1 | 9.5 ± 1.7 |
| 2 hours | 74.6 ± 31.4 | 19.2 ± 5.3 |
Data sourced from Numaga et al., 2005.[1]
Table 2: Comparative Metabolic Data for Prostaglandin Analogs
| Compound | Key Metabolic Process | In Vitro/In Vivo System | Metabolic Parameter | Value |
| This compound | Hydrolysis by esterases | Human and Monkey Aqueous Humor | Peak M1 concentration at 2-3 hours post-dose[1] | 125.0-144.9 ng/mL (Human) |
| Renal excretion | Healthy Volunteers | Plasma half-life of unoprostone free acid | 14 minutes[2] | |
| Latanoprost | Hydrolysis by esterases | Human Ocular Tissues (in vitro) | Rapid hydrolysis in cornea, choroid, ciliary body, and conjunctiva[3] | Most of the parent drug disappeared within 2 hours[3] |
| Systemic elimination | Humans | Plasma half-life of latanoprost acid | 17 minutes | |
| Travoprost | Hydrolysis by esterases | Cornea | Rapid conversion to active free acid[4][5] | - |
| Systemic elimination | Humans | Plasma half-life of travoprost free acid | 45 minutes[4][5] | |
| Bimatoprost | Hydrolysis by amidases | Human Corneal Tissue (in vitro) | Rate of hydrolysis to 17-phenyl-PGF₂α | 6.3 pmol/mg tissue/hr[6] |
| Systemic Metabolism | In vitro (CYP3A4) | Participates in metabolism, but multiple pathways exist | - |
Experimental Protocols
A detailed understanding of the methodologies used to assess metabolic stability is critical for interpreting the available data and for designing future studies. Below is a representative protocol for an in vitro metabolic stability assay using corneal tissue homogenate, a relevant system for topically applied ophthalmic drugs.
Protocol: In Vitro Metabolic Stability Assay in Corneal Tissue Homogenate
-
Tissue Preparation:
-
Excise corneas from fresh animal (e.g., porcine or rabbit) or human donor eyes.
-
Homogenize the corneal tissue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice to prepare a corneal homogenate.
-
Determine the total protein concentration of the homogenate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Incubation:
-
Pre-warm the corneal homogenate to 37°C.
-
Prepare a stock solution of the test compound (e.g., this compound or its derivative) in a suitable solvent (e.g., DMSO or ethanol).
-
Initiate the metabolic reaction by adding the test compound to the pre-warmed corneal homogenate to achieve a final desired concentration (e.g., 10 µM). The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Immediately quench the metabolic reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol), often containing an internal standard for analytical purposes.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound and its metabolites using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the plot.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration in the incubation).
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Discussion
The metabolic stability of prostaglandin analogs is a critical determinant of their clinical efficacy and duration of action. This compound and other prostaglandin ester prodrugs rely on efficient hydrolysis by corneal esterases to their active free acid forms. The rate of this conversion, as well as the subsequent metabolism and elimination of the active metabolite, influences the concentration and residence time of the drug at its target receptors in the ciliary body and trabecular meshwork.
The available data suggest that while all these prostaglandin analogs undergo hydrolysis in the eye, there may be differences in the rate and extent of this conversion, as well as in their systemic clearance. For instance, the plasma half-life of unoprostone free acid is reported to be shorter than that of travoprost free acid, suggesting faster systemic elimination.[2][5] Differences in the balance of activation and inactivation pathways can contribute to variations in clinical efficacy and side effect profiles among these drugs.
Further head-to-head in vitro metabolic stability studies using standardized methodologies, such as the one outlined above, are warranted to provide a more definitive comparison of the intrinsic metabolic stability of this compound and its derivatives. Such studies would be invaluable for guiding the development of next-generation ophthalmic drugs with optimized pharmacokinetic and pharmacodynamic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the Responsiveness of Latanoprost, Travoprost, Bimatoprost, and Tafluprost in the Treatment of OAG/OHT Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 4. Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Side-by-side comparison of unoprostone and timolol on ocular hemodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the ocular hemodynamic effects of unoprostone (B1682063) and timolol (B1209231), two medications used in the management of glaucoma and ocular hypertension. The information presented is based on available experimental data to assist in research and development efforts.
Executive Summary
Unoprostone and timolol, while both effective in lowering intraocular pressure (IOP), exhibit distinct and, in some aspects, opposing effects on ocular hemodynamics. Unoprostone, a docosanoid, is generally associated with an increase in ocular blood flow. In contrast, timolol, a non-selective beta-blocker, has demonstrated varied effects, with some studies indicating a potential for reduced blood flow and increased vascular resistance in certain ocular vessels. These differences are rooted in their unique mechanisms of action.
Mechanism of Action
Unoprostone
Unoprostone's primary mechanism for IOP reduction involves enhancing aqueous humor outflow through the trabecular meshwork.[1] This is mediated by the activation of large-conductance, calcium-activated potassium channels (BK channels) and potentially CIC-2 chloride channels.[1] Beyond its impact on aqueous humor dynamics, unoprostone is suggested to improve ocular blood flow by blocking endothelin-1 (B181129) (ET-1) induced vasoconstriction.[1] ET-1 is a potent vasoconstrictor, and its inhibition can lead to vasodilation and increased blood flow in the ocular microvasculature.[1]
Timolol
Timolol lowers IOP by reducing the production of aqueous humor.[2] It acts as a non-selective beta-adrenergic antagonist, blocking beta-1 and beta-2 adrenergic receptors in the ciliary body's epithelium. This blockage inhibits the downstream signaling pathways that lead to aqueous humor secretion. The exact mechanism by which beta-blockade reduces aqueous formation is not fully elucidated but is a cornerstone of its clinical efficacy.
Signaling Pathway Diagrams
Side-by-Side Comparison of Ocular Hemodynamic Effects
The following tables summarize the quantitative data from various studies on the effects of unoprostone and timolol on key ocular hemodynamic parameters. It is important to note that these findings are from different studies with varying methodologies and patient populations.
| Parameter | Unoprostone | Timolol |
| Pulsatile Ocular Blood Flow (POBF) | Generally increased or no significant change.[1][2] | Generally decreased.[2][3] |
| Ophthalmic Artery Blood Flow | Data not consistently available in direct comparison. | May decrease end-diastolic velocity and trend towards increased resistive index.[4] |
| Retrobulbar Blood Flow | Favorable effects suggested.[5] | Varied effects; may diminish peripheral resistance in glaucoma eyes but not in ocular hypertension.[1] |
| Choroidal Blood Flow | May counteract ET-1 induced reduction.[1] | May be reduced.[3] |
| Optic Nerve Head Microcirculation | Measures of microcirculation found to be improved.[1] | Data not consistently available in direct comparison. |
Table 1: Qualitative Summary of Ocular Hemodynamic Effects
| Study Parameter | Drug | Patient Population | Dosage | Duration | Key Findings |
| Pulsatile Ocular Blood Flow (POBF) | Unoprostone (as UF-021) | 9 Healthy Volunteers | Single drop | 90 minutes post-instillation | No significant change in POBF.[2] |
| Timolol | 9 Healthy Volunteers | 0.50% | 90 minutes post-instillation | Significant decrease in POBF in both treated (13%) and fellow eyes (11%).[2] | |
| Retrobulbar Blood Flow Velocity | Timolol | 15 POAG & 12 OHT patients | 0.50% | 1 month | In POAG group, mean end-diastolic velocity increased by 41% and resistive index decreased by 5.8%. No significant changes in OHT group.[1] |
| Ophthalmic Artery Blood Flow Velocity | Timolol | 9 POAG & 6 OHT patients | 0.50% | 1 week | Reduction of end-diastolic velocity 12 hours after the first dose.[4] |
Table 2: Quantitative Data from Selected Studies POAG: Primary Open-Angle Glaucoma; OHT: Ocular Hypertension
Experimental Protocols
The methodologies employed in the cited studies to assess ocular hemodynamics are crucial for interpreting the findings.
Color Doppler Imaging (CDI)
-
Objective: To measure blood flow velocity and calculate the resistive index (RI) in retrobulbar arteries such as the ophthalmic artery, central retinal artery, and short posterior ciliary arteries.
-
Typical Protocol:
-
Patients are examined in a supine position after a rest period.
-
A high-frequency ultrasound probe (e.g., 7.5 MHz) is placed on the closed upper eyelid with a coupling gel.
-
The target artery is identified, and the Doppler gate is positioned within the vessel.
-
The angle of insonation is kept below 60 degrees to ensure accuracy.
-
The peak systolic velocity (PSV) and end-diastolic velocity (EDV) are measured from the spectral waveform.
-
The resistive index is calculated using the formula: RI = (PSV - EDV) / PSV.
-
Measurements are typically taken at baseline and at specified time points after drug administration.[4]
-
Pulsatile Ocular Blood Flow (POBF) Measurement
-
Objective: To assess the pulsatile component of total ocular blood flow, which is primarily derived from choroidal circulation.
-
Typical Protocol:
-
A pneumatonometer or a specialized instrument is used to measure the pressure pulse of the eye.
-
The instrument records the intraocular pressure changes that occur with the cardiac cycle.
-
The amplitude of the ocular pressure pulse is used to calculate the pulsatile ocular blood flow, often expressed in microliters per minute.
-
Measurements are taken before and after the administration of the study medication.[2]
-
Experimental Workflow Diagram
Conclusion
The available evidence suggests that unoprostone and timolol have divergent effects on ocular hemodynamics. Unoprostone appears to have a neutral to positive effect on ocular blood flow, which may be a desirable characteristic in the management of glaucoma, a disease with a potential vascular component. In contrast, timolol's impact on ocular blood flow is less clear-cut, with some studies indicating a potential for vasoconstriction and reduced blood flow.
For drug development professionals, these findings highlight the importance of considering the hemodynamic profiles of anti-glaucoma medications. Future research should focus on direct, long-term comparative studies in diverse patient populations to further elucidate the clinical implications of these hemodynamic differences. The development of IOP-lowering agents with favorable vascular effects remains a key objective in glaucoma therapy.
References
- 1. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of timolol and UF-021 (a prostaglandin-related compound) on pulsatile ocular blood flow in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of bimatoprost and timolol on intraocular pressure and pulsatile ocular blood flow in patients with primary open-angle glaucoma: A prospective, open-label, randomized, two-arm, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of the effects of timolol and latanoprost on blood flow velocity of the retrobulbar vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unoprostone as adjunctive therapy to timolol: a double masked randomised study versus brimonidine and dorzolamide - PMC [pmc.ncbi.nlm.nih.gov]
In vitro comparison of unoprostone and latanoprost on MMP expression
A comparative analysis of two prostaglandin (B15479496) analogs reveals distinct effects on matrix metalloproteinase expression in ocular cells, offering insights into their mechanisms of action in glaucoma treatment.
For researchers and clinicians in the field of ophthalmology, understanding the nuanced differences between therapeutic agents is paramount. This guide provides a detailed in vitro comparison of unoprostone (B1682063) and latanoprost (B1674536), two prostaglandin F2α analogs used to lower intraocular pressure (IOP), with a specific focus on their influence on matrix metalloproteinase (MMP) expression. The differential regulation of these enzymes, which are crucial for extracellular matrix remodeling in the eye's outflow pathways, may underlie the observed variations in their clinical efficacy.
Data Summary: MMP and TIMP Regulation
The following tables summarize the quantitative effects of unoprostone and latanoprost on the expression and activity of various MMPs and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs), in cultured human ciliary body smooth muscle (CBSM) cells and trabecular meshwork (TM) endothelial cells. Data is presented as the percentage change from control.
Table 1: Effect of Unoprostone and Latanoprost on MMP and TIMP Protein Expression in Human Ciliary Body Smooth Muscle (CBSM) Cells [1][2]
| Protein | Latanoprost (% Change) | Unoprostone (% Change) |
| MMPs | ||
| Pro-MMP-1 | ↑ (Increased) | ↑ (Increased) |
| Pro-MMP-2 | ↔ (No Change) | ↓ (21% ± 3%) |
| Pro-MMP-3 | ↑ (Increased) | ↑ (Increased) |
| Pro-MMP-9 | ↑ (Increased) | ↑ (Increased) |
| TIMPs | ||
| TIMP-1 | ↔ (No Change) | ↑ (100% ± 20%) |
| TIMP-2 | ↔ (No Change) | ↓ (35% ± 8%) |
| TIMP-3 | ↑ (Increased) | ↑ (Increased) |
| TIMP-4 | ↔ (No Change) | ↑ (61% ± 11%) |
Table 2: Effect of Unoprostone and Latanoprost on MMP Activity in Human Ciliary Body Smooth Muscle (CBSM) Cells (Zymography) [1][2]
| Enzyme Activity | Latanoprost (% Change) | Unoprostone (% Change) |
| MMP-1 | ↔ (No Change) | ↔ (No Change) |
| MMP-2 | ↔ (No Change) | Not Reported |
| MMP-3 | Not Detected | Not Detected |
| MMP-9 | ↑ (75% ± 24%) | Not Reported |
Table 3: Effect of Unoprostone and Latanoprost on MMP and TIMP Protein Expression in Human Trabecular Meshwork (TM) Endothelial Cells [3][4]
| Protein | Latanoprost (% Change) | Unoprostone (% Change) |
| MMPs | ||
| Pro-MMP-1 | ↑ (Increased) | ↑ (Increased) |
| Pro-MMP-3 | ↑ (Increased) | Indeterminate |
| Pro-MMP-9 | ↑ (Increased) | ↑ (Increased) |
| TIMPs | ||
| TIMP-2 | ↑ (Increased) | Indeterminate |
| TIMP-4 | ↑ (Increased) | ↑ (Increased) |
Table 4: Effect of Unoprostone and Latanoprost on MMP Activity in Human Trabecular Meshwork (TM) Endothelial Cells (Zymography) [3][4]
| Enzyme Activity | Latanoprost (% Change) | Unoprostone (% Change) |
| Intermediate MMP-1 | ↑ (Increased) | No Increase |
| MMP-9 | ↑ (Increased) | No Increase |
Experimental Protocols
The data presented in this guide is based on the following experimental methodologies.
Cell Culture and Treatment
Human ciliary body smooth muscle (CBSM) cells were isolated from donor corneoscleral rims.[1][2] Similarly, human trabecular meshwork (TM) endothelial cells were cultured for the experiments.[3][4] For the experiments, the cells were incubated for 24 hours with either a control medium (0.015% ethanol (B145695) in DMEM) or medium containing the free acid forms of the prostaglandin analogs.[1][2] The pharmacological concentrations used were 0.03 μg/mL for latanoprost and 0.145 μg/mL for unoprostone.[1][3]
Western Blot Analysis
To determine the relative protein concentrations of MMPs and TIMPs, Western blot analysis was performed.[1][2] Conditioned media from the cell cultures were collected to analyze secreted proteins like MMP-1, -2, -3, and -9, and TIMP-1, -2, -3, and -4.[3] For membrane-bound proteins such as MMP-24, cell lysates were used.[3]
Zymography
The enzymatic activity of MMPs was assessed using zymography.[1][2] This technique allows for the detection of active forms of MMPs in the conditioned media.
Signaling and Mechanism of Action
Both latanoprost and unoprostone are prostaglandin F2α analogs that lower IOP primarily by increasing uveoscleral outflow.[5][6][7] This process is thought to be mediated by the remodeling of the extracellular matrix within the ciliary muscle and trabecular meshwork, a process in which MMPs play a critical role.[8] These drugs bind to the FP receptor, initiating a signaling cascade that leads to the upregulation of certain MMPs.[1] The differential effects of latanoprost and unoprostone on MMP and TIMP expression may be related to their varying affinities for the FP receptor.[1]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Effect of bimatoprost, latanoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human ciliary body smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of prostaglandin analogs: Latanoprost, bimatoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Additive effect of unoprostone and latanoprost in patients with elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of prostaglandin therapy: latanoprost and unoprostone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of latanoprost (Xalatan) and isopropyl unoprostone (Rescula) in normal and glaucomatous monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinases and Glaucoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for Isopropyl Unoprostone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of isopropyl unoprostone (B1682063), a prostaglandin (B15479496) analogue used in ophthalmic solutions. Due to the limited availability of detailed, publicly accessible validated methods specifically for isopropyl unoprostone, this document presents a representative High-Performance Liquid Chromatography (HPLC) method based on a similar prostaglandin analogue. Additionally, a plausible alternative, a UV-Vis spectrophotometric method, is described for comparative purposes.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the quality control of pharmaceuticals, offering high specificity, sensitivity, and the ability to separate the active pharmaceutical ingredient (API) from degradation products and formulation excipients. A stability-indicating HPLC method is crucial for ensuring the identity, purity, and potency of this compound in ophthalmic solutions.
Experimental Protocol: Representative HPLC Method
This protocol is based on established methods for similar prostaglandin analogues and represents a robust approach for the analysis of this compound.
1. Instrumentation:
-
A liquid chromatograph equipped with a UV detector, autosampler, and a column oven.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile (B52724) and a 0.02 M phosphate (B84403) buffer (pH 3.5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
3. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 15 µg/mL.
4. Sample Solution Preparation (for a 0.15% ophthalmic solution):
-
Transfer 1.0 mL of the ophthalmic solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well. This yields a theoretical concentration of 15 µg/mL.
5. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%. The tailing factor for the this compound peak should not be more than 2.0, and the theoretical plates should be not less than 2000.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the typical validation parameters for a representative HPLC method for this compound analysis, in accordance with International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | 5-25 µg/mL | Conforms |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision | ||
| Repeatability (RSD%) | ≤ 2.0% | 0.8% |
| Intermediate Precision (RSD%) | ≤ 2.0% | 1.2% |
| Specificity | No interference from placebo or degradation products | Conforms |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with minor variations in method parameters | Conforms |
Alternative Method: UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the quantitative analysis of drug substances, provided the API has a suitable chromophore and there is no significant interference from excipients at the analytical wavelength.
Experimental Protocol: Plausible UV-Vis Spectrophotometric Method
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
2. Method Parameters:
-
Solvent: Methanol (B129727)
-
Analytical Wavelength (λmax): Determined by scanning a solution of this compound (e.g., 210 nm, to be confirmed experimentally).
-
Blank: Methanol
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).
4. Sample Solution Preparation (for a 0.15% ophthalmic solution):
-
Accurately dilute the ophthalmic solution with methanol to achieve a final concentration within the calibration range (e.g., a 1:100 dilution to get 15 µg/mL).
5. Measurement:
-
Measure the absorbance of the standard and sample solutions at the determined λmax against the methanol blank.
Data Presentation: UV-Vis Spectrophotometry Validation Parameters
The following table outlines the expected validation parameters for a UV-Vis spectrophotometric method for this compound analysis.
| Validation Parameter | Acceptance Criteria | Expected Results |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | 0.998 |
| Range | 5-25 µg/mL | Conforms |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Precision | ||
| Repeatability (RSD%) | ≤ 2.0% | 1.0% |
| Intermediate Precision (RSD%) | ≤ 2.0% | 1.5% |
| Specificity | No significant interference from placebo | To be confirmed by placebo scan |
| Limit of Detection (LOD) | Calculated based on the standard deviation of the response and the slope | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | Calculated based on the standard deviation of the response and the slope | ~1.5 µg/mL |
| Robustness | No significant change in absorbance with minor variations in pH or solvent composition | Conforms |
Method Comparison
| Feature | HPLC | UV-Vis Spectrophotometry |
| Specificity | High (separates API from impurities) | Lower (potential for interference) |
| Sensitivity | High (lower LOD and LOQ) | Moderate |
| Cost | Higher (instrumentation and solvents) | Lower |
| Speed | Slower (longer run times) | Faster (direct measurement) |
| Complexity | More complex (method development and operation) | Simpler |
| Application | Stability-indicating assays, impurity profiling | Routine quality control, content uniformity |
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the validation of an HPLC method, which is a critical process in ensuring the reliability of analytical data.
Caption: General workflow for HPLC method validation.
Comparative study on the iris pigmentation effects of unoprostone and latanoprost
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential effects of two prostaglandin (B15479496) analogs on iris hyperpigmentation, supported by experimental data and mechanistic insights.
This guide provides a detailed comparison of the effects of unoprostone (B1682063) and latanoprost (B1674536), two prostaglandin analogs used in the management of glaucoma, on iris pigmentation. A notable side effect of prostaglandin analogs is the potential to cause increased melanin (B1238610) content in the iris, leading to a darker eye color. This guide synthesizes data from clinical studies to quantify and compare the incidence of this effect between the two drugs, outlines the methodologies used in these key experiments, and illustrates the underlying biological pathways.
Quantitative Comparison of Iris Pigmentation Incidence
The following table summarizes the incidence of iris pigmentation observed in clinical studies of unoprostone and latanoprost. The data highlights a significantly lower incidence of this side effect associated with unoprostone compared to latanoprost.
| Drug | Incidence of Iris Pigmentation | Study Population/Duration | Key Findings |
| Unoprostone | 1.06%[1] | 659 patients with primary open-angle glaucoma or ocular hypertension over 24 months. | Confirmed cases of iris color change were low over a two-year period. |
| 30.4%[2] | 23 glaucoma patients in a long-term prospective comparative study (mean follow-up of 32.9 months). | While higher than other reports, the incidence was significantly lower than that of latanoprost in a head-to-head comparison. | |
| Latanoprost | 10% - 20% | General patient populations in long-term studies.[3] | A commonly cited range for the incidence of latanoprost-induced iris hyperpigmentation. |
| Up to 69.7% | 43 patients with unilateral latanoprost therapy. | This observational cohort study noted a much higher incidence than previously reported, potentially due to the unilateral treatment design allowing for direct comparison with the untreated eye.[4] | |
| 60.0%[2] | 25 glaucoma patients in a long-term prospective comparative study (mean follow-up of 33.4 months). | In a direct comparison, the incidence of iris pigmentation was significantly higher with latanoprost than with unoprostone. |
Experimental Protocols
The assessment of iris pigmentation changes in clinical trials is a critical aspect of evaluating the safety profile of prostaglandin analogs. The methodologies employed in the cited studies generally follow a standardized approach to ensure objectivity and comparability of the data.
Patient Population and Study Design:
-
Inclusion Criteria: Studies typically enroll patients with primary open-angle glaucoma or ocular hypertension.[1][2] For comparative studies, patients may be randomized to receive either unoprostone or latanoprost.[2] Some observational studies focus on patients receiving unilateral therapy, which allows the untreated eye to serve as a control.[4]
-
Exclusion Criteria: Patients with a history of intraocular surgery, specific types of glaucoma, or pre-existing iris abnormalities are often excluded to avoid confounding factors.[4]
-
Study Duration: The follow-up periods in these studies vary, ranging from several months to multiple years, to capture the time course of pigmentation changes.[1][2]
Assessment of Iris Pigmentation:
-
Standardized Photography: A cornerstone of the evaluation is the use of standardized color photography of the iris at baseline and at regular follow-up intervals.[1][2] This involves consistent lighting, magnification, and camera settings to ensure that any observed changes are not due to variations in the photographic process.
-
Masked Observer Evaluation: To minimize bias, the collected photographs are typically evaluated by two or more independent, masked observers or readers.[1][2] These observers, often glaucoma specialists, are unaware of the treatment assignment and compare the follow-up images to the baseline photographs to detect any changes in iris color.
-
Confirmation of Change: A change in iris pigmentation is generally confirmed if a majority of the masked observers agree on its presence.[2] This consensus approach enhances the reliability of the findings.
Signaling Pathway of Prostaglandin-Induced Iris Pigmentation
The increase in iris pigmentation associated with prostaglandin F2α analogs like latanoprost is understood to be a result of stimulated melanogenesis within the iridial melanocytes.[5][6] This process does not involve an increase in the number of melanocyte cells but rather an increase in the production of melanin pigment within these cells.[6] The differing incidence of this side effect between latanoprost and unoprostone may be attributed to their differential affinity for the prostaglandin F2α receptor.[2]
Below is a diagram illustrating the proposed signaling pathway.
Caption: Prostaglandin analog signaling pathway leading to increased iris pigmentation.
Experimental Workflow for Assessing Iris Pigmentation
The following diagram outlines a typical workflow for a clinical trial evaluating drug-induced iris pigmentation.
Caption: Workflow of a clinical trial comparing iris pigmentation effects.
References
- 1. Low incidence of iris pigmentation and eyelash changes in 2 randomized clinical trials with unoprostone isopropyl 0.15% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of iridial pigmentation between latanoprost and isopropyl unoprostone: a long term prospective comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Incidence of iris colour change in latanoprost treated eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and clinical significance of prostaglandin-induced iris pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Latanoprost and pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Showdown: Unoprostone vs. Betaxolol in Glaucoma Management
In the landscape of glaucoma therapeutics, the choice of agent is critical for preserving visual function by managing intraocular pressure (IOP). This guide provides a comprehensive head-to-head comparison of two notable ophthalmic solutions: unoprostone (B1682063), a docosanoid, and betaxolol (B1666914), a selective beta-1 adrenergic antagonist. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their comparative efficacy, safety profiles, and underlying mechanisms of action, supported by experimental data.
Quantitative Comparison of Clinical Efficacy and Safety
A pivotal head-to-head clinical trial by Nordmann et al. provides the primary basis for a direct comparison of unoprostone and betaxolol. The study, a 24-month multicenter, double-masked, randomized trial, involved 556 patients with primary open-angle glaucoma or ocular hypertension. The initial six months of the trial compared the monotherapy effects of twice-daily unoprostone, betaxolol, and timolol (B1209231).
Table 1: Comparative Efficacy in IOP Reduction (6-Month Data)
| Parameter | Unoprostone | Betaxolol |
| Mean Diurnal IOP Reduction | 3–4 mmHg | 3–4 mmHg |
| Percentage IOP Reduction from Baseline | 18%–20% | 18%–20% |
Data sourced from the Nordmann et al. study.
Table 2: Comparison of Adverse Events
| Adverse Event | Unoprostone | Betaxolol | Timolol (for reference) |
| Burning/Stinging | More common than timolol, less common than betaxolol | Most common | Least common |
| Ocular Itching | More common than timolol, less common than betaxolol | Most common | Least common |
| Hyperemia (Redness) | 10.8% | 5.0% | 3.6% |
Data sourced from the Nordmann et al. study.[1]
Experimental Protocols
Clinical Trial: Nordmann et al.
Objective: To compare the efficacy and safety of unoprostone, betaxolol, and timolol in patients with primary open-angle glaucoma or ocular hypertension.
Study Design: A 24-month, multicenter, double-masked, randomized, parallel-group clinical trial. The data presented here are from the initial 6-month monotherapy phase.
Participant Population: 556 patients diagnosed with primary open-angle glaucoma or ocular hypertension.
Treatment Groups:
-
Unoprostone isopropyl 0.15% ophthalmic solution, administered twice daily.
-
Betaxolol 0.5% ophthalmic solution, administered twice daily.
-
Timolol 0.5% ophthalmic solution, administered twice daily.
Methodology for IOP Measurement: Diurnal intraocular pressure was measured at various time points throughout the day to determine the mean reduction from baseline. While the specific tonometry method is not detailed in the provided search results, Goldmann applanation tonometry is the standard for such clinical trials.
Safety Assessment: Adverse events were recorded throughout the study, with a focus on ocular symptoms such as burning, stinging, itching, and hyperemia.
Preclinical Mechanistic Studies
Objective: To elucidate the cellular and molecular mechanisms by which unoprostone and betaxolol lower intraocular pressure.
Methodologies for Unoprostone:
-
Contractility Measurements: Isolated strips of bovine trabecular meshwork and ciliary muscle were used. The force of contraction induced by agents like endothelin-1 (B181129) (ET-1) was measured before and after the application of unoprostone to assess its relaxant properties.[2][3]
-
Intracellular Calcium Measurements: Cultured human trabecular meshwork cells were loaded with a fluorescent calcium indicator (e.g., fura-2AM). Changes in intracellular calcium concentration in response to ET-1 and/or unoprostone were monitored using fluorescence microscopy to understand the drug's effect on calcium signaling.[2][3]
-
Patch-Clamp Recordings: Whole-cell patch-clamp techniques were employed on cultured human and bovine trabecular meshwork cells to measure ion channel activity. This method allowed for the direct observation of unoprostone's effects on specific ion channels, such as the large-conductance Ca2+-activated potassium (BK) channels.[2][3]
Methodologies for Betaxolol:
-
Receptor Binding Assays: These experiments are used to determine the affinity and selectivity of betaxolol for beta-1 versus beta-2 adrenergic receptors, typically using radioligand binding techniques in tissues or cells expressing these receptors.
-
Aqueous Humor Formation Studies: In animal models, techniques such as fluorophotometry are used to measure the rate of aqueous humor inflow before and after the administration of betaxolol to quantify its effect on aqueous production.
-
Cyclic AMP (cAMP) Assays: Ciliary body tissue or cultured ciliary epithelial cells are treated with betaxolol, and the intracellular levels of cAMP are measured, often using enzyme-linked immunosorbent assays (ELISA), to confirm the drug's impact on the beta-adrenergic signaling cascade.[4]
Signaling Pathways
Unoprostone's Mechanism of Action
Unoprostone lowers intraocular pressure primarily by increasing the outflow of aqueous humor through the trabecular meshwork.[1][5] Its mechanism is distinct from prostaglandin (B15479496) analogs and involves the activation of large-conductance Ca2+-activated potassium (BK) channels and potentially CIC-2 type chloride channels.[1][6] This activation leads to hyperpolarization of the trabecular meshwork cells, causing them to relax. This relaxation of the trabecular meshwork increases the outflow of aqueous humor, thereby reducing IOP. Additionally, unoprostone has been shown to counteract the contractile effects of endothelin-1 (ET-1), a substance that is elevated in glaucomatous eyes and contributes to increased outflow resistance.[1][2][3]
Betaxolol's Mechanism of Action
Betaxolol is a selective beta-1 adrenergic receptor antagonist.[7] Its primary mechanism for lowering IOP is the reduction of aqueous humor production by the ciliary body.[4] In the ciliary epithelium, the binding of catecholamines (like norepinephrine (B1679862) and epinephrine) to beta-adrenergic receptors activates a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in cAMP is associated with an increased rate of aqueous humor secretion. Betaxolol competitively blocks these beta-1 receptors, preventing the activation of this signaling cascade. The resulting decrease in cAMP levels leads to a reduction in the rate of aqueous humor formation and a subsequent lowering of intraocular pressure.[4]
Experimental Workflow: Head-to-Head Clinical Trial
The following diagram illustrates the general workflow of a head-to-head clinical trial comparing unoprostone and betaxolol, based on the design of the Nordmann et al. study.
References
- 1. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Unoprostone vs. Latanoprost: A Comparative Analysis of Induced Gene Expression Changes in Ocular Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unoprostone (B1682063) and latanoprost (B1674536) are prostaglandin (B15479496) analogs widely prescribed for the management of open-angle glaucoma and ocular hypertension. Their primary therapeutic effect lies in reducing intraocular pressure (IOP) by enhancing the outflow of aqueous humor. While both drugs target similar physiological pathways, their distinct molecular structures lead to differential effects on gene expression within ocular tissues, particularly the trabecular meshwork (TM) and ciliary body smooth muscle cells. This guide provides a comparative analysis of the gene expression changes induced by unoprostone and latanoprost, supported by experimental data, to elucidate their mechanisms of action and highlight their molecular differences.
Mechanism of Action and Signaling Pathways
Both unoprostone and latanoprost are prodrugs that are hydrolyzed in the cornea to their active forms. Latanoprost acid is a selective agonist for the prostaglandin F2α (FP) receptor.[1][2][3] Activation of the FP receptor in the ciliary muscle and trabecular meshwork initiates a signaling cascade that leads to the remodeling of the extracellular matrix (ECM).[1][4] This remodeling is primarily achieved by altering the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors of metalloproteinases (TIMPs).[4][5] The resulting degradation of ECM components, such as collagen, increases the permeability of the uveoscleral pathway and the outflow facility of the trabecular meshwork, leading to a reduction in IOP.[1][3]
Unoprostone also functions as a prostaglandin analog, though it is structurally a docosanoid.[6] It is considered to act on the FP receptor, but some evidence suggests it may also have other mechanisms of action, such as interacting with maxi-K channels in the trabecular meshwork, which contributes to its IOP-lowering effect.[6][7][8] Similar to latanoprost, unoprostone modulates the expression of MMPs and TIMPs to alter the ECM.[5][9]
The following diagram illustrates the generalized signaling pathway for prostaglandin analogs leading to increased aqueous humor outflow.
Comparative Gene Expression Data
The primary molecular mechanism shared by unoprostone and latanoprost involves the regulation of genes encoding for matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). The differential expression of these genes in human trabecular meshwork (TM) cells and ciliary body smooth muscle (CBSM) cells is a key determinant of their efficacy in increasing aqueous humor outflow.
Effects on MMP and TIMP Expression in Human Trabecular Meshwork (TM) Cells
The following table summarizes the reported changes in the expression of various MMPs and TIMPs in human TM cells following treatment with unoprostone and latanoprost.
| Gene Family | Gene | Unoprostone-induced Change | Latanoprost-induced Change | Reference |
| MMPs | MMP-1 | ↑ | ↑ (in 4 of 5 cultures) | [5][10] |
| MMP-3 | Indeterminate | ↑ (in 4 of 5 cultures) | [5][10] | |
| MMP-9 | ↑ | ↑ | [5] | |
| MMP-11 | No data | ↓ | [10] | |
| MMP-15 | No data | ↓ | [10] | |
| MMP-17 | No data | ↑ (in 3 of 5 cultures) | [10] | |
| MMP-24 | No data | ↑ (in all 5 cultures) | [10] | |
| TIMPs | TIMP-2 | Indeterminate | ↑ (in 3 of 5 cultures) | [5][10] |
| TIMP-3 | No data | ↑ (in 3 of 5 cultures) | [10] | |
| TIMP-4 | ↑ | ↑ (in 3 of 5 cultures) | [5][10] |
Note: "↑" indicates upregulation, "↓" indicates downregulation, and "Indeterminate" indicates that the effect was not consistently observed or was unclear in the cited study.
Effects on MMP and TIMP Expression in Human Ciliary Body Smooth Muscle (CBSM) Cells
Studies on CBSM cells have also revealed differential effects of these two drugs on MMP and TIMP expression.
| Gene Family | Gene | Unoprostone-induced Change | Latanoprost-induced Change | Reference |
| MMPs | MMP-1 | ↑ | ↑ | [3] |
| MMP-2 | ↓ | No change | [3] | |
| MMP-3 | ↑ | ↑ | [3] | |
| MMP-9 | ↑ | ↑ | [3] | |
| TIMPs | TIMP-1 | ↑ | No data | [3] |
| TIMP-2 | ↓ | No change | [3] | |
| TIMP-3 | ↑ | ↑ | [3] | |
| TIMP-4 | ↑ | No data | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of unoprostone and latanoprost.
Human Trabecular Meshwork (TM) Cell Culture and Drug Treatment
A representative experimental workflow for studying the effects of prostaglandin analogs on TM cells is depicted below.
-
Cell Culture: Primary human TM cells are isolated from donor eyes and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), and antibiotics. Cells are grown to confluence before treatment.[5]
-
Drug Preparation and Treatment: The active forms (free acids) of unoprostone and latanoprost are dissolved in a suitable solvent (e.g., ethanol) and then diluted in serum-free medium to the desired concentrations. Confluent TM cells are washed and incubated with the drug-containing medium or a vehicle control for a specified period (e.g., 24 hours).[5][10]
RNA Isolation and Real-Time Reverse Transcription PCR (RT-PCR)
-
RNA Isolation: Total RNA is extracted from the cultured TM cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using spectrophotometry.[10]
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers.
-
Real-Time PCR: Quantitative real-time PCR is performed using a thermal cycler with SYBR Green or TaqMan probes to quantify the expression levels of specific genes (e.g., MMPs, TIMPs). The expression of a housekeeping gene (e.g., GAPDH) is used for normalization. The relative changes in gene expression are calculated using the ΔΔCt method.[10]
Microarray Analysis
-
RNA Processing: Total RNA is isolated as described above. The quality of the RNA is further assessed using a bioanalyzer. Biotinylated cRNA is then synthesized from the total RNA.[1]
-
Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) containing probes for thousands of genes.[1]
-
Scanning and Data Analysis: The microarray chip is washed, stained, and scanned to detect the hybridization signals. The raw data is then normalized, and statistical analysis is performed to identify differentially expressed genes between the drug-treated and control groups. A fold-change and p-value cutoff are used to determine significance.[1]
Immunoblot Analysis
-
Protein Extraction: After treatment, the culture medium is collected, and the cells are lysed to extract proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).[5][9]
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., MMP-1, TIMP-2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][9]
Zymography
-
Sample Preparation: Conditioned media collected from the cell cultures are mixed with a non-reducing sample buffer.
-
Gel Electrophoresis: The samples are run on a polyacrylamide gel co-polymerized with a substrate for the enzyme of interest (e.g., gelatin for gelatinases like MMP-2 and MMP-9).
-
Enzyme Renaturation and Development: After electrophoresis, the gel is washed in a renaturing buffer to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer at 37°C to allow the enzymes to digest the substrate.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue, which stains the undigested substrate. The areas of enzymatic activity appear as clear bands against a blue background.[5][9]
Conclusion
The comparative analysis of gene expression changes induced by unoprostone and latanoprost reveals both similarities and distinct differences in their molecular mechanisms of action. Both drugs effectively modulate the expression of MMPs and TIMPs, leading to extracellular matrix remodeling and increased aqueous humor outflow. However, the specific MMPs and TIMPs affected, and the magnitude of the changes, can differ between the two drugs and across different ocular tissues.
Latanoprost appears to have a broader and more consistent effect on upregulating a range of MMPs in trabecular meshwork cells. Unoprostone, while also influencing MMPs, has shown some unique effects, such as decreasing MMP-2 and increasing TIMP-1 and TIMP-4 in ciliary body smooth muscle cells, which are not observed with latanoprost. Furthermore, the potential involvement of maxi-K channels in unoprostone's mechanism suggests an additional layer of complexity.
These differences in gene expression profiles may contribute to the observed variations in clinical efficacy and side-effect profiles between the two drugs. A deeper understanding of these molecular distinctions is crucial for the development of more targeted and effective therapies for glaucoma and ocular hypertension. Further genome-wide comparative studies, such as RNA-sequencing on human ocular tissues treated with both drugs, would provide a more comprehensive picture of their differential effects on gene expression and signaling pathways.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Effect of prostaglandin analogs: Latanoprost, bimatoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Matrix Metalloproteinases and Glaucoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of unoprostone on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene Expression Data for Investigating Glaucoma Treatment Options and Pharmacology in the Anterior Segment, State-of-the-Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
A Comparative Analysis of Prostaglandin E2 Induction by Isopropyl Unoprostone and Latanoprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the induction of prostaglandin (B15479496) E2 (PGE2) by two ocular hypotensive agents: isopropyl unoprostone (B1682063) and latanoprost (B1674536). The information presented is based on available experimental data to assist researchers and professionals in understanding the pharmacological distinctions between these compounds.
Executive Summary
Isopropyl unoprostone and latanoprost, while both utilized in the management of elevated intraocular pressure, exhibit distinct mechanisms concerning the induction of endogenous PGE2. Experimental evidence indicates that the active metabolites of both drugs stimulate PGE2 release in ocular tissues. However, a key differentiator lies in their sensitivity to cyclooxygenase (COX) inhibition. The PGE2 induction by latanoprost's active metabolite, latanoprost acid, is completely inhibited by lower concentrations of indomethacin (B1671933), suggesting a primary reliance on the COX pathway. In contrast, the metabolites of this compound require a significantly higher concentration of indomethacin for complete inhibition, pointing to a potentially different or less direct involvement of the COX enzymes. Latanoprost, a prostaglandin F2α (PGF2α) analog, primarily acts as a potent agonist on the prostaglandin F (FP) receptor.[1][2] this compound, a docosanoid, demonstrates weaker activity at the FP receptor and is suggested to exert its effects through additional pathways, including the activation of Big Potassium (BK) and Chloride Channel 2 (ClC-2) type channels.[3][4]
Comparative Data on PGE2 Induction
The following table summarizes the key differences in PGE2 induction between the active metabolites of this compound and latanoprost based on in vitro studies using bovine iris tissues.[5]
| Feature | This compound Metabolites (M1 & M2) | Latanoprost Acid | Reference |
| PGE2 Induction | Significantly increased PGE2 release compared to control. | Significantly increased PGE2 release compared to control. | [5] |
| Inhibition by Indomethacin (10 µM) | Incomplete inhibition of PGE2 induction. | Complete inhibition of PGE2 induction. | [5] |
| Inhibition by Indomethacin (100 µM) | Complete inhibition of PGE2 induction. | Not reported at this concentration, as complete inhibition was achieved at a lower dose. | [5] |
| Implied COX-2 Involvement | Less sensitive to COX inhibition, suggesting a more complex or less direct mechanism. | Highly sensitive to COX inhibition, with studies indicating an involvement of cyclooxygenase-2 (COX-2).[6] | [5][6] |
Signaling Pathways
The induction of PGE2 by latanoprost and this compound appears to follow distinct signaling pathways, as illustrated in the diagrams below.
Latanoprost-Induced PGE2 Synthesis
Latanoprost acid, the active metabolite of latanoprost, is a potent FP receptor agonist.[1] Activation of the FP receptor is known to stimulate downstream signaling cascades that can lead to the upregulation of COX-2 and subsequent synthesis of PGE2.[7]
Caption: Latanoprost-induced PGE2 synthesis pathway.
This compound-Induced PGE2 Synthesis
The mechanism for this compound is more complex and less reliant on FP receptor activation.[3] Its metabolites, M1 and M2, may induce PGE2 through pathways that are less sensitive to COX inhibition, possibly involving other membrane channels.[3][5]
Caption: this compound's proposed PGE2 induction pathway.
Experimental Protocols
The following provides a generalized methodology for key experiments cited in the comparison of PGE2 induction.
In Vitro PGE2 Induction in Bovine Iris Tissue
This protocol is based on the methodology described for comparing the effects of this compound and latanoprost metabolites on PGE2 release.[5]
Caption: Workflow for assessing drug-induced PGE2 release.
Detailed Steps:
-
Tissue Preparation: Freshly obtained bovine eyes are used. The iris tissues are carefully dissected.
-
Incubation: The dissected iris tissues are incubated in a suitable buffer. They are then exposed to the active metabolites of this compound (M1 and M2) or latanoprost (latanoprost acid).[5] To investigate the role of cyclooxygenase, parallel experiments are conducted with the co-incubation of indomethacin at varying concentrations (e.g., 10 µM and 100 µM).[5]
-
PGE2 Measurement: Following incubation, the supernatant is collected. The concentration of PGE2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Conclusion
The available evidence clearly indicates that this compound and latanoprost differ in their mechanisms of PGE2 induction. Latanoprost, through its active metabolite latanoprost acid, appears to induce PGE2 synthesis primarily via a COX-2 dependent pathway, consistent with its action as a potent FP receptor agonist.[5][6] this compound's metabolites also induce PGE2 release, but their relative insensitivity to lower concentrations of COX inhibitors suggests a more complex mechanism that may involve pathways in addition to or distinct from classical FP receptor-mediated COX activation.[5] Further research is warranted to fully elucidate the specific signaling cascades initiated by this compound's metabolites that lead to PGE2 production.
References
- 1. Intraocular metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Comparison between this compound and latanoprost by prostaglandin E(2)induction, affinity to prostaglandin transporter, and intraocular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of prostaglandin e(2) by iridial melanocytes exposed to latanoprost acid, a prostaglandin F(2 alpha) analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
Unoprostone and Latanoprost: A Comparative Analysis of Affinity for Prostaglandin Transporters
For researchers and professionals in drug development, understanding the interaction of prostaglandin (B15479496) analogs with their transporters is crucial for optimizing drug delivery and efficacy. This guide provides a comparative analysis of the binding affinities of two common intraocular pressure-lowering drugs, unoprostone (B1682063) and latanoprost (B1674536), to prostaglandin transporters, supported by experimental data and methodologies.
Overview of Prostaglandin Transporters and Drug Interaction
Prostaglandin transporters, such as the solute carrier organic anion transporter family member 2A1 (SLCO2A1), also known as PGT or OATP2A1, are critical for the clearance of prostaglandins (B1171923) from the aqueous humor. The affinity of prostaglandin analogs like unoprostone and latanoprost to these transporters can influence their intraocular concentrations and, consequently, their therapeutic effects. Both unoprostone and latanoprost are administered as prodrugs (isopropyl esters) and are converted to their biologically active free acid forms within the eye.
Comparative Affinity Data
| Compound | Transporter | Affinity Metric | Value | Reference |
| Latanoprost Acid | OATP2A1 (PGT) | Km | 5.4 μM | [1][2][3] |
| Unoprostone (and its metabolites M1, M2) | OATP2A1 (PGT) | Qualitative Affinity | Little to no affinity | [4][5] |
| Unoprostone Carboxylate | OATP2B1 | Qualitative Affinity | Low-affinity transport | [1] |
| Latanoprost (prodrug) | OATP2A1 (PGT) | Qualitative Affinity | Little to no affinity | [2][4][5] |
| Unoprostone (prodrug) | OATP2A1 (PGT) | Qualitative Affinity | Little to no affinity | [4][5] |
Key Findings:
-
Latanoprost acid, the active metabolite of latanoprost, is a substrate for the prostaglandin transporter OATP2A1, with a reported affinity constant (Km) of 5.4 μM.[1][2][3]
-
In contrast, studies on unoprostone and its primary intraocular metabolites, M1 and M2, indicate that they have little to no affinity for the human prostaglandin transporter OATP2A1.[4][5]
-
There is some evidence suggesting that unoprostone's carboxylate form may be a low-affinity substrate for a different transporter, OATP2B1.[1]
-
The prodrug forms of both latanoprost and unoprostone demonstrate negligible affinity for OATP2A1.[2][4][5]
Experimental Methodologies
The determination of these binding affinities involves specific laboratory protocols. Below are summaries of the methodologies used in the cited studies.
Protocol for Latanoprost Acid Affinity to OATP2A1
This method was used to determine the kinetic parameters of latanoprost acid transport by OATP2A1.
-
Cell Line: Human Embryonic Kidney (HEK) cells stably transfected to overexpress the OATP2A1 transporter were used. Control cells were transfected with an empty vector.
-
Uptake Assay:
-
Cells were seeded in 24-well plates and grown to confluence.
-
Before the experiment, cells were washed with a pre-warmed Krebs-Henseleit buffer.
-
An uptake buffer containing varying concentrations of latanoprost acid (e.g., up to 125 μM) was added to the cells.
-
Incubation was carried out at 37°C for a short period (e.g., 4 minutes) to measure the initial uptake rate.
-
The uptake was stopped by adding ice-cold buffer and washing the cells multiple times.
-
-
Quantification:
-
Cells were lysed, and the intracellular concentration of latanoprost acid was determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The net uptake was calculated by subtracting the uptake in control cells from the uptake in OATP2A1-expressing cells.
-
Kinetic parameters, Michaelis-Menten constant (Km) and maximum uptake rate (Vmax), were determined by fitting the concentration-dependent net uptake data to the Michaelis-Menten equation.[1]
-
Protocol for Unoprostone and Latanoprost Affinity via Isotopic Influx Assay
This method was employed to qualitatively assess the affinity of unoprostone's metabolites and latanoprost to the human prostaglandin transporter.
-
Cell Line: HeLa cells transfected with PGT-cDNA were utilized.
-
Isotopic Influx Assay: This type of assay typically involves measuring the cellular uptake of a radiolabeled substrate.
-
Competition Assay: The affinities of unoprostone's metabolites (M1 and M2), latanoprost, and latanoprost acid were likely determined by their ability to compete with and inhibit the uptake of a known radiolabeled PGT substrate (e.g., 3H-PGE2).
-
Measurement: The reduction in the intracellular radioactivity in the presence of the test compounds would indicate their affinity for the transporter.[4][5]
Experimental Workflow and Signaling
The following diagrams illustrate the general workflow for determining transporter affinity and the role of the transporter in prostaglandin signaling.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The prostaglandin transporter OATP2A1 is expressed in human ocular tissues and transports the antiglaucoma prostanoid latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between isopropyl unoprostone and latanoprost by prostaglandin E(2)induction, affinity to prostaglandin transporter, and intraocular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between this compound and latanoprost by prostaglandin E(2)induction, affinity to prostaglandin transporter, and intraocular metabolism. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of Isopropyl Unoprostone in a Laboratory Setting
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Isopropyl unoprostone, an ocular hypotensive agent, requires careful handling and disposal to mitigate potential environmental and health risks. This guide provides a procedural, step-by-step approach to ensure its safe and compliant disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory practice dictates the use of safety glasses or face shields, chemical-resistant gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with many investigational drugs and research chemicals, falls under the regulations for hazardous chemical waste.[2][3][4] The U.S. Environmental Protection Agency (EPA) regulates such waste under the Resource Conservation and Recovery Act (RCRA).[2][5] The following steps provide a general framework for proper disposal; however, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.[6]
-
Waste Characterization : The first step is to determine if the waste is considered hazardous. Given that this compound is a pharmaceutical compound, it is best practice to manage it as a hazardous waste unless confirmed otherwise by EHS professionals.[6][7] Pharmaceutical waste is often incinerated by a licensed medical incineration site.[7]
-
Container Selection and Labeling :
-
Container : Use a compatible, leak-proof container for collecting this compound waste.[4][8] The container should be in good condition and have a secure lid. For liquid solutions, ensure the container is chemically resistant to the solvent used (e.g., methyl acetate, ethanol, DMSO).[9] For solid waste, such as contaminated vials, pipette tips, or gloves, use a designated container lined with a clear plastic bag.[10] Never use biohazard or black plastic bags for chemical waste.[8][10]
-
Labeling : All waste containers must be clearly labeled with a "HAZARDOUS WASTE" tag.[4] The label must include the full chemical name ("this compound"), the concentration, and the name and contact information of the principal investigator or laboratory.[4] Do not use abbreviations.[4]
-
-
Waste Segregation and Storage :
-
Segregation : Do not mix this compound waste with other incompatible waste streams.[8] For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[11]
-
Storage : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4] The SAA should be a secure, secondary containment area away from drains and sources of ignition.[8] Keep the waste container closed at all times, except when adding waste.[3][8]
-
-
Disposal Request and Pickup :
-
Once the waste container is full, or if waste has been accumulated for a designated period (e.g., weekly), a pickup must be requested from your institution's EHS department or a licensed hazardous waste contractor.[4][8][11]
-
Do not dispose of this compound down the drain or in the regular trash.[3][5] This is to prevent contamination of water supplies and harm to the environment.[2][5]
-
Quantitative Data and Regulatory Considerations
| Waste Category | Accumulation Limit | Disposal Timeframe | Regulatory Oversight |
| Hazardous Waste | Up to 55 gallons in a Satellite Accumulation Area (SAA) | Must be removed within 3 days of reaching the limit | EPA (RCRA), State and Local Agencies |
| Acutely Toxic Waste (P-listed) | 1 quart in an SAA | Must be removed within 3 days of reaching the limit | EPA (RCRA), State and Local Agencies |
It is the responsibility of the waste generator to properly characterize the waste.[12] Consultation with EHS is critical to determine if this compound or its formulation would be classified as an acutely toxic waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a research laboratory.
This structured approach to the disposal of this compound ensures the safety of laboratory personnel, protects the environment, and maintains compliance with hazardous waste regulations. Always prioritize consultation with your institution's EHS department for guidance tailored to your specific circumstances.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. odu.edu [odu.edu]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. caymanchem.com [caymanchem.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. gmpsop.com [gmpsop.com]
- 12. fishersci.com [fishersci.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Isopropyl Unoprostone
For Immediate Implementation: Essential Safety and Logistical Protocols for Laboratory Professionals
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Isopropyl Unoprostone. Adherence to these protocols is vital for ensuring personnel safety and maintaining a secure and compliant laboratory environment. This compound, a prostaglandin (B15479496) F2α analog, is a potent pharmaceutical compound requiring specific handling procedures to mitigate risks of exposure and environmental contamination.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, safety protocols should be based on data for structurally similar and potent prostaglandin analogs, such as Latanoprost and Travoprost. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Task | Required Personal Protective Equipment |
| Handling Solids (weighing, aliquoting) | Primary: - Chemical-resistant gloves (nitrile or neoprene) - Disposable lab coat - Safety glasses with side shields or chemical splash goggles Secondary (for higher risk operations): - Double gloves- Face shield- Respiratory protection (e.g., N95 respirator or use of a fume hood) |
| Handling Solutions (preparing, transferring) | - Chemical-resistant gloves (nitrile or neoprene)- Disposable lab coat- Chemical splash goggles |
| Spill Cleanup | - Double chemical-resistant gloves- Disposable gown- Chemical splash goggles and face shield- Appropriate respiratory protection |
| Waste Disposal | - Chemical-resistant gloves- Disposable lab coat- Safety glasses |
Operational Plan: Safe Handling and Weighing
All manipulations involving this compound, particularly the handling of the solid compound, should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Workflow for Handling Potent Compounds:
Caption: Logical workflow for the safe handling of this compound.
Detailed Weighing Protocol:
A precise and contained weighing process is critical to prevent the dispersal of potent powders.
-
Preparation : Don all required PPE as listed in the table above. Prepare the workspace within the fume hood by laying down absorbent, disposable bench paper.
-
Tare Container : Use a tared, sealed container (e.g., a vial with a screw cap) to weigh the compound. This minimizes contamination of the balance.
-
Transfer Compound : Inside the fume hood, carefully transfer the desired amount of this compound to the tared container using a dedicated spatula.
-
Seal and Re-weigh : Securely close the container before removing it from the fume hood to weigh on an analytical balance.
-
Cleaning : After weighing, decontaminate the spatula and any surfaces with an appropriate solvent. Dispose of the cleaning materials and bench paper as hazardous waste.
Disposal Plan
Proper segregation and disposal of waste contaminated with this compound are mandatory to prevent environmental release and ensure regulatory compliance.
Waste Segregation and Disposal Pathway:
Caption: Decision pathway for the disposal of this compound waste.
| Waste Type | Container | Disposal Procedure |
| Bulk Solid Compound & Heavily Contaminated Items | Black Hazardous Waste Container | Label with "Hazardous Waste," "Potent Compound," and the chemical name. Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. |
| Trace Contaminated Items (gloves, bench paper) | Yellow Chemotherapy/Potent Compound Waste Bag/Bin | Place in a designated container for potent compound waste. Follow institutional guidelines for disposal, which is typically incineration. |
| Contaminated Liquid Waste | Labeled, sealed, and chemically compatible waste bottle | Collect in a designated hazardous waste container. Do not mix with other waste streams unless compatible. Arrange for EHS pickup. |
| Contaminated Sharps (needles, syringes) | Red Sharps Container | Dispose of in a designated sharps container for potent compounds. Do not overfill. |
Important Note: Never dispose of this compound or its containers in the regular trash or down the drain.
Experimental Protocols
The following are representative protocols for the synthesis and a hypothetical in vitro bioassay involving a prostaglandin analog like this compound. These are provided for informational purposes to contextualize the handling procedures.
Protocol 1: Laboratory-Scale Esterification to Synthesize a Prostaglandin Analog
This protocol is a generalized procedure based on the final step in the synthesis of Latanoprost, a related prostaglandin analog.
Objective: To perform the esterification of a prostaglandin free acid to its isopropyl ester.
Materials:
-
Prostaglandin F2α free acid
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone (B3395972)
-
Argon or Nitrogen gas supply
-
Round bottom flask, magnetic stirrer, condenser, heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the prostaglandin free acid (1 equivalent) to a dry round bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous acetone to dissolve the starting material.
-
Addition of Reagents: Add potassium carbonate (3 equivalents) followed by 2-iodopropane (2 equivalents).
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56°C for acetone).
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and rinse the solid with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure isopropyl ester.
-
Analysis: Characterize the final product by appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Protocol 2: In Vitro Bioassay - Prostaglandin-Induced Smooth Muscle Contraction
This is a hypothetical protocol based on the known biological activity of prostaglandins (B1171923) on smooth muscle.
Objective: To determine the potency of this compound in inducing smooth muscle contraction in an isolated tissue bath.
Materials:
-
Isolated smooth muscle tissue (e.g., rabbit aortic rings)
-
Krebs-Henseleit buffer
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Tissue bath apparatus with force transducer and data acquisition system
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation: Mount the isolated smooth muscle tissue in the tissue bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with Carbogen gas.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing, until a stable baseline tension is achieved.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound. Perform serial dilutions to create a range of concentrations for testing.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the tissue bath in a cumulative manner. Allow the tissue to respond to each concentration until a plateau is reached before adding the next concentration.
-
Data Recording: Record the contractile response (increase in tension) at each concentration using the force transducer and data acquisition system.
-
Data Analysis: Plot the concentration of this compound against the measured response to generate a concentration-response curve. From this curve, determine parameters such as the EC₅₀ (the concentration that produces 50% of the maximal response).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
